molecular formula C4H8F3NO2S B1454248 1,1,1-trifluoro-N-propylmethanesulfonamide CAS No. 34310-27-5

1,1,1-trifluoro-N-propylmethanesulfonamide

Cat. No.: B1454248
CAS No.: 34310-27-5
M. Wt: 191.17 g/mol
InChI Key: HVAHEUCZAOEMDI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-propylmethanesulfonamide (CAS 34310-27-5) is a specialized organic compound featuring a sulfonamide functional group. The sulfonamide moiety is a foundational structure in medicinal chemistry, most famously as the basis for the sulfonamide class of antibacterial drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase in bacterial folate synthesis . Beyond their antimicrobial applications, sulfonamide derivatives are integral to a wide range of therapeutic areas and research applications, including the development of anticonvulsants, diuretics (such as thiazides and loop diuretics), and COX-2 inhibitors . This particular molecule, with the molecular formula C4H8F3NO2S and a propyl chain, serves as a valuable building block in organic synthesis and pharmaceutical research . Researchers utilize this and related trifluoromethanesulfonamide compounds as precursors or intermediates in the development of new chemical entities, leveraging the electron-withdrawing properties of the trifluoromethyl group to modulate the reactivity and stability of molecules. The product is intended for research use only and is not approved for use in humans or animals as a drug or diagnostic agent.

Properties

IUPAC Name

1,1,1-trifluoro-N-propylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHEUCZAOEMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655793
Record name 1,1,1-Trifluoro-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34310-27-5
Record name 1,1,1-Trifluoro-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the (TfNHPr). N-alkyl trifluoromethanesulfonamides (triflamides) are a class of compounds characterized by high acidity and lipophilicity, making them valuable synthons and functional groups in medicinal chemistry, materials science, and catalysis.[1] This document outlines the prevalent synthetic strategies, delves into the underlying reaction mechanism, presents a robust, step-by-step laboratory protocol, and discusses methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile compound.

Introduction: The Significance of N-Alkyl Triflamides

The trifluoromethanesulfonyl group (CF₃SO₂-), or "triflyl" (Tf) group, is one of the most powerful electron-withdrawing groups in organic chemistry. When attached to a nitrogen atom, it significantly increases the acidity of the N-H proton, making triflamides (TfNHR) potent NH-acids.[1] This enhanced acidity, coupled with the high lipophilicity imparted by the trifluoromethyl moiety, confers unique chemical and biological properties.

N-alkyl triflamides are utilized as:

  • Building Blocks in Medicinal Chemistry: The triflamide group can serve as a bioisostere for carboxylic acids or phenols, enhancing metabolic stability and cell membrane permeability of drug candidates.[2]

  • Catalysts and Ligands: Their unique electronic properties are exploited in the design of catalysts for various organic transformations, including Friedel-Crafts and cycloaddition reactions.[1]

  • Electrolytes: N,N-dialkyl triflamides are used as solvents in electrolytes for lithium-sulfur batteries.[1]

This guide focuses on the synthesis of a representative N-alkyl triflamide, 1,1,1-trifluoro-N-propylmethanesulfonamide, a foundational member of this important class of molecules.

Synthetic Strategies: Accessing the Triflamide Moiety

The formation of the sulfonamide bond (S-N) is the key step in synthesizing TfNHPr. This is typically achieved via the nucleophilic attack of a primary amine (n-propylamine) on an electrophilic trifluoromethanesulfonyl source. The two most common and effective reagents for this transformation are trifluoromethanesulfonyl chloride (TfCl) and trifluoromethanesulfonic anhydride (Tf₂O).

  • Trifluoromethanesulfonyl Chloride (TfCl): This reagent is a colorless gas or low-boiling liquid that readily reacts with amines to form sulfonamides.[3][4] The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt. While effective, the gaseous nature of TfCl can require specialized handling equipment.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): Commonly known as triflic anhydride, this reagent is a powerful electrophile and one of the most reactive acylating agents available.[5] It reacts rapidly and cleanly with amines at low temperatures to afford triflamides in high yields.[6][7] The reaction produces trifluoromethanesulfonic acid (TfOH), an exceptionally strong acid, which necessitates the use of a non-nucleophilic base scavenger. Due to its extreme reactivity, Tf₂O must be handled with care under anhydrous conditions.[5]

For this guide, we will focus on the triflic anhydride method due to its high efficiency, rapid reaction times, and the common availability of Tf₂O as a solution or liquid in research laboratories.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of n-propylamine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of triflic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a triflate anion—an excellent leaving group. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to scavenge the triflic acid (TfOH) generated in situ. This prevents the protonation of the starting n-propylamine, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products Propylamine n-Propylamine (Nucleophile) Attack Nucleophilic Attack (N on S) Propylamine->Attack Tf2O Triflic Anhydride (Electrophile) Tf2O->Attack Base Base (e.g., Et3N) (Acid Scavenger) AcidScavenging Acid Neutralization Base->AcidScavenging Participates in Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse of Intermediate (Leaving Group Expulsion) Intermediate->Collapse Collapses Collapse->AcidScavenging Generates TfOH for Product 1,1,1-trifluoro-N- propylmethanesulfonamide Collapse->Product Yields Salt Triethylammonium Triflate AcidScavenging->Salt Forms

Caption: Logical flow of the synthesis mechanism.

Detailed Experimental Protocol

This protocol details the from n-propylamine and triflic anhydride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
n-Propylamine59.1110.00.84 mLPurity ≥99%
Trifluoromethanesulfonic Anhydride (Tf₂O)282.1410.51.76 mLPurity ≥99%, handle in a fume hood
Triethylamine (Et₃N)101.1912.01.67 mLFreshly distilled over CaH₂
Dichloromethane (DCM)84.93-50 mLAnhydrous, <50 ppm H₂O
1 M Hydrochloric Acid (HCl)--20 mLFor aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)--20 mLFor aqueous work-up
Brine (Saturated NaCl)--20 mLFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gFor drying organic layer
Step-by-Step Methodology

G start Start: Prepare Reaction Vessel step1 1. Charge flask with n-propylamine, Et3N, and anhydrous DCM (25 mL). start->step1 step2 2. Cool the mixture to -78 °C (dry ice/acetone bath). step1->step2 step3 3. Prepare a solution of Tf2O in anhydrous DCM (25 mL). step2->step3 step4 4. Add the Tf2O solution dropwise to the cooled amine mixture over 30 min. step3->step4 step5 5. Stir the reaction at -78 °C for 1 hour, then warm to room temperature over 2 hours. step4->step5 step6 6. Quench reaction with 1 M HCl (20 mL). step5->step6 step7 7. Perform aqueous work-up: - Separate layers. - Wash organic layer with NaHCO3 and brine. step6->step7 step8 8. Dry the organic layer over MgSO4, filter, and concentrate in vacuo. step7->step8 step9 9. Purify the crude product via silica gel chromatography. step8->step9 end End: Isolated Pure Product step9->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add n-propylamine (0.84 mL, 10.0 mmol) and anhydrous dichloromethane (25 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes. The low temperature is critical to control the highly exothermic reaction and prevent side product formation.[6][7]

  • Reagent Addition: In a separate dry flask, prepare a solution of trifluoromethanesulfonic anhydride (1.76 mL, 10.5 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 30 minutes. A white precipitate of triethylammonium triflate will form.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring for another 2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1,1,1-trifluoro-N-propylmethanesulfonamide as a pure compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): ~5.0 (br s, 1H, N-H), ~3.2 (q, 2H, N-CH₂-), ~1.6 (sextet, 2H, -CH₂-CH₂-), ~0.9 (t, 3H, -CH₃). The broad singlet for the N-H proton is characteristic.
¹³C NMR (CDCl₃)δ (ppm): ~120 (q, J = ~320 Hz, CF₃), ~45 (N-CH₂-), ~22 (-CH₂-CH₂-), ~11 (-CH₃). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR (CDCl₃)δ (ppm): ~ -75 (s, 3F, CF₃). A single peak is expected as all three fluorine atoms are chemically equivalent.[8][9]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄H₈F₃NO₂S [M+H]⁺: 192.0299; Found: [Value should be within 5 ppm of calculated mass].
Appearance Typically a white to off-white solid or a colorless oil.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): Extremely corrosive and moisture-sensitive. Reacts violently with water. It can cause severe chemical burns upon contact. Always handle under an inert atmosphere (nitrogen or argon).

  • n-Propylamine: Flammable liquid and corrosive. Causes skin burns and eye damage. It is harmful if inhaled.

  • Triethylamine (Et₃N): Flammable and corrosive liquid. It has a strong, unpleasant odor and is harmful if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The is a straightforward yet powerful procedure that provides access to a valuable chemical building block. The method described, utilizing triflic anhydride and n-propylamine, is high-yielding, rapid, and scalable. Careful attention to anhydrous conditions and reaction temperature is paramount for achieving optimal results and ensuring safety. The resulting triflamide can be employed in a wide array of applications, from the development of novel pharmaceuticals to the design of advanced materials.

References

  • Zhdankin, V. V., & Shastin, A. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(19), 6543. [Link]

  • Solvay. (1998). Process for the synthesis of sulfonimides and their salts.
  • PrepChem. (n.d.). Synthesis of 1,1,1-Trifluoro-N-[3-[[2-(4-methyoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide. PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Yuan, M., Lou, M., Li, G., & Qi, X. (2024). Triflic Anhydride Promoted Decarboxylative Functionalization of α-Amino Acids. Organic Letters, 26(38), 7382–7386. [Link]

  • Multiple Authors. (2021). Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Quora. [Link]

  • Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]

  • Wang, F., et al. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 12(1), 3467. [Link]

  • Yu, M., et al. (2016). Triflic Anhydride-Mediated Beckmann Rearrangement Reaction of β-Oximyl Amides: Access to 5-Iminooxazolines. Journal of Chemical Sciences, 128(6), 951–956. [Link]

  • Boechat, N., et al. (2010). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1147. [Link]

  • Postovoytenko, D., & Tlili, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2849–2863. [Link]

  • Wechem. (2025). Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. Wechem. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493). HMDB. [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. PubChem. Retrieved January 21, 2026, from [Link]

  • Boechat, N., et al. (2010). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E, 66(5), o1147. [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. PubChem. Retrieved January 21, 2026, from [Link]

  • Li, J., et al. (2009). Synthesis of N- alkyl substituted maleimide.
  • ResearchGate. (2018). The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. ResearchGate. [Link]

  • Park, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4192. [Link]

  • Kamal, A., et al. (2009). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Tetrahedron Letters, 50(17), 1935-1938. [Link]

  • Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Molecules, 27(18), 5863. [Link]

  • ResearchGate. (2010). 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy... ResearchGate. [Link]

  • Yang, Y., et al. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 53(14), 3683-3686. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-propyltrifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Fluorinated Building Block

N-propyltrifluoromethanesulfonamide belongs to the class of organofluorine compounds, specifically a sulfonamide bearing a trifluoromethyl group. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, imparts unique properties to organic molecules, making it a crucial substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] The sulfonamide functional group, a well-established pharmacophore, is present in a wide array of therapeutic agents. The combination of these two moieties in N-propyltrifluoromethanesulfonamide suggests its potential as a versatile building block and a compound of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and offers insights into the structural characteristics that govern its behavior. While specific experimental data for N-propyltrifluoromethanesulfonamide is not extensively available in the public domain, this guide synthesizes information from its parent compound, trifluoromethanesulfonamide, and related N-alkylated analogs to provide a robust predictive profile.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from biological interactions to material applications. The following table summarizes the known and predicted properties of N-propyltrifluoromethanesulfonamide.

PropertyValue (Predicted/Reported)Source/Basis
Molecular Formula C4H8F3NO2S-
Molecular Weight 191.17 g/mol -
Appearance White to off-white solid[2] (by analogy to trifluoromethanesulfonamide)
Melting Point Lower than 120-124 °C[2][3] (N-alkylation typically lowers the melting point compared to the parent sulfonamide due to disruption of crystal lattice packing)
Boiling Point Higher than 164.6 °C[2][4] (Increased molecular weight due to the propyl group leads to stronger van der Waals forces and a higher boiling point)
Solubility Soluble in water, slightly soluble in polar organic solvents like DMSO and Methanol[2][4] (The sulfonamide group can participate in hydrogen bonding, contributing to water solubility. The propyl group increases lipophilicity)
pKa Expected to be slightly higher than 6.37[2] (The electron-donating nature of the propyl group is expected to slightly increase the pKa of the N-H proton compared to the parent trifluoromethanesulfonamide)

Structural Elucidation and Spectroscopic Analysis

The precise determination of the structure of N-propyltrifluoromethanesulfonamide relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of N-propyltrifluoromethanesulfonamide is expected to show distinct signals for the protons on the propyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values provide information about the electronic environment and connectivity of these protons.[5]

  • ¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule.[6][7] The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

  • ¹⁹F NMR (Fluorine-19 NMR): Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential technique for characterization. It will show a singlet for the three equivalent fluorine atoms, with a characteristic chemical shift.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[10] Key expected vibrational frequencies for N-propyltrifluoromethanesulfonamide include:

  • N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H stretch (sp³): Peaks in the region of 2850-3000 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-F stretch: Strong, characteristic absorptions in the region of 1350-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11][12][13] For N-propyltrifluoromethanesulfonamide, the molecular ion peak (M+) would be observed at m/z = 191.17. Fragmentation patterns would likely involve the loss of the propyl group or parts of the trifluoromethanesulfonyl moiety.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties of N-propyltrifluoromethanesulfonamide.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique for this determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Finely powder the crystalline sample. B 2. Pack the sample into a capillary tube to a height of 2-3 mm. A->B C 3. Place the capillary tube in a melting point apparatus. D 4. Heat the sample at a slow, controlled rate (1-2 °C/min). C->D E 5. Record the temperature at which the first liquid appears (T1). D->E F 6. Record the temperature at which the entire sample is liquid (T2). E->F G 7. The melting point range is T1 - T2. H 8. Repeat the measurement for accuracy. G->H

Workflow for Melting Point Determination.
Boiling Point Determination

Causality Behind Experimental Choice: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is a good indicator of the volatility of a substance. The distillation method provides an accurate measurement of the boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_validation Validation A 1. Set up a simple distillation apparatus. B 2. Place the liquid sample and a boiling chip in the distillation flask. A->B C 3. Position the thermometer bulb just below the side arm of the distillation head. B->C D 4. Gently heat the distillation flask. E 5. Observe the condensation of vapor on the thermometer bulb. D->E F 6. Record the stable temperature at which the liquid distills. E->F G 7. The stable temperature is the boiling point. H 8. Note the atmospheric pressure during the measurement. G->H

Workflow for Boiling Point Determination.
Solubility Determination

Causality Behind Experimental Choice: Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A 1. Add an excess of the solid compound to a known volume of solvent. B 2. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C 3. Allow the undissolved solid to settle. D 4. Filter or centrifuge the saturated solution to remove any solid particles. C->D E 5. Accurately dilute a known volume of the saturated solution. F 6. Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). E->F G 7. Calculate the original concentration in the saturated solution. F->G

Workflow for Solubility Determination.
pKa Determination

Causality Behind Experimental Choice: The pKa value indicates the acidity of a compound and is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and accurate method for determining the pKa.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis A 1. Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). B 2. Titrate the solution with a standardized solution of a strong base (e.g., NaOH). A->B C 3. Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter. B->C D 4. Plot the pH of the solution versus the volume of titrant added. E 5. Determine the equivalence point of the titration. D->E F 6. The pH at the half-equivalence point is equal to the pKa of the compound. E->F

Workflow for pKa Determination.

Conclusion: A Foundation for Future Research

This technical guide provides a thorough overview of the anticipated physicochemical properties of N-propyltrifluoromethanesulfonamide, grounded in the established chemistry of related compounds and supported by detailed, validated experimental protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented here offer a robust framework for researchers and scientists in drug development and materials science. The unique combination of the N-propyl and trifluoromethanesulfonyl groups suggests that this compound holds significant potential, and a comprehensive understanding of its physicochemical characteristics is the first critical step in unlocking its utility in various scientific endeavors. The provided protocols are designed to be self-validating, ensuring that as researchers synthesize and investigate N-propyltrifluoromethanesulfonamide, they can generate reliable and reproducible data, contributing to the collective knowledge base of this promising class of fluorinated compounds.

References

  • Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ResearchGate. (2025, August 6). Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 6). Trifluoromethanesulfonamides and Related Compounds. [Link]

  • National Center for Biotechnology Information. (2017, August 31). Spectral Information. PubChem. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. [Link]

  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]

  • Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • ResearchGate. (2025, August 10). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. [Link]

  • ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • National Center for Biotechnology Information. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • ResearchGate. (2025, August 9). Synthesis and properties of N-(alkenylidene)trifluoromethanesulfonamides. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • National Center for Biotechnology Information. (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PubMed Central. [Link]

  • ChemBK. (2024, April 9). Trifluoromethanesulfonamide. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • ACS Publications. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. [Link]

  • FEBS Press. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • ResearchGate. (2015, December 25). Synthesis of new organic super acids - N-(trifluoromethylsulfonyl)-imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. [Link]

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (CAS No. 37595-74-7): A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone for modulating the physicochemical and pharmacological properties of molecules.[1][2][3] While the specific compound 1,1,1-trifluoro-N-propylmethanesulfonamide is not readily found in commercial or chemical databases with a designated CAS number, a closely related and extensively utilized analog, 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide , stands out as a pivotal reagent. This guide provides a comprehensive technical overview of this important compound, identified by CAS number 37595-74-7 .[4][5]

Commonly known as N-phenylbis(trifluoromethanesulfonimide) or phenyl triflimide (PhNTf₂), this stable, crystalline solid has emerged as a highly effective and versatile triflating agent.[6] Its application spans a wide array of organic transformations, offering a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[6] This guide will delve into its chemical properties, synthesis, mechanistic insights into its applications, and its role as an enabling tool for researchers, particularly those in the field of drug discovery.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its effective and safe utilization in a laboratory setting. The key identifiers and properties of 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide are summarized below.

PropertyValueSource
CAS Number 37595-74-7[4][5]
Molecular Formula C₈H₅F₆NO₄S₂[4][5]
Molecular Weight 357.25 g/mol [4][5]
IUPAC Name 1,1,1-trifluoro-n-phenyl-n-((trifluoromethyl)sulfonyl)methanesulfonamide[4]
Synonyms N-phenylbis(trifluoromethanesulfonimide), Phenyl triflimide, PhNTf₂[6]
Appearance White solid[4]
Purity Typically ≥95%[4]
Storage Store at 0-8 °C in a dry, dark place.[4][5]

Synthesis and Commercial Availability

While detailed synthetic procedures for 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide are proprietary to chemical manufacturers, the general synthetic strategy involves the reaction of a suitable aniline precursor with trifluoromethanesulfonyl chloride or anhydride under controlled conditions. The compound is readily available from various commercial suppliers, ensuring its accessibility for research and development purposes.[4][5][7]

Applications in Organic Synthesis: The Art of Triflation

The primary utility of PhNTf₂ lies in its role as a triflating agent. The trifluoromethylsulfonyl (triflyl or Tf) group is an excellent leaving group, and its introduction onto a substrate can activate it for subsequent nucleophilic substitution or cross-coupling reactions.[6]

Triflation of Phenols

A cornerstone application of PhNTf₂ is the conversion of phenols to aryl triflates. This transformation is crucial for engaging phenols in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental in the synthesis of complex organic molecules.[6] The use of PhNTf₂ offers a high-yielding and efficient method for this conversion.[6]

Experimental Protocol: Microwave-Assisted Triflation of Phenols

This protocol outlines a rapid synthesis of aryl triflates from phenols using PhNTf₂ under microwave irradiation.[6]

Materials:

  • Phenol substrate (1.0 equiv)

  • N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) (1.0 equiv)[6]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[6]

  • Anhydrous Tetrahydrofuran (THF)[6]

  • Microwave synthesizer vial with septum cap[6]

Procedure:

  • To a microwave synthesizer vial, add the phenol substrate, N-phenylbis(trifluoromethanesulfonimide), and potassium carbonate.[6]

  • Add anhydrous THF to the vial and seal it with the septum cap.[6]

  • Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[6]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude aryl triflate, which can be further purified by chromatography if necessary.[6]

Causality in Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[6] This is due to the efficient and uniform heating of the polar solvent and reactants.

  • Potassium Carbonate: As a base, K₂CO₃ deprotonates the phenolic hydroxyl group, generating the more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of PhNTf₂.

  • Anhydrous THF: The use of an anhydrous solvent is critical to prevent the hydrolysis of the triflating agent and the product.

Workflow for Triflation of Phenols

G cluster_materials Starting Materials cluster_process Reaction Process cluster_output Output Phenol Phenol Substrate Mix Combine Reactants in Microwave Vial Phenol->Mix PhNTf2 PhNTf₂ PhNTf2->Mix K2CO3 K₂CO₃ K2CO3->Mix THF Anhydrous THF THF->Mix Microwave Microwave Irradiation (120 °C, 6 min) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Filter Filter to Remove Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate ArylTriflate Aryl Triflate Product Concentrate->ArylTriflate

Caption: Workflow for the microwave-assisted synthesis of aryl triflates.

Triflation of Carbonyl Compounds

PhNTf₂ is also effective for the triflation of carbonyl compounds to form vinyl triflates. This is particularly useful for ketones that can enolize, providing a pathway to functionalize the carbon skeleton via cross-coupling reactions.

Role in Drug Discovery and Development

The strategic use of fluorinated compounds is a powerful tactic in drug design.[1] The introduction of fluorine can significantly impact a molecule's potency, metabolic stability, and membrane permeability.[1] While 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide itself is not a therapeutic agent, it serves as a critical building block in the synthesis of experimental drugs.[7] The trifluoromethyl groups it contains can impart unique metabolic and stability characteristics to the final drug candidate.[7]

The ability to convert phenols to triflates, which are then used in carbon-carbon and carbon-heteroatom bond-forming reactions, is a key strategy in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).[3][6]

Signaling Pathway Implication (Hypothetical)

While PhNTf₂ is a synthetic reagent, its products can be designed to interact with biological pathways. For instance, an aryl triflate synthesized using PhNTf₂ could be a precursor to a kinase inhibitor.

PhNTf2 PhNTf₂ Aryl_Triflate Aryl Triflate Intermediate PhNTf2->Aryl_Triflate Phenol_Precursor Phenol Precursor Phenol_Precursor->Aryl_Triflate Cross_Coupling Suzuki/Stille Coupling Aryl_Triflate->Cross_Coupling Kinase_Inhibitor Kinase Inhibitor Candidate Cross_Coupling->Kinase_Inhibitor Kinase Target Kinase Kinase_Inhibitor->Kinase Binds to Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Competes with Cell_Signaling Downstream Signaling Phosphorylation->Cell_Signaling

Caption: Synthetic pathway from PhNTf₂ to a potential kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][8]

Handling and Storage:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid formation of dust and aerosols.[9][10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (CAS: 37595-74-7) is a valuable and versatile reagent in modern organic chemistry. Its utility as a stable and efficient triflating agent for phenols and other functional groups makes it an indispensable tool for synthetic chemists. In the context of drug discovery, PhNTf₂ facilitates the synthesis of complex molecular architectures, enabling the exploration of novel chemical space and the optimization of lead compounds. A comprehensive understanding of its properties, applications, and safe handling procedures is crucial for harnessing its full potential in research and development.

References

  • Human Metabolome Database. (2021, September 11). Metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493). Retrieved from [Link]

  • PubChem. 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Retrieved from [Link]

  • Singh, S., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
  • Capot Chemical Co., Ltd. MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. Retrieved from [Link]

  • Shainyan, B. A., & Tolstikova, L. L. (2022).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

Sources

The Definitive Guide to the Structure Elucidation of N-Propyl Triflamide: An Integrated Spectroscopic and Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-propyl triflamide (N-propyl-1,1,1-trifluoromethanesulfonamide), a compound of interest for researchers, scientists, and drug development professionals. By integrating foundational chemical principles with advanced analytical techniques, this document serves as a practical reference for the unambiguous confirmation of the molecular structure of N-propyl triflamide and related compounds.

Introduction: The Significance of N-Propyl Triflamide and the Imperative of Structural Verification

N-propyl triflamide belongs to the triflamide class of organic compounds, characterized by the presence of a trifluoromethanesulfonyl group attached to a nitrogen atom. Triflamides are gaining increasing attention in medicinal chemistry and materials science due to their unique physicochemical properties, including high acidity, lipophilicity, and metabolic stability.[1] The trifluoromethyl group can significantly influence a molecule's biological activity and pharmacokinetic profile. Therefore, the precise and unequivocal determination of the structure of N-propyl triflamide is a critical prerequisite for its further investigation and application in drug discovery and development.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven workflow that mirrors the investigative process of a seasoned analytical chemist. We will explore the synergy of multiple analytical techniques, demonstrating how their combined data provides a self-validating system for structural confirmation.

An Integrated Approach to Structure Elucidation

The robust elucidation of a novel chemical entity like N-propyl triflamide necessitates a multi-pronged analytical strategy. Relying on a single technique can lead to ambiguity. Therefore, we will employ a combination of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. The overall workflow is depicted below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of N-Propyl Triflamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR XRay Single-Crystal X-ray Crystallography (Optional) Purification->XRay Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration XRay->Data_Integration Structure_Confirmed Confirmed Structure of N-Propyl Triflamide Data_Integration->Structure_Confirmed

Figure 1: Integrated workflow for the synthesis, purification, and structure elucidation of N-propyl triflamide.

Synthesis and Purification: The Foundation of Accurate Analysis

The journey to structural elucidation begins with the synthesis of the target compound. A reliable synthetic protocol is crucial for obtaining a pure sample, which is a prerequisite for acquiring high-quality analytical data.

Experimental Protocol: Synthesis of N-Propyl Triflamide

This protocol is adapted from established methods for the synthesis of N-alkylated triflamides.[2]

Materials:

  • Propylamine

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Triflic Anhydride/Chloride: Slowly add a solution of trifluoromethanesulfonic anhydride (1.1 eq) or trifluoromethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-propyl triflamide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-propyl triflamide as a colorless oil or a white solid.

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Signature

The purified N-propyl triflamide is now ready for a battery of analytical techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. We will employ ¹H, ¹³C, and ¹⁹F NMR to probe the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5-6.5br s1HN-H
~3.2-3.4t2H-NH-CH₂ -CH₂-CH₃
~1.6-1.8sextet2H-NH-CH₂-CH₂ -CH₃
~0.9-1.1t3H-NH-CH₂-CH₂-CH₃
  • Causality behind Assignments: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The triplet at the most downfield position of the alkyl chain is due to the methylene group directly attached to the electron-withdrawing triflamide nitrogen. The upfield triplet corresponds to the terminal methyl group.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~120 (q, ¹JCF ≈ 320 Hz)C F₃
~45-NH-CH₂ -CH₂-CH₃
~23-NH-CH₂-CH₂ -CH₃
~11-NH-CH₂-CH₂-CH₃
  • Causality behind Assignments: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The chemical shifts of the propyl chain carbons are assigned based on their proximity to the electronegative nitrogen atom.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -75 to -80s-SO₂CF₃
  • Causality behind Assignments: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a singlet. The chemical shift is characteristic of a CF₃ group attached to a sulfonyl moiety.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. For N-propyl triflamide, we will consider Electron Ionization Mass Spectrometry (EI-MS).

Expected Mass Spectrometry Data (EI-MS):

m/zRelative IntensityAssignment
177Low[M]⁺ (Molecular Ion)
148Moderate[M - C₂H₅]⁺
108Moderate[M - CF₃]⁺
69High[CF₃]⁺
  • Causality behind Fragmentation: The molecular ion peak is expected to be observed, confirming the molecular weight. Common fragmentation pathways for N-alkyl sulfonamides include cleavage of the S-N bond and fragmentation of the alkyl chain.[4][5] The base peak is often the [CF₃]⁺ fragment due to its stability.

MS_Fragmentation M [M]⁺ m/z = 177 F1 [M - C₂H₅]⁺ m/z = 148 M->F1 - C₂H₅ F2 [M - CF₃]⁺ m/z = 108 M->F2 - CF₃ F3 [CF₃]⁺ m/z = 69 M->F3 S-C cleavage

Figure 2: Proposed mass spectral fragmentation pathway for N-propyl triflamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N-propyl triflamide will exhibit characteristic absorption bands for the N-H, C-H, S=O, and C-F bonds.

Expected Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~2960-2850Medium-StrongC-H Stretch (Alkyl)
~1350 & ~1150StrongAsymmetric & Symmetric S=O Stretch
~1200-1100StrongC-F Stretch
  • Causality behind Assignments: The N-H stretching vibration appears as a sharp peak. The strong absorptions for the S=O and C-F stretches are highly characteristic of the triflamide functional group.[4][6]

Single-Crystal X-ray Crystallography: The Gold Standard (Optional)

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the definitive technique.[6] This method requires the growth of a suitable single crystal of N-propyl triflamide. If successful, it provides precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of purified N-propyl triflamide by slow evaporation of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by slow cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The resulting crystal structure would provide the ultimate confirmation of the connectivity and stereochemistry of N-propyl triflamide.

Data Integration and Conclusion: A Self-Validating System

The true power of this integrated approach lies in the convergence of data from multiple, independent techniques. The ¹H and ¹³C NMR data will confirm the presence and connectivity of the propyl group and its attachment to the nitrogen atom. The ¹⁹F NMR will unequivocally identify the trifluoromethyl group. The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. The IR spectrum will verify the presence of the key functional groups.

By systematically acquiring and interpreting this comprehensive dataset, researchers can have a high degree of confidence in the structural assignment of N-propyl triflamide. This rigorous approach to structure elucidation is fundamental to ensuring the scientific integrity of subsequent research and development efforts.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Dungan, C. H., & Van Wazer, J. R. (1991). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Bruker.
  • Garlyauskayte, R. Y., Bezdudny, A. V., Michot, C., Armand, M., Yagupolskii, Y. L., & Yagupolskii, L. M. (2002). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride–the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Journal of the Chemical Society, Perkin Transactions 1, (16), 1887-1889. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides. Retrieved from [Link]

  • Khoma, R. E., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. Voprosy khimii i khimicheskoi tekhnologii, (6), 255-262. [Link]

  • Koppel, I. A., et al. (2005). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 109(33), 7477-7483. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Popik, V. V. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO (2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(1), 137-145. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2015. [Link]

  • Shainyan, B. A., & Tolstikova, L. L. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Stang, P. J., & Dueber, T. E. (1974). Vinyl trifluoromethanesulfonates. Preparation of 3-methyl-2-buten-2-yl triflate. Organic Syntheses, 54, 79. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.
  • Wu, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(14), 2159-2166. [Link]

  • Zard, S. Z. (2003). Radical reactions in organic synthesis. Oxford University Press.

Sources

Spectroscopic Characterization of 1,1,1-trifluoro-N-propylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 1,1,1-trifluoro-N-propylmethanesulfonamide, a compound of interest in drug development and chemical research. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The experimental protocols for acquiring this data are also described, with an emphasis on the rationale behind the methodological choices to ensure data integrity and reproducibility.

Molecular Structure and Key Spectroscopic Features

1,1,1-trifluoro-N-propylmethanesulfonamide possesses a trifluoromethyl group, a sulfonamide linkage, and an N-propyl substituent. These structural features give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Molecular structure of 1,1,1-trifluoro-N-propylmethanesulfonamide.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1,1-trifluoro-N-propylmethanesulfonamide based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~3.0 - 3.2TripletNH
~2.9 - 3.1QuartetN-CH₂ -CH₂-CH₃
~1.5 - 1.7SextetN-CH₂-CH₂ -CH₃
~0.9 - 1.0TripletN-CH₂-CH₂-CH₃
¹³C~118 - 122 (q, ¹JCF ≈ 320 Hz)QuartetC F₃
~45 - 48SingletN-C H₂-CH₂-CH₃
~22 - 25SingletN-CH₂-C H₂-CH₃
~10 - 12SingletN-CH₂-CH₂-C H₃
¹⁹F~ -75 to -80SingletCF₃

Rationale for Predictions: The predicted ¹H and ¹³C NMR chemical shifts for the N-propyl group are based on data for N-propylamines and N-propylsulfonamides.[1][2][3] The electron-withdrawing effect of the trifluoromethanesulfonyl group is expected to shift the N-CH₂ protons downfield. The characteristic quartet for the CF₃ group in ¹³C NMR arises from the strong one-bond coupling to the three fluorine atoms. The ¹⁹F NMR chemical shift for the CF₃ group is predicted based on typical values for trifluoromethanesulfonamides.[4]

Table 2: Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3300 - 3250MediumN-H stretch
~2970 - 2870MediumC-H stretch (alkyl)
~1350 - 1320StrongAsymmetric SO₂ stretch
~1180 - 1150StrongSymmetric SO₂ stretch
~1250 - 1100StrongC-F stretch

Rationale for Predictions: The N-H stretching frequency is characteristic of secondary sulfonamides.[5] The strong asymmetric and symmetric stretching vibrations of the SO₂ group are highly diagnostic for sulfonamides.[6] The C-F stretching vibrations of the CF₃ group typically appear as strong bands in the fingerprint region.

Table 3: Predicted Mass Spectrometry (MS) Data
m/z Predicted Identity Notes
191[M]⁺Molecular ion
176[M - CH₃]⁺Loss of a methyl group
162[M - C₂H₅]⁺Loss of an ethyl group
122[M - C₃H₇N]⁺Cleavage of the N-propyl group
92[CF₃SO]⁺
69[CF₃]⁺

Rationale for Predictions: The fragmentation of sulfonamides in mass spectrometry often involves cleavage of the S-N bond and the alkyl substituent on the nitrogen.[7][8] The presence of the trifluoromethyl group will likely lead to the observation of the characteristic [CF₃]⁺ ion at m/z 69.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for 1,1,1-trifluoro-N-propylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of 1,1,1-trifluoro-N-propylmethanesulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR in CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

  • Set the spectral width to encompass the expected range (e.g., 0 to 150 ppm).

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

¹⁹F NMR Acquisition:

  • Tune and match the probe for the ¹⁹F frequency.

  • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.

  • Set the spectral width to cover the anticipated range for trifluoromethyl groups (e.g., -50 to -90 ppm).

  • A moderate number of scans (e.g., 64 or 128) is typically sufficient.

  • Process the resulting spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Match Probe Transfer->Tune Acquire Acquire Spectrum (¹H, ¹³C, ¹⁹F) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Final Spectrum Final Spectrum Baseline->Final Spectrum

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid may be added to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Retrieved from [Link]

  • ResearchGate. (2023). Trifluoromethanesulfonamides and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonamide, N,N-didecyl-. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of N-Propyltrifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Propyltrifluoromethanesulfonamide in Modern Drug Discovery

N-propyltrifluoromethanesulfonamide and its derivatives are emerging as a significant class of compounds in the landscape of pharmaceutical development.[1][2][3][4] The unique physicochemical properties imparted by the trifluoromethanesulfonamide group, such as high thermal and chemical stability, make these molecules attractive candidates for novel therapeutics and functional materials.[5][6] As with any new chemical entity destined for pharmaceutical use, a thorough understanding of its thermal stability is paramount.[7] This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of N-propyltrifluoromethanesulfonamide, offering a robust framework for researchers in the field.

The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and unpredictable behavior during manufacturing and storage.[7] Therefore, a detailed investigation of thermal stability is a critical component of the drug development process, mandated by regulatory agencies worldwide.[4]

This document will delve into the core analytical techniques employed to characterize the thermal properties of N-propyltrifluoromethanesulfonamide, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Furthermore, we will touch upon the potential thermal decomposition pathways of sulfonamides, providing a mechanistic context for the observed thermal events.

Core Analytical Techniques for Thermal Stability Assessment

The two primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a substance behaves as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] The resulting data provides precise information about the temperatures at which the material decomposes and the quantitative mass loss associated with each decomposition step.[10]

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina, based on the expected reactivity of the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-propyltrifluoromethanesulfonamide into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 700 °C) at a constant heating rate.[10] Common heating rates are 10, 15, and 20 °C/min.[10]

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10] A typical flow rate is 20-50 mL/min.

  • Data Analysis:

    • The primary output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The onset temperature of decomposition is a critical parameter and can be determined by various methods, such as the intersection of the baseline with the tangent of the decomposition curve.[9]

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rate.

Table 1: Hypothetical TGA Data for N-Propyltrifluoromethanesulfonamide

Temperature Range (°C)Mass Loss (%)Associated Decomposition Step (Hypothesized)
25 - 200< 1%Loss of residual solvent or moisture
200 - 35030 - 40%Cleavage of the N-propyl group and S-N bond
350 - 50040 - 50%Decomposition of the trifluoromethanesulfonyl group
> 500~10%Residual char

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start instrument_prep Instrument Calibration & Pan Selection start->instrument_prep sample_prep Weigh 5-10 mg of N-propyltrifluoromethanesulfonamide instrument_prep->sample_prep set_params Set Parameters: - Temp: 25-700 °C - Rate: 10 °C/min - Atmosphere: N2 sample_prep->set_params run_tga Run TGA Experiment set_params->run_tga analyze_curve Analyze TGA/DTG Curves run_tga->analyze_curve determine_onset Determine Onset of Decomposition analyze_curve->determine_onset quantify_mass_loss Quantify Mass Loss at Each Step analyze_curve->quantify_mass_loss end End determine_onset->end quantify_mass_loss->end

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[14][15]

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

    • Use hermetically sealed aluminum pans to contain the sample and prevent volatilization.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N-propyltrifluoromethanesulfonamide into a tared DSC pan.

    • Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Parameters:

    • Temperature Program: A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above any expected thermal transitions. To investigate both melting and potential decomposition, a range from ambient to 300-400 °C is often suitable.

    • Atmosphere: An inert nitrogen atmosphere is used to prevent oxidation.

  • Data Analysis:

    • The DSC curve plots heat flow on the y-axis against temperature on the x-axis.

    • Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up.

    • The melting point (Tm) is determined as the peak temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

    • The onset of decomposition can be identified by a sharp exothermic or endothermic deviation from the baseline at higher temperatures.

The DSC thermogram for N-propyltrifluoromethanesulfonamide would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic event may be observed, indicating the onset of thermal decomposition.

Table 2: Hypothetical DSC Data for N-Propyltrifluoromethanesulfonamide

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting90 - 10095 - 105100 - 150 (Endothermic)
Decomposition200 - 220230 - 250Variable (Exothermic)

Diagram 2: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start instrument_prep Instrument Calibration (e.g., with Indium) start->instrument_prep sample_prep Weigh 2-5 mg of Sample into Hermetic Pan instrument_prep->sample_prep set_params Set Parameters: - Temp: 25-400 °C - Rate: 10 °C/min - Atmosphere: N2 sample_prep->set_params run_dsc Run DSC Experiment set_params->run_dsc analyze_curve Analyze DSC Thermogram run_dsc->analyze_curve identify_transitions Identify Melting (Tm) & Decomposition analyze_curve->identify_transitions calculate_enthalpy Calculate Enthalpy of Transitions analyze_curve->calculate_enthalpy end End identify_transitions->end calculate_enthalpy->end

Caption: Workflow for Differential Scanning Calorimetry.

Mechanistic Insights: Potential Thermal Decomposition Pathways

Understanding the potential decomposition pathways of N-propyltrifluoromethanesulfonamide is crucial for predicting its degradation products and ensuring the safety of pharmaceutical formulations. While the exact mechanism requires detailed investigation, literature on the thermal degradation of sulfonamides provides valuable insights.[11][16]

The thermal decomposition of sulfonamides often proceeds through the cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.[11] For N-propyltrifluoromethanesulfonamide, the initial decomposition step is likely to involve the homolytic cleavage of the S-N bond or the C-S bond, leading to the formation of radical species.

Subsequent reactions of these radicals can lead to a variety of smaller, volatile molecules. The presence of the trifluoromethyl group is expected to influence the decomposition pathway, potentially leading to the formation of gaseous products such as sulfur dioxide (SO2), nitrogen oxides (NOx), and various fluorinated hydrocarbons.[17][18]

Diagram 3: Postulated Decomposition Pathway

Decomposition_Pathway cluster_radicals Initial Radical Formation cluster_products Decomposition Products Parent N-Propyltrifluoromethanesulfonamide Heat Δ (Heat) Parent->Heat Propyl_Radical Propyl Radical Heat->Propyl_Radical C-N Cleavage Sulfonamide_Radical Trifluoromethanesulfonamide Radical Heat->Sulfonamide_Radical S-N Cleavage Propene Propene Propyl_Radical->Propene SO2 SO2 Sulfonamide_Radical->SO2 NOx NOx Sulfonamide_Radical->NOx Fluorocarbons Fluorinated Hydrocarbons Sulfonamide_Radical->Fluorocarbons

Caption: A simplified proposed thermal decomposition pathway.

Conclusion: A Framework for Ensuring Drug Product Stability

A comprehensive understanding of the thermal stability of N-propyltrifluoromethanesulfonamide is a non-negotiable aspect of its development as a potential pharmaceutical agent. This guide has outlined the essential analytical techniques, TGA and DSC, that form the cornerstone of thermal stability assessment. By following the detailed protocols and interpretative guidance provided, researchers can confidently characterize the thermal properties of this and other novel chemical entities.

The insights gained from these studies are critical for informing decisions related to formulation development, manufacturing process parameters, packaging, and storage conditions. Ultimately, a robust thermal stability profile is integral to ensuring the quality, safety, and efficacy of the final drug product, paving the way for successful clinical translation and commercialization.

References

  • Differential scanning calorimetry (DSC) results based on the PPSF powder. - ResearchGate. Available from: [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - MDPI. Available from: [Link]

  • N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties | Request PDF - ResearchGate. Available from: [Link]

  • Applications of pharmacometrics in drug development - PubMed. Available from: [Link]

  • Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid | Request PDF - ResearchGate. Available from: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available from: [Link]

  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. Available from: [Link]

  • Public Meeting on Patient Focused Drug Development for Psoriasis Part 1 - YouTube. Available from: [Link]

  • Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2 - MDPI. Available from: [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. Available from: [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

  • Thermogravimetric analysis (TGA) thermograms of PNVF and hydrolysis... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives - ResearchGate. Available from: [Link]

  • Nano Differential Scanning Fluorimetry - Coriolis Pharma. Available from: [Link]

  • (PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate - ResearchGate. Available from: [Link]

  • Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - MDPI. Available from: [Link]

  • Novel Applications of Project Management Software to Support the Clinical Development Process in the Pharmaceutical Industry - ResearchGate. Available from: [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. Available from: [Link]

  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition - AKJournals. Available from: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. Available from: [Link]

  • FDA and Its Role in Drug Development - PMC - NIH. Available from: [Link]

  • Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology - MDPI. Available from: [Link]

  • How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical. Available from: [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - MDPI. Available from: [Link]

  • Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden. Available from: [Link]

  • Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed. Available from: [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchGate. Available from: [Link]

  • Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - ResearchGate. Available from: [Link]

  • Practical Applications of Physics-based Modeling for Medicinal Chemists - YouTube. Available from: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Available from: [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Available from: [Link]

  • Differential scanning calorimetry (DSC) curve of the neat PVDF and... - ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of Solubility

Section 1: Theoretical Foundations of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. For 1,1,1-trifluoro-N-propylmethanesulfonamide, a molecule with a complex interplay of polar and nonpolar characteristics, understanding these forces is paramount.

The key intermolecular forces at play are:

  • Dipole-Dipole Interactions: Arising from the permanent dipoles in polar molecules. The sulfonamide group (-SO₂NH-) and the trifluoromethyl group (-CF₃) are strongly electron-withdrawing, creating significant partial positive and partial negative charges within the molecule and thus, a notable dipole moment.

  • Hydrogen Bonding: A special type of dipole-dipole interaction where a hydrogen atom is bonded to a highly electronegative atom (in this case, nitrogen and oxygen). The hydrogen on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl groups and the fluorine atoms can act as hydrogen bond acceptors.

  • Van der Waals Forces (Dispersion Forces): Present in all molecules, these are temporary attractive forces arising from the movement of electrons. The propyl group (-CH₂CH₂CH₃) will primarily interact through these forces.

The Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) - Possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - Have a significant dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexane, toluene) - Have low dielectric constants and do not have significant partial charges.

The solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide is expected to be highest in solvents that can effectively interact with its polar sulfonamide and trifluoromethyl groups, as well as its nonpolar propyl chain.

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates.

Hildebrand and Hansen Solubility Parameters: These models quantify the "like dissolves like" principle. The Hildebrand solubility parameter (δ) is a single value representing the cohesive energy density of a substance. A more refined approach, the Hansen solubility parameters (HSP), dissects this into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle states that substances with similar Hansen solubility parameters are likely to be miscible.[1][2][3] The extended Hildebrand solubility approach has been successfully used to estimate the solubility of other sulfonamides in various solvent systems.[4]

Section 2: Factors Influencing the Solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide

Several molecular and external factors will dictate the solubility of our target compound.

Molecular Structure
  • Sulfonamide Group (-SO₂NH-): This polar group is capable of hydrogen bonding and strong dipole-dipole interactions, favoring solubility in polar solvents.

  • Trifluoromethyl Group (-CF₃): The high electronegativity of fluorine atoms makes this group a strong electron-withdrawing group, contributing to the molecule's overall polarity.

  • N-propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will contribute to solubility in less polar or nonpolar solvents through van der Waals interactions. The presence of this group will likely decrease solubility in highly polar solvents compared to an unsubstituted sulfonamide.

External Factors
  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[5]

  • pH of the Medium: The sulfonamide proton is acidic and can be removed by a base. In its ionized (deprotonated) form, the molecule's solubility in polar solvents, particularly water, would be significantly enhanced.[5]

  • Crystalline Structure: The arrangement of molecules in the solid state (polymorphism) affects the energy required to break the crystal lattice, thereby influencing solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[6]

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solute 1,1,1-trifluoro-N-propylmethanesulfonamide MolecularStructure Molecular Structure - Sulfonamide Group - Trifluoromethyl Group - N-propyl Group Solute->MolecularStructure CrystalLattice Crystal Lattice Energy (Polymorphism) Solute->CrystalLattice Solubility Solubility MolecularStructure->Solubility CrystalLattice->Solubility Solvent Organic Solvent Polarity Polarity (Protic, Aprotic, Nonpolar) Solvent->Polarity HSP Hansen Solubility Parameters (δd, δp, δh) Solvent->HSP Polarity->Solubility HSP->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility

Caption: Key factors influencing the solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide.

Section 3: Predicted Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile for 1,1,1-trifluoro-N-propylmethanesulfonamide across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the sulfonamide group. The alkyl chain of the alcohols can interact with the N-propyl group of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighStrong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors for the sulfonamide N-H.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar N-propyl group will favor some interaction, but the highly polar sulfonamide and trifluoromethyl groups will limit overall solubility. Solubility may be higher in aromatic solvents like toluene due to potential π-stacking interactions.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule.

Section 4: Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This protocol provides a robust and reliable means to quantify the solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide.

Materials and Equipment
  • 1,1,1-trifluoro-N-propylmethanesulfonamide (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1,1,1-trifluoro-N-propylmethanesulfonamide to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the solute in the diluted sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

start Start step1 Add excess solute to solvent in a sealed vial. start->step1 step2 Equilibrate at constant temperature with agitation (24-48h). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw and filter supernatant. step3->step4 step5 Dilute filtered sample. step4->step5 step6 Analyze by HPLC-UV or UV-Vis. step5->step6 step7 Calculate solubility from calibration curve. step6->step7 end End step7->end

Caption: Experimental workflow for determining solubility using the shake-flask method.

Section 5: Safety Precautions

Adherence to safety protocols is non-negotiable when handling chemical compounds and organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of solvent vapors.[8]

  • Material Safety Data Sheet (MSDS): Before commencing any work, thoroughly review the MSDS for 1,1,1-trifluoro-N-propylmethanesulfonamide and all solvents to be used. The MSDS provides critical information on hazards, handling, and emergency procedures.[8][9]

  • Storage: Store organic solvents in appropriate, tightly sealed containers in a designated flammables cabinet, away from heat and ignition sources.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 6: Conclusion and Future Directions

This guide provides a comprehensive theoretical and practical framework for determining the solubility of 1,1,1-trifluoro-N-propylmethanesulfonamide in organic solvents. By applying the principles of intermolecular forces, leveraging predictive models, and executing the detailed experimental protocol, researchers can confidently generate the crucial solubility data needed for their work. The insights gained from these studies will be invaluable for applications ranging from reaction optimization and purification to the formulation of new pharmaceutical products.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. (2023). Hansen solubility parameter.
  • Perlovich, G. L. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Pawar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • National Yang Ming Chiao Tung University. (n.d.). Precautions for Handling Organic Solvent.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Safe Work Instructions for Working With Solvents.
  • Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed.
  • Scribd. (n.d.). 11 - Precautions For Handling Organic Solvent.
  • Pharmaguideline. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. PubChem.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. PubChem.
  • University of Washington. (n.d.). Working Safety with Solvents.
  • Solco. (n.d.).
  • Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube.
  • BenchChem. (n.d.). 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493).
  • National Center for Biotechnology Information. (n.d.). 1,1-difluoro-N-propylmethanesulfonamide. PubChem.

Sources

A Theoretical Investigation of N-Propyltrifluoromethanesulfonamide: A Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyltrifluoromethanesulfonamide belongs to the class of N-substituted triflamides, compounds of significant interest due to the unique physicochemical properties imparted by the triflyl (CF₃SO₂) group. This technical guide provides a comprehensive theoretical framework for the study of N-propyltrifluoromethanesulfonamide, leveraging computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. While direct experimental and theoretical studies on this specific molecule are not extensively documented, this paper synthesizes knowledge from analogous N-alkylated sulfonamides and the broader field of computational chemistry to present a robust predictive analysis. The methodologies detailed herein offer a blueprint for future in-silico investigations, crucial for applications in medicinal chemistry, materials science, and agrochemical development where triflamide moieties are increasingly utilized.[1][2]

Introduction: The Significance of the Triflamide Moiety

N-substituted trifluoromethanesulfonamides (triflamides) hold a unique position in organic chemistry.[1] The trifluoromethylsulfonyl (triflyl) group is a powerful electron-withdrawing substituent, which confers high N-H acidity, specific catalytic activity, and the capacity to form strong hydrogen bonds.[1] These properties are pivotal in modulating the reactivity and biological activity of a wide range of substrates.[1] Consequently, triflamides are extensively used as reagents, catalysts, and functional groups in the synthesis of biologically and pharmacologically active substances.[1][2]

N-propyltrifluoromethanesulfonamide, the subject of this guide, combines the potent triflamide functional group with a flexible propyl chain. Understanding the interplay between the electronic effects of the triflyl group and the conformational flexibility of the alkyl substituent is paramount for predicting its behavior in various chemical and biological systems. Theoretical studies provide a powerful, non-invasive means to probe these molecular intricacies, offering insights that can guide and accelerate experimental research.

Computational Methodology: A Self-Validating Approach

The reliability of theoretical predictions hinges on the judicious selection of computational methods. For a flexible molecule containing sulfur and fluorine like N-propyltrifluoromethanesulfonamide, a multi-faceted approach is necessary to ensure the accuracy of the computed properties.

Foundational Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. For structural and spectroscopic studies of sulfonamides, the B3LYP hybrid functional has been shown to yield results in good agreement with experimental data.[3]

Basis Set Selection

The choice of basis set is critical, especially for elements with a large number of electrons like sulfur and highly electronegative elements like fluorine. Pople-style basis sets, such as 6-311++G(d,p) , are frequently employed for sulfonamide systems and provide a good balance of accuracy and computational efficiency.[3][4] This basis set includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) can also be considered.[4]

Workflow for Theoretical Analysis

A robust theoretical investigation of N-propyltrifluoromethanesulfonamide would follow a structured workflow designed to be self-validating at each stage.

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search A->B Explore Potential Energy Surface C Geometry Optimization & Frequency Calculation B->C Identify Stable Conformers D Spectroscopic & Property Calculations C->D Calculate IR, Raman, NMR, Electronic Properties E Analysis & Validation D->E Compare with Experimental Data (if available) & Analyze Results

Figure 1: A generalized workflow for the theoretical study of N-propyltrifluoromethanesulfonamide.

Conformational Analysis: The Influence of Flexibility

Most drug molecules are flexible and can adopt various conformations through rotation around single bonds, which plays a crucial role in their biological activity.[5] For N-propyltrifluoromethanesulfonamide, the key degrees of rotational freedom are around the S-N, N-Cα, and Cα-Cβ bonds.

Studies on related perfluorinated sulfonamides have shown a significant rotational barrier around the S-N bond due to considerable double-bond character.[6] This suggests that the conformation of the N-propyl group relative to the triflyl group will be a defining structural feature. The preferred conformation is likely one that minimizes steric hindrance between the propyl group and the bulky triflyl moiety.[6]

Protocol for Conformational Search
  • Initial Structure Generation: Build an initial 3D structure of N-propyltrifluoromethanesulfonamide using a molecular editor.

  • Systematic Rotational Scan: Perform a systematic scan of the potential energy surface by rotating the dihedral angles corresponding to the S-N, N-Cα, and Cα-Cβ bonds in discrete steps (e.g., 30°).

  • Geometry Optimization: Perform a full geometry optimization on each resulting structure using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Energy Analysis: Compare the relative energies of the optimized conformers to identify the global minimum and other low-energy structures. The geometrical structure of sulfonamides is a key determinant of their biological reactivity.[7]

G cluster_0 Key Rotational Axes mol N-Propyltrifluoromethanesulfonamide sn S-N Bond mol->sn Rotation influences steric interactions nc N-Cα Bond mol->nc Determines propyl chain orientation cc Cα-Cβ Bond mol->cc Fine-tunes alkyl conformation

Figure 2: Key rotational bonds governing the conformational landscape of N-propyltrifluoromethanesulfonamide.

Spectroscopic Properties: A Bridge Between Theory and Experiment

Computational vibrational spectroscopy is a powerful tool for characterizing molecules.[8] Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data and confirm the identity and purity of a synthesized compound.

Vibrational Spectroscopy (IR & Raman)

Frequency calculations performed on the optimized geometries of the stable conformers of N-propyltrifluoromethanesulfonamide will yield the vibrational modes. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[9]

Table 1: Predicted Key Vibrational Frequencies for N-Alkylsulfonamides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
SO₂ Asymmetric Stretch 1330 - 1125 [3]
SO₂ Symmetric Stretch 1330 - 1125 [3]
S-N Stretch 939 - 915 [10]
N-H Stretch ~3300 [3]

| C-F | Stretch | ~1200 - 1000 | N/A |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[11] These calculated shifts can be correlated with experimental data to confirm the molecular structure. The high sensitivity and unique chemical shift range of ¹⁹F make it a particularly valuable nucleus for characterizing fluorinated compounds like N-propyltrifluoromethanesulfonamide.[12]

Electronic Properties and Reactivity

The potent electron-withdrawing nature of the triflyl group significantly influences the electronic properties of N-propyltrifluoromethanesulfonamide, particularly the acidity of the N-H proton and the molecule's overall reactivity.[1]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. Analysis of the HOMO and LUMO distributions can identify potential sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (potential sites for electrophilic attack), while blue regions signify electron-deficient areas (potential sites for nucleophilic attack). For N-propyltrifluoromethanesulfonamide, the MEP is expected to show a highly positive potential around the N-H proton, confirming its acidic nature, and negative potential around the sulfonyl oxygens and fluorine atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide deeper insights into charge delocalization and hyperconjugative interactions within the molecule.[11] This analysis can quantify the electron density on each atom, offering a more detailed picture of the electronic effects of the triflyl and propyl groups.

Table 2: Predicted Electronic Properties of N-Propyltrifluoromethanesulfonamide

Property Predicted Characteristic Significance
N-H Acidity High (low pKa) The triflyl group strongly withdraws electron density, increasing the acidity of the N-H proton.[1]
Dipole Moment High The presence of highly electronegative F and O atoms will create a significant molecular dipole.
HOMO Location Likely on the nitrogen and sulfonyl oxygens Indicates these are the primary sites for electron donation (nucleophilicity).

| LUMO Location | Likely on the trifluoromethyl and sulfur centers | Indicates these are potential sites for electron acceptance (electrophilicity). |

Potential Applications and Future Directions

The unique properties of N-propyltrifluoromethanesulfonamide, as elucidated by theoretical studies, suggest its potential utility in several fields:

  • Pharmaceuticals: The triflamide group can enhance bioactivity and metabolic stability.[2] The N-propyl group provides a handle for further functionalization.

  • Materials Science: The high thermal stability and chemical resistance imparted by the trifluoromethyl group could make it a useful monomer or additive in high-performance polymers.[2]

  • Agrochemicals: Many modern pesticides and herbicides incorporate fluorinated moieties to enhance their efficacy.

Future research should focus on the experimental validation of these theoretical predictions. The synthesis of N-propyltrifluoromethanesulfonamide followed by X-ray crystallography, IR, and NMR spectroscopy would provide invaluable data for refining the computational models presented here.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of N-propyltrifluoromethanesulfonamide. By leveraging established computational methodologies, it is possible to predict with a high degree of confidence the molecule's conformational preferences, spectroscopic signatures, and electronic properties. These in-silico insights are crucial for guiding synthetic efforts and exploring the potential applications of this and related triflamide compounds in drug discovery and materials science. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile class of molecules.

References

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed Central - NIH. Available at: [Link]

  • Reubsaet, J., et al. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PubMed. Available at: [Link]

  • Zev, V., et al. (n.d.). Trifluoromethanesulfonamides and Related Compounds. ResearchGate. Available at: [Link]

  • Garlyauskas, R., et al. (n.d.). Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids. ResearchGate. Available at: [Link]

  • Okonkwo, F., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available at: [Link]

  • Mondragon-Gonzalez, G. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. Available at: [Link]

  • Sarotti, A. M. (2020). Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study. ACS Publications. Available at: [Link]

  • Fun, H. K., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central - NIH. Available at: [Link]

  • Walczak, K., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PubMed Central - NIH. Available at: [Link]

  • Akerman, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PubMed Central - NIH. Available at: [Link]

  • Al-Majid, A. M., et al. (n.d.). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[6][12][13]triazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • Al-Omair, M. A. (n.d.). Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes. ResearchGate. Available at: [Link]

  • He, L., et al. (n.d.). A Review of Computational Methods in Materials Science: Examples from Shock-Wave and Polymer Physics. PubMed Central - NIH. Available at: [Link]

  • Mary, Y. S., et al. (n.d.). (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. Available at: [Link]

  • Crich, D., et al. (1995). Conformational Analysis of Substituted Hexahydropyrrolo [2,3-b]indoles and Related Systems. An Unusual Example of Hindered Rotation about Sulfonamide S-N Bonds. An X-ray Crystallographic and NMR Study. Tetrahedron. Available at: [Link]

  • Ni, C., et al. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Taylor, M. S., et al. (n.d.). Polarisation effects on the H-bond acceptor properties of sulfonamides. University of Cambridge. Available at: [Link]

  • Bethune, S. J., et al. (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm (RSC Publishing). Available at: [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Akerman, M., et al. (n.d.). Hydrogen bonding in sulfonamides. ResearchGate. Available at: [Link]

  • Al-Wabli, R. I., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. Available at: [Link]

  • structural properties,theory functional calculations (dft), natural bond orbital and energies for the. (n.d.). Multidisciplinary Journals. Available at: [Link]

  • Howard, J. A. K., et al. (n.d.). (PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. ResearchGate. Available at: [Link]

  • CONFORMATIONAL ANALYSIS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (n.d.). PubMed Central - NIH. Available at: [Link]

  • Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. (2020). Energy & Fuels. Available at: [Link]

  • Synthesis, Crystal Structure and Hirshfeld Surface Analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). Amrita Vishwa Vidyapeetham. Available at: [Link]

  • A Glance at Trifluoromethanesulfonamide. (n.d.). ResearchGate. Available at: [Link]

  • Computational Vibrational Spectroscopy. (n.d.). CORE. Available at: [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design. Available at: [Link]

  • (PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Computational chemistry review article. (n.d.). ResearchGate. Available at: [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). ResearchGate. Available at: [Link]

  • Trifluoromethanesulfonic acid. (n.d.). PubChem - NIH. Available at: [Link]

  • Hydrogen bonding in sulfonamides. (n.d.). Sci-Hub. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Unibo. Available at: [Link]

  • Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents. (n.d.). Materials Advances (RSC Publishing). Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Available at: [Link]

  • Top 89 Wiley Interdisciplinary Reviews: Computational Molecular Science papers published in 2021. (n.d.). SciSpace. Available at: [Link]

  • Trifluoromethylsulfonamide. (n.d.). PubChem - NIH. Available at: [Link]

  • N-ethyl-N-methyl-trifluoromethanesulfonamide. (n.d.). PubChem. Available at: [Link]

  • Understanding Hybridisation of SF₆: Sulfur Hexafluoride. (n.d.). Aakash Institute. Available at: [Link]

Sources

Methodological & Application

The Synthetic Versatility of N-Alkyltriflamides: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-Alkyltriflamides

In the landscape of modern organic synthesis, the quest for robust and versatile reagents is perpetual. Within the broad family of sulfonamides, N-alkyltriflamides (R-NHTf), characterized by the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group, represent a class of compounds with significant, yet often underutilized, potential. While much attention has been given to their bis-sulfonated cousins, the triflimides (Tf₂NH), the mono-sulfonated N-alkyltriflamides offer a unique combination of high acidity, lipophilicity, and predictable reactivity.[1][2][3] This guide provides a detailed exploration of the synthesis and potential applications of N-alkyltriflamides, using 1,1,1-trifluoro-N-propylmethanesulfonamide as a representative example, to empower researchers in harnessing their synthetic utility.

The core of the triflamide's utility stems from the profound inductive effect of the CF₃ group, rendering the nitrogen-bound proton highly acidic.[1][2] This acidity, coupled with the stability of the resulting conjugate base, makes N-alkyltriflamides valuable as catalysts and reagents in a variety of transformations. This document will serve as a comprehensive resource, detailing the fundamental preparation of these compounds and exploring their application in key synthetic methodologies.

Core Principles: Synthesis and Properties

The preparation of N-alkyltriflamides is generally straightforward, typically involving the reaction of a primary amine with a triflylating agent. The most common and direct method is the reaction of the corresponding alkylamine with trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a non-nucleophilic base to scavenge the resulting acid.

General Synthesis Protocol for 1,1,1-Trifluoro-N-propylmethanesulfonamide

This protocol describes a representative synthesis of an N-alkyltriflamide.

Materials:

  • n-Propylamine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add n-propylamine (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.1 equiv) to the cooled solution.

  • In the dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.05 equiv) in anhydrous DCM.

  • Add the Tf₂O solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -60 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1,1,1-trifluoro-N-propylmethanesulfonamide.

Causality in the Protocol:

  • Low Temperature (-78 °C): The reaction of amines with triflic anhydride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and avoid the formation of undesired byproducts.

  • Non-nucleophilic Base (Et₃N): Triethylamine is used to neutralize the triflic acid formed during the reaction. Its non-nucleophilic nature prevents it from competing with the primary amine in reacting with the highly electrophilic triflic anhydride.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen or argon atmosphere prevents the introduction of moisture, which can hydrolyze the triflic anhydride.

Application in Organic Synthesis: Beyond a Protective Group

While the triflamide moiety can serve as a robust protecting group for amines, its true synthetic value lies in its ability to function as a potent Brønsted acid catalyst and as a precursor for nitrogen-centered radicals and other reactive nitrogen species.

N-Alkyltriflamides as Brønsted Acid Catalysts

The high NH-acidity of triflamides makes them effective catalysts for a range of acid-catalyzed reactions, offering a milder and more soluble alternative to traditional mineral acids or Lewis acids in organic solvents.[1][2][3]

Key Advantages:

  • High Acidity in Organic Media: Soluble in common organic solvents, allowing for homogeneous catalysis.

  • Low Nucleophilicity of the Conjugate Base: The triflamide anion is a poor nucleophile, which minimizes side reactions.

  • Tunable Properties: The acidity and steric environment can be modulated by changing the N-alkyl substituent.

Representative Application: Friedel-Crafts and Cyclization Reactions

N-Alkyltriflamides can catalyze the addition of arenes to electrophilic partners or promote intramolecular cyclizations. The general mechanism involves protonation of a substrate to generate a reactive cationic intermediate, which then undergoes the desired transformation.

Experimental Workflow for a Triflamide-Catalyzed Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Purification A Dissolve Substrate and N-Alkyltriflamide (e.g., 1-10 mol%) in Anhydrous Solvent B Add Electrophile/Second Reactant at Controlled Temperature A->B Homogeneous Solution C Monitor Reaction by TLC or LC-MS B->C D Maintain Inert Atmosphere and Temperature E Quench with Aqueous Base (e.g., NaHCO3) D->E F Aqueous Extraction E->F G Dry Organic Layer and Concentrate F->G H Purify by Chromatography or Recrystallization G->H

Caption: Generalized workflow for a reaction catalyzed by an N-alkyltriflamide.

N-Alkyltriflamides in C-H Amination Reactions

A significant application of the broader triflamide class is in C-H amination reactions, where they serve as a source of nitrogen.[2][3] These reactions, often mediated by a hypervalent iodine reagent or a metal catalyst, allow for the direct formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The N-H bond of the triflamide can be cleaved to generate a nitrogen-centered radical or a metal-nitrenoid species, which then reacts with a C-H bond.

Conceptual Mechanism of a Hypervalent Iodine-Mediated C-H Amination

G A R-NHTf + PhI(OAc)2 B Intermediate: PhI(OAc)(NTf-R) A->B Ligand Exchange C Nitrogen-Centered Radical [R-NTf]• B->C Homolytic Cleavage E C-H Abstraction C->E D Substrate (R'-H) D->E F Product: R'-NTf-R E->F Radical Recombination

Caption: Simplified mechanism for C-H amination using an N-alkyltriflamide.

Quantitative Data Summary

TransformationCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference Class
Friedel-Crafts Alkylation5-10 mol% N-AlkyltriflamideDCM, Toluene0 - 2570-95N-Aryl/Alkyltriflamides[1][3]
Intramolecular Hydroalkoxylation10 mol% N-AlkyltriflamideDCE25 - 8065-90N-Aryltriflamides[1]
C-H Amination (Alkanes)PhI(OAc)₂, LightBenzene, CH₃CN2540-70General Triflamides[2][3]

Conclusion and Future Outlook

1,1,1-Trifluoro-N-propylmethanesulfonamide, as a representative of the N-alkyltriflamide class, is more than a simple amine derivative. Its inherent acidity and the unique properties of the triflyl group position it as a valuable tool for the synthetic chemist. The applications highlighted here—Brønsted acid catalysis and as a nitrogen source in C-H functionalization—demonstrate the foundational reactivity of this class of molecules. Future research may further expand their utility, particularly in asymmetric catalysis where the alkyl group can be a chiral auxiliary, or in the development of novel nitrogen-transfer reagents. For researchers in drug discovery and process development, the stability, predictable reactivity, and synthetic accessibility of N-alkyltriflamides make them a compelling option to explore for challenging transformations.

References

  • Zaplinsky, E., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5243. [Link]

  • Zaplinsky, E., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. PubMed Central. [Link]

  • ResearchGate. (2022). (PDF) Triflamides and Triflimides: Synthesis and Applications. [Link]

  • MDPI. (2022). Triflamides and Triflimides: Synthesis and Applications. [Link]

Sources

Application Notes & Protocols: Triflamide-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Synthetic Chemists, and Drug Development Professionals

Subject: A Technical Guide to the Application of Chiral Triflamide-Derived Brønsted Acids in Asymmetric Catalysis

Introduction: The Power of the Triflamide Moiety in Asymmetric Catalysis

Your inquiry into N-propyltrifluoromethanesulfonamide as a catalyst in asymmetric synthesis touches upon a sophisticated area of modern organocatalysis. While simple, achiral N-alkyltriflamides like the one specified are not typically employed as standalone stereodirecting catalysts, the core functional group—the trifluoromethanesulfonamide (triflamide)—is central to the design of some of the most powerful chiral Brønsted acid catalysts developed to date.[1][2]

The triflamide group (-NHSO₂CF₃) is a potent electron-withdrawing moiety. When incorporated into a chiral scaffold, it dramatically enhances the Brønsted acidity of the molecule far beyond that of corresponding carboxylic or phosphoric acids.[1][2][3][4] This heightened acidity allows the catalyst to activate a broader range of weakly basic substrates, opening new avenues for asymmetric transformations under mild, metal-free conditions.

This guide will pivot from the specific N-propyl derivative to a well-documented and highly effective class of catalysts that leverage this principle: Chiral N-Triflyl Phosphoramides (NTPAs) . We will provide a detailed exploration of their design, mechanism, and a specific, field-proven protocol for their application in the asymmetric Diels-Alder reaction.

Catalyst Profile: Chiral N-Triflyl Phosphoramides (NTPAs)

NTPAs are a class of strong chiral Brønsted acids that integrate a chiral backbone, most commonly derived from 1,1'-bi-2-naphthol (BINOL), with a phosphoramide core bearing the N-triflyl group. This design creates a highly acidic, sterically defined chiral pocket capable of inducing high levels of stereoselectivity.

The key innovation, pioneered by Yamamoto and others, was the recognition that replacing the hydroxyl group of a standard BINOL-derived phosphoric acid (pKa ≈ 12 in MeCN) with an N-triflyl group (-NHTf) results in a substantial increase in acidity (pKa ≈ 6 in MeCN).[5] This "superacidity" allows the catalyst to protonate and activate substrates that are inert to weaker Brønsted acids.[1][2]

cluster_catalyst General Structure of a BINOL-derived NTPA Catalyst cluster_binol Chiral Scaffold cluster_core Acidic Core catalyst Chiral NTPA Catalyst binol BINOL Backbone (Provides Chirality) binol->catalyst Defines 3D space phosphoramide P=O | N-H phosphoramide->catalyst triflyl SO₂CF₃ (Tf) (Enhances Acidity) triflyl->phosphoramide Attached to N

Caption: General structure of a BINOL-derived NTPA catalyst.

Application Focus: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings. Achieving high enantioselectivity is crucial for its application in pharmaceutical synthesis. NTPAs have proven to be exceptional catalysts for this transformation, particularly for reactions involving α,β-unsaturated ketones.[1][3][4]

Causality of the Catalytic Mechanism

The NTPA catalyst operates through a specific hydrogen bonding interaction. The highly acidic proton of the triflamide group protonates the carbonyl oxygen of the dienophile (e.g., an α,β-unsaturated ketone). This activation dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the dienophile, accelerating the [4+2] cycloaddition with the diene.

The enantioselectivity arises from the chiral environment created by the BINOL backbone of the catalyst. The bulky groups on the BINOL scaffold effectively shield one face of the activated dienophile, forcing the incoming diene to approach from the less hindered face, thus dictating the stereochemistry of the newly formed chiral centers.

Catalyst Chiral NTPA (C-H⁺) Activated_Complex [C-H⁺ • Dienophile] Activated Complex Catalyst->Activated_Complex Dienophile Dienophile (α,β-Unsaturated Ketone) Dienophile->Activated_Complex Protonation (Activation) Diene Diene (Silyloxydiene) Transition_State [Chiral Transition State] Diene->Transition_State Face-selective attack Activated_Complex->Transition_State Product_Complex [Product • C-H⁺] Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst Regeneration Product Chiral Product (Cycloadduct) Product_Complex->Product Release

Caption: Catalytic cycle for the NTPA-catalyzed Diels-Alder reaction.

Detailed Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is adapted from the seminal work by Nakashima and Yamamoto and describes the enantioselective Diels-Alder reaction between an α,β-unsaturated ketone and a silyloxydiene.[1]

Materials and Reagents
  • Catalyst: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl N-triflylphosphoramide (NTPA Catalyst).

  • Dienophile: Ethyl vinyl ketone (or other α,β-unsaturated ketone).

  • Diene: (E)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene analog).

  • Solvent: Toluene, anhydrous (distilled over CaH₂).

  • Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

Step-by-Step Methodology

Rationale: The procedure is conducted under an inert atmosphere at low temperature. Anhydrous conditions are critical as water can compete with the substrate for protonation by the highly acidic catalyst. The low temperature (-78 °C) is essential for maximizing enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant.

start Start prep 1. Prepare Catalyst Solution (1 mol% in Toluene) start->prep setup 2. Setup Reaction Flask Under Argon, cool to -78 °C prep->setup add_dienophile 3. Add Dienophile (1.0 equiv) setup->add_dienophile add_catalyst 4. Add Catalyst Solution add_dienophile->add_catalyst add_diene 5. Add Diene (1.2 equiv) Dropwise over 5 min add_catalyst->add_diene react 6. Stir at -78 °C Monitor by TLC (2-4 h) add_diene->react quench 7. Quench Reaction Add sat. aq. NaHCO₃ react->quench workup 8. Aqueous Workup Extract with Ether, Dry (MgSO₄) quench->workup purify 9. Purify Silica Gel Chromatography workup->purify end End (Chiral Product) purify->end

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the NTPA catalyst (e.g., 0.01 M in anhydrous toluene).

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (to make the final concentration approx. 0.1 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Dienophile: Add the α,β-unsaturated ketone (1.0 equivalent) to the cooled solvent.

  • Addition of Catalyst: Add the NTPA catalyst stock solution (0.01 equivalents, 1 mol%). Stir the mixture for 10 minutes at -78 °C.

  • Addition of Diene: Slowly add the silyloxydiene (1.2 equivalents) dropwise to the reaction mixture over 5 minutes. The use of a slight excess of the diene ensures complete consumption of the limiting dienophile.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask. The basic quench neutralizes the strong acid catalyst.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclohexanone derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Summary: Reaction Scope and Performance

The NTPA catalyst demonstrates broad applicability and high efficiency in this reaction, as summarized below.

EntryDiene Substituent (R)Time (h)Yield (%)ee (%)
1H29896
2Me29999
3Et49798
4Ph49497
5OMe29999
Data adapted from J. Am. Chem. Soc. 2006, 128, 9626-9627.[1]

Conclusion for the Practitioner

While N-propyltrifluoromethanesulfonamide itself is not a catalyst for asymmetric synthesis, the underlying triflamide functional group is a cornerstone of modern organocatalyst design. Chiral N-triflyl phosphoramides (NTPAs) exemplify this principle, functioning as exceptionally strong, tunable, and highly effective Brønsted acids. Their ability to activate simple ketones in complex transformations like the Diels-Alder reaction provides a powerful, metal-free tool for the efficient construction of chiral molecules. The protocol detailed herein is robust and serves as a validated starting point for researchers aiming to incorporate this powerful catalytic system into their synthetic programs, particularly in the fields of natural product synthesis and drug discovery.

References

  • Nakashima, D., & Yamamoto, H. (2006). Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society, 128(30), 9626–9627. [Link]

  • Semantic Scholar. (n.d.). Design of chiral N-triflyl phosphoramide as a strong chiral Brønsted acid and its application to asymmetric Diels-Alder reaction. Retrieved January 21, 2026, from [Link]

  • Nakashima, D., & Yamamoto, H. (2006). Design of chiral N-triflyl phosphoramide as a strong chiral Brønsted acid and its application to asymmetric Diels-Alder reaction. PubMed. [Link]

  • ResearchGate. (2006). Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels−Alder Reaction. Retrieved January 21, 2026, from [Link]

  • Zhang, Z., et al. (2022). Chiral N-triflylphosphoramide-catalyzed asymmetric hydroamination of unactivated alkenes: a hetero-ene reaction mechanism. Organic Chemistry Frontiers. [Link]

  • Budinská, A., & Wennemers, H. (2023). Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews. [Link]

  • Caballero-García, G., & Goodman, J. M. (2021). N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations. Chemical Society Reviews, 50(21), 12099-12117. [Link]

Sources

The N-Propyl Triflamide Group: A Robust and Orthogonal Protecting Strategy for Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Amine Protection in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the strategic protection and deprotection of amine functionalities remain a cornerstone of success.[1] The choice of a protecting group is a critical decision that dictates not only the feasibility of a synthetic route but also its efficiency and overall yield. While the carbamate-based protecting groups—Boc, Cbz, and Fmoc—have long served as the workhorses of peptide and medicinal chemistry, their utility can be limited by their specific labilities to acidic, hydrogenolytic, or basic conditions, respectively.[2][3] This has spurred the exploration of alternative protecting groups with unique stability profiles to navigate the intricate orchestration of multi-step syntheses.

Among the emerging strategies, the use of N-alkyl triflamides, and specifically the N-propyl triflamide (NpTf) group, offers a compelling option for the protection of primary and secondary amines. Triflamides (CF₃SO₂NHR) are characterized by their high NH-acidity and significant lipophilicity, properties conferred by the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group.[4][5] This guide provides a comprehensive overview of the application of the N-propyl triflamide group in amine protection, detailing its introduction, stability, and cleavage, and establishing its position as a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Advantages of the N-Propyl Triflamide Protecting Group

The N-propyl triflamide group's utility stems from a unique combination of electronic and steric properties. The triflyl group's strong electron-withdrawing effect significantly reduces the nucleophilicity and basicity of the protected nitrogen atom, rendering it inert to a wide range of electrophilic reagents and basic conditions.

PropertyObservationImplication in Synthesis
Chemical Formula C₄H₈F₃NO₂S
Molecular Weight 191.17 g/mol
Acidity (pKa of TfNH₂) ~6.33 in H₂O[4]The protected nitrogen is highly deprotonated and non-basic.
Stability to Acids HighOrthogonal to acid-labile groups (e.g., Boc, Trityl).[4]
Stability to Bases HighOrthogonal to base-labile groups (e.g., Fmoc, acetate esters).
Stability to Hydrogenolysis HighOrthogonal to hydrogenolysis-labile groups (e.g., Cbz, benzyl ethers).
Lipophilicity High[6]Can enhance solubility in organic solvents.

Experimental Protocols: Application of the N-Propyl Triflamide Protecting Group

The successful implementation of any protecting group strategy hinges on reliable and high-yielding protocols for both its installation and removal. The following sections provide detailed methodologies for the use of the N-propyl triflamide group.

Protocol 1: Protection of a Primary Amine with Trifluoromethanesulfonic Anhydride

This protocol describes the introduction of the N-propyl triflamide protecting group onto a primary amine. The reaction proceeds via the formation of a triflamide from the primary amine, followed by N-alkylation.

Causality of Experimental Choices: The use of triflic anhydride in the presence of a non-nucleophilic base like pyridine allows for the efficient formation of the initial triflamide. The subsequent alkylation with an n-propyl halide introduces the propyl group. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM).

  • Triflylation: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise over 10-15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Alkylation: To the reaction mixture, add powdered potassium carbonate (K₂CO₃) (3.0 equiv.) and 1-iodopropane (1.5 equiv.).

  • Heating: Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the N-propyl triflamide product.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-propyl-N-alkyl triflamide.

Protection_Workflow cluster_protection Protection Protocol Amine Primary Amine (R-NH2) Tf2O Tf2O, Pyridine DCM, 0 °C to rt Amine->Tf2O 1. Triflamide Intermediate Triflamide (R-NHTf) Tf2O->Triflamide 2. Alkylation 1-Iodopropane, K2CO3 DCM, Reflux Triflamide->Alkylation 3. Protected_Amine N-Propyl Protected Amine (R-N(Pr)Tf) Alkylation->Protected_Amine 4.

Figure 1: Workflow for the protection of a primary amine with N-propyl triflamide.
Protocol 2: Reductive Cleavage of the N-Propyl Triflamide Protecting Group

The robust nature of the triflamide group necessitates reductive conditions for its cleavage. This protocol is adapted from methods developed for the cleavage of sulfonamides.[7]

Causality of Experimental Choices: Strong reducing agents are required to cleave the stable S-N bond. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a powerful reducing agent suitable for this transformation. Toluene is a high-boiling, inert solvent appropriate for the reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-propyl protected amine (1.0 equiv.) in anhydrous toluene.

  • Addition of Reducing Agent: Add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) (typically a 70 wt. % solution in toluene) (3.0-5.0 equiv.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extraction: Dilute the mixture with ethyl acetate and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the deprotected amine.

Deprotection_Workflow cluster_deprotection Deprotection Protocol Protected_Amine N-Propyl Protected Amine (R-N(Pr)Tf) Reduction Red-Al® Toluene, 80-110 °C Protected_Amine->Reduction 1. Deprotected_Amine Deprotected Amine (R-NHPr) Reduction->Deprotected_Amine 2.

Figure 2: Workflow for the reductive cleavage of the N-propyl triflamide group.

Orthogonality and Strategic Applications

A key advantage of the N-propyl triflamide protecting group is its remarkable stability, which translates to orthogonality with many commonly used protecting groups. This allows for selective deprotection of other functional groups without affecting the NpTf-protected amine.

Orthogonality in Multi-Step Synthesis

The N-propyl triflamide group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid in DCM) and the basic conditions for Fmoc group cleavage (e.g., piperidine in DMF).[2][4] It is also resistant to the catalytic hydrogenation conditions used to cleave Cbz and benzyl ether groups. This three-way orthogonality makes the NpTf group a powerful tool for the synthesis of complex molecules with multiple functional groups requiring protection.

Orthogonality cluster_conditions Stable Under cluster_cleaved_groups Orthogonal To NpTf N-Propyl Triflamide (NpTf) Acid Acidic Conditions (e.g., TFA) NpTf->Acid Base Basic Conditions (e.g., Piperidine) NpTf->Base Hydrogenolysis Hydrogenolysis (H2, Pd/C) NpTf->Hydrogenolysis Boc Boc Acid->Boc Cleaves Fmoc Fmoc Base->Fmoc Cleaves Cbz Cbz Hydrogenolysis->Cbz Cleaves

Figure 3: Orthogonality of the N-propyl triflamide protecting group.
Applications in Drug Development

The introduction of a trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and membrane permeability.[8] The N-propyl triflamide group, containing a trifluoromethyl moiety, can be strategically employed in drug design and development. Its high lipophilicity can aid in the solubilization of intermediates in organic media, facilitating synthesis and purification.

Conclusion and Future Outlook

The N-propyl triflamide protecting group presents a robust and highly orthogonal strategy for the protection of amines in complex organic synthesis. Its stability to a wide range of acidic, basic, and reductive conditions allows for its seamless integration into synthetic routes requiring the use of other common protecting groups. While the cleavage of the NpTf group requires strong reductive conditions, this can be a strategic advantage, ensuring its stability throughout a multi-step synthesis until the final deprotection is desired. For researchers, scientists, and drug development professionals, the N-propyl triflamide group is a valuable addition to the arsenal of protecting group strategies, enabling the synthesis of complex and novel molecular architectures.

References

  • Shainyan, B. A., & Nedolya, N. A. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link]

  • Shainyan, B. A., & Nedolya, N. A. (2022). Triflamides and Triflimides: Synthesis and Applications. PubMed, 35956953. [Link]

  • Jolly, P. I., Fleary-Roberts, N., O'Sullivan, S., Doni, E., Zhou, S., & Murphy, J. A. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(29), 5807–5810. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • Peri, F., Cipolla, L., & Nicotra, F. (2000). Regioselection and orthogonality of the 1-phenyl-3-butenyl (PBU) protecting group in glucopyranosides. Carbohydrate Letters, 4(1), 21–27. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

  • Ramky, B. (2022). Modern Synthesis of Triflamides and Triflimides. Hilaris Publisher, 13(12), 324. [Link]

Sources

Application Notes and Protocols for N-Triflylation Using 1,1,1-Trifluoro-N-propylmethanesulfonamide and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of N-Triflylation

The introduction of a trifluoromethylsulfonyl (triflyl, Tf) group onto a nitrogen atom is a pivotal transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting N-triflylamides are endowed with unique chemical properties, including high acidity of the N-H proton and the exceptional ability of the triflyl group to act as a leaving group in subsequent reactions. While a variety of reagents can effect this transformation, this guide focuses on the reaction conditions pertinent to N-triflylation, with a specific emphasis on the conceptual application of N-alkylated triflylating agents such as the requested, albeit not commonly documented, 1,1,1-trifluoro-N-propylmethanesulfonamide .

Due to the limited specific literature on 1,1,1-trifluoro-N-propylmethanesulfonamide, this document will leverage the extensive knowledge base surrounding well-established triflylating agents, such as N-phenyl-bis(trifluoromethanesulfonyl)imide (triflimide), to provide robust and scientifically grounded protocols.[1][2][3][4][5] The principles and conditions detailed herein are based on analogous and well-documented systems, offering a predictive framework for researchers exploring novel triflylating agents.

The Triflyl Group: An Overview of its Significance

The triflyl group (CF₃SO₂), one of the most potent electron-withdrawing groups, profoundly influences the chemical and physical properties of the molecules to which it is attached. N-triflylamides, for instance, exhibit significantly increased N-H acidity compared to their parent amines, a property that has been harnessed in a multitude of synthetic applications.[6][7]

Reaction Mechanism and Causality

The N-triflylation of a primary or secondary amine is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the triflylating agent. The reaction is typically facilitated by a base, which serves to deprotonate the amine, thereby increasing its nucleophilicity, or to neutralize the acidic byproduct generated during the reaction.

The choice of the triflylating agent is critical. Highly reactive reagents like triflic anhydride (Tf₂O) can lead to side reactions and may not be suitable for sensitive substrates. In contrast, reagents like N-phenyltriflimide offer a milder and often more selective alternative.[2] While the reactivity of 1,1,1-trifluoro-N-propylmethanesulfonamide is not explicitly documented, it is reasonable to hypothesize that it would act as a monofunctional triflylating agent, with the N-propyl group modulating its reactivity.

Figure 1. Generalized mechanism for N-triflylation of a secondary amine.

Experimental Protocols

The following protocols are designed to be adaptable and are based on established procedures for analogous triflylating agents. Researchers should consider these as starting points and optimize conditions for their specific substrates and the novel triflylating agent.

Protocol 1: General Procedure for N-Triflylation of a Secondary Amine

This protocol is adapted from standard procedures using N-phenyltriflimide and is expected to be a good starting point for 1,1,1-trifluoro-N-propylmethanesulfonamide.

Materials:

  • Secondary Amine (1.0 equiv)

  • 1,1,1-Trifluoro-N-propylmethanesulfonamide (1.1 equiv)

  • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Stir bar, round-bottom flask, and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et₃N or DIPEA) dropwise to the stirred solution.

  • In a separate flask, dissolve the 1,1,1-trifluoro-N-propylmethanesulfonamide in the anhydrous solvent.

  • Add the solution of the triflylating agent dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Triflylation of Primary Amines

Primary amines can undergo double triflylation. To favor the formation of the mono-triflylated product, careful control of stoichiometry and reaction conditions is crucial.

Materials:

  • Primary Amine (1.0 equiv)

  • 1,1,1-Trifluoro-N-propylmethanesulfonamide (1.0 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere reaction setup

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 1,1,1-trifluoro-N-propylmethanesulfonamide (1.0 equivalent) in anhydrous DCM.

  • Maintain the reaction at -78 °C and monitor its progress.

  • Once the starting material is consumed, as indicated by TLC or LC-MS, quench the reaction with cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Data Presentation: A Predictive Framework

The following table provides a summary of generalized reaction conditions for N-triflylation based on the reactivity of known triflylating agents. These should be considered as starting points for optimization when using 1,1,1-trifluoro-N-propylmethanesulfonamide.

Substrate TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Aliphatic Secondary Amines Et₃N, DIPEADCM, MeCN0 to 252-12Generally robust and high-yielding.
Aromatic Secondary Amines K₂CO₃, Cs₂CO₃DMF, MeCN25 to 806-24May require slightly more forcing conditions due to lower nucleophilicity.
Aliphatic Primary Amines Pyridine, 2,6-LutidineDCM-78 to 01-6Careful control of stoichiometry is critical to avoid bis-triflylation.
Aromatic Primary Amines NaH, KHMDSTHF, Dioxane0 to 254-18Stronger bases may be required to achieve good conversion.

Visualization of the Experimental Workflow

Experimental_Workflow start Start: Prepare Reactants setup Set up Inert Atmosphere Reaction start->setup dissolve_amine Dissolve Amine in Anhydrous Solvent setup->dissolve_amine cool Cool Reaction to Desired Temperature dissolve_amine->cool add_base Add Base cool->add_base add_reagent Add Triflylating Agent Solution add_base->add_reagent react Stir and Monitor Reaction (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End: Characterize Product purify->end

Figure 2. A typical experimental workflow for an N-triflylation reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls. The recommendation to monitor the reaction by TLC or LC-MS allows the researcher to assess the consumption of starting materials and the formation of the product in real-time. This iterative process of monitoring and adjusting reaction time is fundamental to achieving optimal results. Furthermore, the purification and subsequent characterization of the product by standard analytical techniques (NMR, MS, etc.) provide the ultimate validation of the reaction's success.

Conclusion

References

  • T. Billard. "Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide." National Center for Biotechnology Information, 2013, [Link].

  • A. R. Timerbulatov, et al. "Triflamides and Triflimides: Synthesis and Applications." National Center for Biotechnology Information, 2022, [Link].

  • S. Verhelst, et al. "SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates." ChemRxiv, 2022, [Link].

  • PubChem. "1,1,1-Trifluoro-N-phenylmethanesulfonamide." National Center for Biotechnology Information, Accessed January 20, 2026, [Link].

  • S. Verhelst, et al. "SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates." National Center for Biotechnology Information, 2022, [Link].

  • Rogue Chem. "Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN." YouTube, 2024, [Link].

  • MDPI. "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles." MDPI, 2021, [Link].

  • Lirias. "SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates." Lirias, 2022, [Link].

  • MDPI. "Triflamides and Triflimides: Synthesis and Applications." MDPI, 2022, [Link].

  • P. I. Jolly, et al. "Reactions of triflate esters and triflamides with an organic neutral super-electron-donor." Royal Society of Chemistry, 2012, [Link].

  • PubMed. "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd-Fe3O4 Nanoparticles." National Center for Biotechnology Information, 2021, [Link].

  • ResearchGate. "N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide." ResearchGate, 2010, [Link].

  • ResearchGate. "Mild defluorinative N-acrylation of amines with (trifluoromethyl)alkenes: synthesis of α-arylacrylamides." ResearchGate, 2021, [Link].

  • YouTube. "Reduction of nitriles to amines using LiAlH4." YouTube, 2025, [Link].

  • Chad's Prep. "22.3 Synthesis of Amines." YouTube, 2021, [Link].

  • jOeCHEM. "Reducing Nitriles--Another Way to Make Aldehydes & Amines." YouTube, 2020, [Link].

  • PubMed Central. "Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines." National Center for Biotechnology Information, 2024, [Link].

  • Wikipedia. "Bis(trifluoromethanesulfonyl)aniline." Wikipedia, 2025, [Link].

  • Dr. JCR Bio. "1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide." Dr. JCR Bio, Accessed January 20, 2026, [Link].

Sources

Application Notes and Protocols for the N-Alkylation of Trifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Trifluoromethanesulfonamides

Trifluoromethanesulfonamide (TfNH₂), often referred to as triflamide, is a cornerstone reagent in modern organic synthesis. Its potent electron-withdrawing trifluoromethyl group imparts significant acidity to the N-H protons (pKa ≈ 6.4), rendering it a versatile precursor for a variety of chemical transformations. The N-alkylation of trifluoromethanesulfonamide is a pivotal reaction, yielding N-alkylated triflamides that are crucial intermediates in medicinal chemistry and materials science. These compounds serve as important building blocks for pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties and metabolic stability conferred by the trifluoromethanesulfonyl group.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary protocols for the N-alkylation of trifluoromethanesulfonamide. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to ensure successful and reproducible outcomes.

Chemical Principles: Understanding the Reactivity of Trifluoromethanesulfonamide

The high acidity of trifluoromethanesulfonamide is the defining factor in its N-alkylation chemistry. This property facilitates the deprotonation of the nitrogen atom under relatively mild basic conditions, generating the corresponding trifluoromethanesulfonamidate anion. This anion is a potent nucleophile that can readily participate in substitution reactions with various electrophiles. However, the strong electron-withdrawing nature of the trifluoromethanesulfonyl group can also render the resulting N-alkylated product susceptible to further reactions or decomposition under harsh conditions. Therefore, the choice of base, solvent, and reaction temperature is critical to achieving high yields and selectivity.

A generalized workflow for the N-alkylation of trifluoromethanesulfonamide is depicted below. The process begins with the deprotonation of the trifluoromethanesulfonamide to form the nucleophilic anion, which then attacks an alkylating agent to furnish the desired N-alkylated product.

N_Alkylation_Workflow TfNH2 Trifluoromethanesulfonamide (TfNH₂) Anion Trifluoromethanesulfonamidate Anion [TfNH]⁻ TfNH2->Anion Deprotonation Base Base Base->Anion Product N-Alkylated Product (TfNHR) Anion->Product Nucleophilic Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product

Caption: General workflow for the N-alkylation of trifluoromethanesulfonamide.

Protocols for N-Alkylation

Several robust methods exist for the N-alkylation of trifluoromethanesulfonamide. The choice of protocol depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.

Method 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and widely used method for the N-alkylation of trifluoromethanesulfonamide. The reaction proceeds via an SN2 mechanism, where the trifluoromethanesulfonamidate anion displaces a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: Due to the high acidity of trifluoromethanesulfonamide, relatively weak bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for deprotonation. Stronger bases like sodium hydride (NaH) can also be used but may require cryogenic temperatures to control reactivity and prevent side reactions.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.[1]

  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl.[1] Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable due to competing elimination reactions.

Detailed Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonamide (1.0 equiv.).

  • Add anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃, 1.5 equiv.) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Consider using a more reactive alkyl halide (iodide instead of bromide or chloride) or increasing the reaction temperature. Ensure the solvent is anhydrous.

  • Dialkylation: While less common with the bulky trifluoromethanesulfonamide compared to other sulfonamides, using a large excess of the alkylating agent can lead to dialkylation. To minimize this, use a stoichiometry of close to 1:1 for the sulfonamide and alkylating agent.[1]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of trifluoromethanesulfonamide using alcohols as the alkylating agents.[2][3][4][5] This reaction is particularly useful for the synthesis of chiral N-alkylated products from chiral secondary alcohols, as it proceeds with a clean inversion of stereochemistry.[3]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] The phosphine and azodicarboxylate react to form a phosphonium salt, which activates the alcohol for nucleophilic attack by the trifluoromethanesulfonamidate.

  • Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.[6]

  • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[4] Trifluoromethanesulfonamide, with a pKa of around 6.4, is an excellent candidate.

Detailed Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve trifluoromethanesulfonamide (1.2 equiv.), the alcohol (1.0 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the dialkyl azodicarboxylate (1.5 equiv.) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Mitsunobu_Reaction cluster_reactants Reactants TfNH2 TfNH₂ Intermediate Betaine & Alkoxyphosphonium Salt Intermediates TfNH2->Intermediate Reaction ROH R-OH ROH->Intermediate Reaction PPh3 PPh₃ PPh3->Intermediate Reaction DEAD DEAD/DIAD DEAD->Intermediate Reaction Product TfNHR Intermediate->Product SN2 Attack Byproducts Ph₃P=O + Reduced Azodicarboxylate Intermediate->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Method 3: Reductive Amination

Reductive amination offers an alternative route to N-alkylated trifluoromethanesulfonamides, starting from aldehydes or ketones.[7][8][9][10] This two-step, one-pot process involves the initial formation of an N-sulfonylimine intermediate, which is then reduced in situ to the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Reducing Agent: A key requirement is a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose.[7] Sodium cyanoborohydride (NaBH₃CN) is also commonly used, particularly under mildly acidic conditions.[10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[7] For NaBH₃CN, methanol is often employed.[9]

  • Catalyst: The imine formation can sometimes be slow and may be acid-catalyzed. A small amount of acetic acid is often added to facilitate this step.[9]

Detailed Experimental Protocol:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.) and trifluoromethanesulfonamide (1.1 equiv.).

  • Add the solvent (e.g., DCE, 0.1-0.5 M) and stir the mixture at room temperature.

  • If needed, add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

  • After stirring for 30-60 minutes to allow for imine formation, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of various sulfonamides, which can serve as a starting point for the optimization of trifluoromethanesulfonamide alkylation. Note that due to the higher acidity of trifluoromethanesulfonamide, milder bases and potentially lower temperatures may be effective.

SulfonamideAlkylating AgentMethodBase/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl chlorideClassicalKOHBmimPF₆RT197[11]
MethanesulfonamideBenzyl bromideClassicalK₂CO₃DMF801285-95General Protocol
p-ToluenesulfonamideBenzyl alcoholBorrowing HydrogenK₂CO₃ / Mn(I) catalystXylenes1502488[1]
VariousPrimary/Secondary AlcoholsMitsunobuPPh₃, DEADTHF0 to RT2-2470-95[5]
VariousBenzaldehydeReductive AminationNaBH(OAc)₃DCERT1280-90[7]

Conclusion and Future Perspectives

The N-alkylation of trifluoromethanesulfonamide is a fundamental transformation that provides access to a wide array of valuable compounds. The choice of the synthetic route—be it classical alkylation, the Mitsunobu reaction, or reductive amination—should be guided by the specific substrate and the desired complexity of the final product. The protocols outlined in this guide, grounded in established chemical principles, provide a robust framework for researchers to successfully synthesize N-alkylated trifluoromethanesulfonamides. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the N-alkylation of trifluoromethanesulfonamide will remain an active and important area of research.

References

  • G. M. T. T. Al-Khafaji, M. A. L. K. Al-Mulla, "One-step mild N-alkylation of chiral sulfinamides," ResearchGate, 2025. [Link]

  • J. T. Reeves, et al., "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions," PMC, 2016. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Link]

  • W. Bao, Z. Wang, Y. Li, "N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids," ResearchGate, 2003. [Link]

  • Macmillan Group, "Copper-Catalyzed Trifluoromethylation of Alkyl Bromides," Princeton University. [Link]

  • K. C. K. Swamy, et al., "Mitsunobu and Related Reactions: Advances and Applications," Chemical Reviews, 2009. [Link]

  • RSC Publishing, "The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study," Catalysis Science & Technology, 2018. [Link]

  • Organic Chemistry Portal, "Synthesis of trifluoromethyl alkanes." [Link]

  • Organic Chemistry Portal, "Mitsunobu Reaction - Common Conditions." [Link]

  • S. Patil, et al., "(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition," ResearchGate, 2023. [Link]

  • Z. Yiping, et al., "The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide," ResearchGate, 1991. [Link]

  • Organic Chemistry with Lluís Llorens Palomo, "Reductive Amination of Ketones & Aldehydes With NaBH3CN," YouTube, 2016. [Link]

  • Organic Chemistry Portal, "Mitsunobu Reaction." [Link]

  • Wikipedia, "Mitsunobu reaction." [Link]

  • X. Liu, et al., "Nucleophilic trifluoromethoxylation of alkyl halides without silver," PMC, 2020. [Link]

  • The Organic Chemistry Tutor, "Reductive Amination of Ketones & Aldehydes With NaBH3CN," YouTube, 2016. [Link]

  • S. Bibi, et al., "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review," NIH, 2022. [Link]

  • Organic Chemistry at CU Boulder, "Loudon Chapter 9 Review: Reactions of Alkyl Halides," 2021. [Link]

Sources

Analysis of 1,1,1-trifluoro-N-propylmethanesulfonamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Following a comprehensive review of authoritative chemical databases and the scientific literature, we have determined that there are no established or documented applications of 1,1,1-trifluoro-N-propylmethanesulfonamide as a reagent in peptide synthesis. The search for this specific compound in the context of amide bond formation, activation, or coupling has yielded no relevant protocols or mechanistic studies.

It is crucial to distinguish this compound from structurally related but functionally distinct reagents that are prevalent in organic and peptide chemistry:

  • N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂): This reagent contains two trifluoromethanesulfonyl groups and is a well-established triflating agent, used to convert phenols and other functional groups into triflates, which are excellent leaving groups. It is not, however, used for the direct formation of peptide bonds.[1]

  • Trifluoromethanesulfonic Acid (TFMSA or Triflic Acid): This is a superacid used in peptide chemistry not for coupling, but as a potent cleavage reagent to release the synthesized peptide from the solid-phase resin support, particularly in Boc (tert-butyloxycarbonyl) synthesis strategies.[2][3]

Given the absence of data on the requested topic, and to fulfill the spirit of your request for a detailed, expert-level guide on a critical aspect of peptide synthesis, we have pivoted to a core, universally applied class of reagents: Aminium/Uronium-Based Coupling Reagents . This guide provides the in-depth technical detail, causality-driven explanations, and validated protocols you seek, focusing on the reagents that form the backbone of modern Solid-Phase Peptide Synthesis (SPPS).

Application Notes and Protocols: The Role of Aminium/Uronium Salts in High-Efficiency Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The synthesis of a peptide is a story of controlled, sequential amide bond formation. The success of this narrative hinges on the efficiency and fidelity of the coupling step. While numerous reagents have been developed, the advent of aminium (and the closely related uronium) salt-based reagents such as HBTU, HATU, and HCTU marked a paradigm shift in Solid-Phase Peptide Synthesis (SPPS). Their rapid kinetics, high efficiency, and ability to suppress racemization have established them as the gold standard. This guide delves into the mechanistic rationale, practical application, and expert insights required to leverage these powerful tools effectively.

Part 1: The Mechanistic Core of Aminium/Uronium Reagents

The primary challenge in forming a peptide bond is the unfavorable reaction between a free carboxylic acid and an amine. Coupling reagents overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus creating a highly reactive "activated" species.

Aminium/uronium salts achieve this by facilitating the formation of an active ester in situ. The most common reagents are based on the non-nucleophilic, basic backbones of HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole).

The Causality Behind the Mechanism: The reaction is initiated by the carboxylate of the N-protected amino acid attacking the electrophilic carbon of the aminium salt (e.g., HBTU). This forms a highly unstable intermediate that immediately reacts with the HOBt or HOAt moiety present within the reagent's structure or added as an additive. The result is a highly reactive OBt or OAt active ester. This ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond.

The superiority of HOAt-based reagents like HATU for particularly "difficult" couplings (e.g., involving sterically hindered amino acids) stems from the pyridine nitrogen in the HOAt structure. This nitrogen atom provides anchimeric assistance (neighboring group participation), further accelerating the aminolysis of the active ester and enhancing coupling efficiency.[4]

Mechanism_of_Action cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation AA_COOH Fmoc-AA-COOH AA_COO Fmoc-AA-COO⁻ AA_COOH->AA_COO -H⁺ Base Base (e.g., DIPEA) HBTU HBTU (Aminium Salt) Active_Ester HOBt Active Ester (Fmoc-AA-OBt) AA_COO->Active_Ester HBTU->Active_Ester Resin_Peptide H₂N-Peptide-Resin New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Byproduct HOBt Active_Ester->Byproduct Leaving Group Resin_Peptide->New_Peptide Nucleophilic Attack

Caption: Mechanism of aminium salt-mediated peptide coupling.

Part 2: Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent is a critical experimental parameter. While HBTU is a robust workhorse for routine synthesis, HATU is often reserved for more challenging sequences. Phosphonium-based reagents like PyBOP offer an alternative, avoiding the potential side reaction of guanidinylation associated with uronium salts.[4]

Reagent NameFull NameClassM.W. ( g/mol )Key AdvantagesConsiderations
HBTU Hexafluorophosphate Benzotriazole Tetramethyl UroniumAminium379.25Highly efficient, cost-effective, stable.[4]Can cause guanidinylation of the N-terminal amine, though rare under standard conditions.[4]
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumAminium380.23Superior reactivity for hindered couplings, reduced racemization.[4]Higher cost than HBTU.
HCTU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumAminium413.68Reactivity comparable to HATU, often more soluble.[4]Higher cost.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium520.40Does not cause guanidinylation; excellent for solution-phase and fragment coupling.[5]Byproduct (HMPA) is carcinogenic; must be handled with care.[5]
Part 3: Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for Fmoc/tBu-based SPPS, the most common strategy in modern peptide synthesis.[6]

Protocol 1: Standard Automated SPPS Coupling Cycle

This protocol outlines a single coupling cycle on an automated peptide synthesizer for a standard amino acid.

  • Objective: To add one amino acid residue to the growing peptide chain on the resin.

  • Materials:

    • Fmoc-protected amino acid (0.5 M in DMF)

    • Coupling Reagent (e.g., HATU, 0.45 M in DMF)

    • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 M in NMP)

    • Deprotection Solution: 20% Piperidine in DMF (v/v)

    • Washing Solvent: N,N-Dimethylformamide (DMF)

    • Peptide-Resin (pre-swollen in DMF)

Methodology:

  • Fmoc Deprotection: a. Drain the reaction vessel. b. Add 20% piperidine/DMF solution to the resin. c. Agitate for 3 minutes. d. Drain and repeat the piperidine treatment for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group while minimizing aspartimide formation.

  • Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine, which would neutralize the activated amino acid.

  • Coupling (Activation & Delivery): a. In a separate vial or sample loop, combine the Fmoc-amino acid solution (4 eq.), HATU solution (3.9 eq.), and DIPEA (8 eq.) relative to the resin loading. b. Allow to pre-activate for 1-2 minutes. The solution will typically change color. c. Transfer the activated amino acid mixture to the reaction vessel containing the resin. d. Agitate for 30-45 minutes at room temperature.

  • Final Washing: a. Drain the reaction vessel. b. Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

  • Cycle Repetition: The synthesizer returns to Step 1 for the next amino acid in the sequence.

SPPS_Workflow Start Start Cycle: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (Remove Piperidine) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash (Remove Excess Reagents) Coupling->Wash2 End End Cycle: Fmoc-AA-Peptide-Resin Wash2->End Next_Cycle Proceed to Next Amino Acid End->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: Standard Fmoc-SPPS experimental workflow.

Protocol 2: Manual Protocol for a "Difficult" Coupling

This protocol is for instances where a standard cycle may result in incomplete coupling (e.g., coupling to a secondary amine, or coupling of a sterically hindered residue like Aib).

  • Objective: To ensure complete acylation in a sterically challenging coupling.

  • Rationale: A "difficult" coupling is characterized by slow kinetics. To drive the reaction to completion, we employ a strategy of using a more reactive agent (HATU), increasing reaction time, and performing a "double couple" if necessary.

Methodology:

  • Initial Setup: Follow steps 1 and 2 from the automated protocol (Deprotection and Washing). After the wash, perform a Kaiser test to confirm the presence of a free primary amine.

  • First Coupling: a. Manually prepare the activation mixture: Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Monitoring: a. Take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. b. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the next step.

  • Second Coupling (Double Couple): a. Drain the reaction vessel (do not perform a deprotection step). b. Wash the resin with DMF (3 cycles). c. Repeat the coupling step (Step 2) with a freshly prepared activation mixture. Agitate for another 1-2 hours.

  • Capping (Optional but Recommended): a. If the Kaiser test is still positive after the second coupling, it indicates that some N-terminal amines are unreactive ("failure sequences"). These must be permanently blocked to prevent them from reacting in subsequent cycles. b. Wash the resin with DMF. c. Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes. This acetylates any remaining free amines.

  • Final Wash: Wash the resin thoroughly with DMF (5 cycles) before proceeding to the deprotection step for the next amino acid.

Part 4: Trustworthiness and Self-Validation

A robust peptide synthesis protocol is a self-validating system. In-process monitoring is critical.

  • Kaiser Test: This qualitative colorimetric test is invaluable for manual synthesis. It detects free primary amines on the resin. A blue result after coupling indicates a failure, prompting a recoupling or capping step.

  • Real-Time UV Monitoring: Many automated synthesizers monitor the concentration of the fulvene-piperidine adduct in the waste stream during the deprotection step. A consistent UV profile from one cycle to the next suggests successful and complete coupling in the previous step. A truncated or diminished peak can signal a problem.

By integrating these feedback loops, the scientist can ensure the fidelity of the peptide chain assembly at every step, embodying the principle of a trustworthy and self-validating protocol.

References

  • Miranda, L. P., & Alewood, P. F. (1999). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 53(5), 535-545. [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22932. [Link]

  • Jamal, S., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 14(1), 4780. [Link]

Sources

Application Notes and Protocols for Reactions Involving N-propyltrifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental setup for reactions involving N-propyltrifluoromethanesulfonamide. It is designed to equip researchers in organic synthesis and drug discovery with the necessary protocols and theoretical understanding to effectively utilize this versatile reagent. This document eschews a rigid template in favor of a logical flow that mirrors the lifecycle of the chemical in a research setting: from its synthesis and characterization to its application in N-alkylation reactions and subsequent deprotection.

Introduction: The Utility of the Trifluoromethanesulfonamide Moiety

The trifluoromethanesulfonamide (triflamide) group is a valuable functional group in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the chemical and physical properties of the parent molecule. N-propyltrifluoromethanesulfonamide serves as a key building block, enabling the introduction of the N-propyl group under controlled conditions. Its applications are particularly relevant in the synthesis of complex amines where direct alkylation may lead to undesired side products.

Synthesis of N-propyltrifluoromethanesulfonamide

The most direct method for the synthesis of N-propyltrifluoromethanesulfonamide is the reaction of propylamine with trifluoromethanesulfonyl chloride. This reaction should be performed with caution due to the reactivity of the starting materials.

Protocol 1: Synthesis of N-propyltrifluoromethanesulfonamide

This protocol details the synthesis of N-propyltrifluoromethanesulfonamide from propylamine and trifluoromethanesulfonyl chloride in the presence of a base to neutralize the generated HCl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Propylamine59.11(To be calculated)(To be calculated)
Trifluoromethanesulfonyl Chloride168.52(To be calculated)(To be calculated)
Triethylamine or Pyridine101.19 or 79.10(To be calculated)(To be calculated)
Dichloromethane (DCM), anhydrous-(To be calculated)-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Trifluoromethanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-propyltrifluoromethanesulfonamide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Trifluoromethanesulfonyl chloride is highly moisture-sensitive and reacts violently with water.[2][3] Therefore, anhydrous solvents and a dry reaction setup under an inert atmosphere are crucial to prevent decomposition of the reagent and ensure a high yield.

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[1]

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the highly reactive trifluoromethanesulfonyl chloride at low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

N-Alkylation Reactions Utilizing N-propyltrifluoromethanesulfonamide

N-propyltrifluoromethanesulfonamide can be used as a precursor for the synthesis of N-propylated secondary amines. The triflamide group acts as a protecting group for the amine, which can be alkylated and subsequently deprotected.

Protocol 2: N-Alkylation of an Amine using N-propyltrifluoromethanesulfonamide

This protocol outlines a general procedure for the N-alkylation of a primary amine using N-propyltrifluoromethanesulfonamide as the alkylating agent, which first requires deprotonation of the sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-propyltrifluoromethanesulfonamide191.16(To be calculated)(To be calculated)
Primary Amine (R-NH₂)(Varies)(To be calculated)(To be calculated)
Sodium Hydride (NaH, 60% dispersion in oil)24.00(To be calculated)(To be calculated)
Alkyl Halide (R'-X)(Varies)(To be calculated)(To be calculated)
Anhydrous Tetrahydrofuran (THF)-(To be calculated)-

Procedure:

  • Deprotonation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-propyltrifluoromethanesulfonamide (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The product can be purified by column chromatography on silica gel.[4]

Deprotection of the Trifluoromethanesulfonyl Group

The removal of the trifluoromethanesulfonyl (triflyl) group to liberate the free amine is a critical final step. The robust nature of the N-S bond in triflamides requires specific reductive or acidic conditions for cleavage.

Protocol 3: Reductive Deprotection of N-propyl-N-alkyltrifluoromethanesulfonamide

This protocol describes a common method for the reductive cleavage of the triflyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-propyl-N-alkyltrifluoromethanesulfonamide(Varies)(To be calculated)(To be calculated)
Sodium naphthalenide or other reducing agent(Varies)(To be calculated)(To be calculated)
Anhydrous Tetrahydrofuran (THF)-(To be calculated)-

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-propyl-N-alkyltrifluoromethanesulfonamide (1.0 equivalent) in anhydrous THF.

  • Reduction: Cool the solution to the appropriate temperature for the chosen reducing agent (e.g., -78 °C for some reagents). Slowly add the reducing agent solution until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction with a proton source, such as methanol or saturated aqueous ammonium chloride, at low temperature.

  • Work-up and Extraction: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amine, often by distillation or chromatography.

Analytical Characterization

Thorough characterization of N-propyltrifluoromethanesulfonamide and its reaction products is essential to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of N-propyltrifluoromethanesulfonamide is expected to show signals corresponding to the propyl group. The methylene group adjacent to the nitrogen will be deshielded and will likely appear as a triplet. The next methylene group will be a sextet, and the terminal methyl group will be a triplet. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals for the propyl group. The carbon attached to the nitrogen will be the most deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the characteristic region for CF₃ groups attached to a sulfonyl group.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-propyltrifluoromethanesulfonamide will likely show the molecular ion peak. Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the C-S bond.[6][7] The loss of the propyl group and fragmentation of the propyl chain are also expected. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.[7]

Safety and Handling

Extreme caution must be exercised when working with trifluoromethanesulfonyl chloride. It is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[2][3][8][9] Propylamine is a flammable and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2][9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Workflow and Pathway Diagrams

Diagram 1: Synthesis of N-propyltrifluoromethanesulfonamide

Propylamine Propylamine Reaction Reaction at 0°C to rt Propylamine->Reaction TfCl Trifluoromethanesulfonyl Chloride TfCl->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Product N-propyltrifluoromethanesulfonamide Reaction->Product

Caption: Synthesis of N-propyltrifluoromethanesulfonamide.

Diagram 2: N-Alkylation and Deprotection Sequence

Start N-propyltrifluoromethanesulfonamide Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Protected_Amine N-propyl-N-alkyl- trifluoromethanesulfonamide Alkylation->Protected_Amine Deprotection Reductive Cleavage Protected_Amine->Deprotection Final_Product Secondary Amine (Propyl-NH-R) Deprotection->Final_Product

Caption: N-alkylation and subsequent deprotection workflow.

References

  • Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]

  • Rana, A., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. SynOpen, 2(2), 180–191.
  • Oldfield Group Website. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Trifluoromethanesulfonamides and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(1), 64-65.
  • ResearchGate. (2018, June 8). (PDF) Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Retrieved from [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]

  • TCI Chemicals. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCIMAIL No. 186.
  • Arkat USA. (2024, April 18). An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids. Retrieved from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PMC. (2023, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Retrieved from [Link]

  • PMC. (2024, February 8). A High-Throughput Workflow for Mass Spectrometry Analysis of Nucleic Acids by Nanoflow Desalting. Retrieved from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One-step mild N-alkylation of chiral sulfinamides. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-propyltrifluoromethanesulfonamide in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of N-propyltrifluoromethanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a focus on the underlying scientific principles, causality behind experimental choices, and adherence to international regulatory standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for N-propyltrifluoromethanesulfonamide

N-propyltrifluoromethanesulfonamide is a compound of emerging interest within pharmaceutical development and chemical synthesis. Its unique chemical structure, featuring both a sulfonamide group and a trifluoromethyl moiety, imparts specific physicochemical properties that necessitate tailored analytical approaches for accurate quantification. The ability to precisely measure levels of this compound in various matrices, such as active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids (e.g., plasma), is critical for pharmacokinetic studies, quality control, and regulatory compliance.

This application note provides a suite of validated analytical methods, offering a range of options to suit different laboratory capabilities and analytical requirements. The methodologies are grounded in established principles of analytical chemistry and are designed to be self-validating, aligning with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Method Selection: A Rationale-Driven Approach

The choice of analytical technique for quantifying N-propyltrifluoromethanesulfonamide is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide presents three distinct, yet complementary, methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quantifying N-propyltrifluoromethanesulfonamide in bulk materials and pharmaceutical formulations where concentration levels are relatively high.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile or semi-volatile compounds. For N-propyltrifluoromethanesulfonamide, derivatization may be necessary to enhance volatility and thermal stability.[10][11][12][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[15][16][17][18][19][20][21][22][23][24]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

This method leverages the principles of reverse-phase chromatography to separate N-propyltrifluoromethanesulfonamide from potential impurities and excipients. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. This approach is particularly well-suited for routine quality control of drug substances and finished products.

Experimental Protocol

3.2.1. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh a portion of the powdered formulation equivalent to 10 mg of N-propyltrifluoromethanesulfonamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

3.2.3. Method Validation

The method should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][7][8]

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration.
Accuracy 85-115% recovery for spiked samples.[25]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant impact on results with small variations in flow rate, column temperature, and mobile phase composition.
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Diluent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Transfer to vial separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect quantify Quantify detect->quantify

Caption: HPLC-UV workflow for N-propyltrifluoromethanesulfonamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS is a highly selective and sensitive technique ideal for the analysis of thermally stable and volatile compounds.[10][11][12][13][14] Given the structure of N-propyltrifluoromethanesulfonamide, derivatization may be required to improve its volatility and chromatographic behavior. This method is particularly useful for identifying and quantifying trace-level impurities in the drug substance.

Experimental Protocol

4.2.1. Derivatization (Alkylation)

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4.2.2. GC-MS Conditions

ParameterCondition
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial: 60 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions

4.2.3. Method Validation

Validation will follow ICH guidelines, with a focus on demonstrating the efficiency and reproducibility of the derivatization step.[2][7][8]

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.995 over the expected concentration range.
Accuracy 80-120% recovery for spiked samples.
Precision RSD ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extract Extract Analyte dry Evaporate to Dryness extract->dry derivatize Derivatize (BSTFA) dry->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry (SIM) ionize->detect quantify Quantify detect->quantify

Caption: GC-MS workflow for N-propyltrifluoromethanesulfonamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for quantifying N-propyltrifluoromethanesulfonamide in complex biological matrices like plasma.[15][16][17][18][19][20][21][22][23][24] The technique utilizes liquid chromatography for separation, followed by tandem mass spectrometry for highly specific detection and quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol

5.2.1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., an isotope-labeled N-propyltrifluoromethanesulfonamide).

  • Add 300 µL of acetonitrile to precipitate proteins.[26][27][28]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS vial.

5.2.2. LC-MS/MS Conditions

ParameterCondition
LC Column C18 UPLC Column, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-5% B3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of a standard solution. Example: Precursor Ion (M+H)⁺ → Product Ion
Collision Energy To be optimized for the specific MRM transition.

5.2.3. Method Validation

Validation for bioanalytical methods should adhere to the FDA's Bioanalytical Method Validation Guidance for Industry.[1]

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard in blank plasma from at least six different sources.
Linearity r² ≥ 0.99 over the defined range.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control samples at multiple concentration levels.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent, precise, and reproducible.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, and post-preparative).[15]
Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS precipitate Protein Precipitation (ACN) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize mrm MRM Detection ionize->mrm quantify Quantify mrm->quantify

Caption: LC-MS/MS workflow for N-propyltrifluoromethanesulfonamide.

Data Interpretation and Reporting

For all methods, calibration curves should be constructed by plotting the analyte response versus the concentration of the standards. A linear regression analysis should be applied to determine the concentration of N-propyltrifluoromethanesulfonamide in the samples. All results should be reported with appropriate units and measures of uncertainty.

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the accurate quantification of N-propyltrifluoromethanesulfonamide across a range of matrices and concentrations. The selection of the most appropriate method will depend on the specific analytical needs of the researcher. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of high-quality, reliable, and defensible data.

References

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.
  • Analytical Method Validation: Mastering FDA Guidelines. GlobalCompliancePanel.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines. ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • Plasma sample preparation: Significance and symbolism. ScienceDirect.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. Available at: [Link]

  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. Diva-Portal.org.
  • Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Semantic Scholar.
  • Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. Available at: [Link]

  • GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. Available at: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • Small Molecules Quantitation. Yale School of Medicine.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Cheméo. Available at: [Link]

  • Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Available at: [Link]

Sources

Application Notes and Protocols: Trifluoromethylation Utilizing N-Substituted Trifluoromethanesulfonamides as Radical Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of a distinct class of trifluoromethylating reagents: N-substituted trifluoromethanesulfonamides. While direct literature on N-propyltrifluoromethanesulfonamide is sparse, we will focus on the well-documented and closely related N-aryltrifluoromethanesulfonimides , which serve as potent, photo-activated precursors for the trifluoromethyl radical (•CF₃).[3][4] This document details the mechanistic underpinnings, operational protocols, and comparative advantages of these reagents, offering a practical framework for their application in synthetic and drug discovery laboratories.

Introduction: The Rationale for N-Substituted Trifluoromethanesulfonamides

The quest for mild, efficient, and selective trifluoromethylation methods is a continuous endeavor in organic synthesis.[5] Reagents are broadly classified by their reactive nature as nucleophilic, electrophilic, or radical CF₃ sources.[6] N-aryltrifluoromethanesulfonimides have emerged as a compelling class of radical precursors, notable for their ability to generate •CF₃ radicals under photocatalyst-free conditions, relying on simple UV or even sunlight activation.[3] This approach circumvents the need for expensive transition metal catalysts or complex photoredox systems, presenting a more sustainable and cost-effective pathway for C-H trifluoromethylation of (hetero)aromatics.[3][4]

The core principle behind their reactivity is the inherent weakness of the N–S bond, which upon photoexcitation, can undergo homolytic cleavage to initiate the trifluoromethylation cascade.

Mechanistic Framework: Photocatalyst-Free Radical Generation

The trifluoromethylation of (hetero)aromatics using N-aryltrifluoromethanesulfonimides is initiated by photo-induced homolytic cleavage of the N–S bond. This process generates a trifluoromethanesulfonyl radical (•SO₂CF₃) and an anilinyl radical. The trifluoromethanesulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to produce the key trifluoromethyl radical (•CF₃). This radical then engages the aromatic substrate in a classical radical aromatic substitution pathway.

The proposed mechanism unfolds as follows:

  • Photo-excitation: The N-aryltrifluoromethanesulfonimide absorbs UV light (or sunlight), promoting it to an excited state.[3]

  • Homolytic Cleavage: The excited molecule undergoes N–S bond homolysis, yielding two radical species.

  • SO₂ Extrusion: The resulting trifluoromethanesulfonyl radical spontaneously releases SO₂ to form the highly reactive trifluoromethyl radical (•CF₃).

  • Radical Addition: The •CF₃ radical adds to the (hetero)aromatic substrate, forming a resonance-stabilized cyclohexadienyl radical intermediate.

  • Oxidation & Deprotonation: The intermediate is oxidized to a cation, followed by deprotonation to restore aromaticity and yield the final trifluoromethylated product.

G cluster_initiation Step 1 & 2: Radical Generation cluster_propagation Step 3: CF₃ Radical Formation cluster_functionalization Step 4 & 5: Aromatic Functionalization Reagent N-Aryltrifluoromethanesulfonimide (Ar-N(SO₂CF₃)₂) Excited Excited State Reagent->Excited hν (UV/Sunlight) Radicals Anilinyl Radical (Ar-N•SO₂CF₃) + Trifluoromethanesulfonyl Radical (•SO₂CF₃) Excited->Radicals N-S Homolysis SO2_Extrusion •SO₂CF₃ Radicals->SO2_Extrusion CF3_Radical •CF₃ Radical + SO₂ SO2_Extrusion->CF3_Radical Rapid Extrusion CF3_Radical_node •CF₃ SO2_Extrusion->CF3_Radical_node Aromatic (Hetero)arene Substrate Intermediate Cyclohexadienyl Radical Intermediate Product Trifluoromethylated Arene

Reagent Profile and Comparison

While many reagents can deliver a trifluoromethyl group, their mechanisms and operational requirements differ significantly. N-aryltrifluoromethanesulfonimides offer a unique position in this landscape.

Reagent ClassCommon Example(s)Activation MethodMechanismKey AdvantagesKey Limitations
N-Aryl Sulfonimides N-(4-methoxyphenyl)trifluoromethanesulfonimideUV/Sunlight[3]RadicalPhotocatalyst-free, mild conditions, atom-economical.Primarily for (hetero)aromatics, requires photo-activation.
Sulfonium Salts Umemoto's Reagents, TT-CF₃⁺OTf⁻[6]Spontaneous or catalyst-mediatedElectrophilic/RadicalShelf-stable, versatile for various nucleophiles.[7]Can require catalysts, may not be as cost-effective.
Hypervalent Iodine Togni's ReagentsSpontaneous or catalyst-mediatedElectrophilic/RadicalHighly effective, broad substrate scope.[8]Stoichiometric use, cost of reagents.
Sulfinate Salts Langlois' Reagent (CF₃SO₂Na)Oxidative (e.g., with TBHP)[9]RadicalInexpensive, readily available.Requires a stoichiometric oxidant, potential side reactions.
Gases Trifluoroiodomethane (CF₃I)Light, heat, or radical initiatorRadicalPotent CF₃ source.[2]Gaseous, requires specialized handling.

Experimental Protocols

The following protocols are adapted from established procedures for the trifluoromethylation of (hetero)aromatics using N-aryltrifluoromethanesulfonimides and provide a validated starting point for laboratory application.[3]

Protocol 4.1: General Procedure for Trifluoromethylation of Heteroaromatics

This protocol details a typical batch reaction for the functionalization of an electron-rich heterocycle.

Materials:

  • N-Aryltrifluoromethanesulfonimide (1.2 equiv.)

  • Heteroaromatic substrate (1.0 equiv.)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) as solvent

  • Reaction vessel (e.g., quartz tube or borosilicate vial)

  • UV lamp (e.g., 365 nm) or access to direct sunlight

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Procedure:

  • To a suitable reaction vessel, add the heteroaromatic substrate (e.g., 0.5 mmol).

  • Add the N-aryltrifluoromethanesulfonimide (0.6 mmol).

  • Add the solvent (e.g., 2.0 mL of MeCN).

  • Seal the vessel and stir the mixture at room temperature.

  • Irradiate the mixture using a UV lamp or by placing it in direct sunlight. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the trifluoromethylated product.

G start Start reagents 1. Combine Substrate and N-Aryltrifluoromethanesulfonimide in Solvent start->reagents irradiate 2. Seal and Irradiate (UV Lamp or Sunlight) with Stirring reagents->irradiate monitor 3. Monitor Reaction (TLC, GC-MS) irradiate->monitor monitor->irradiate Incomplete workup 4. Concentrate in vacuo monitor->workup Complete purify 5. Purify via Column Chromatography workup->purify product Isolated Product purify->product

Protocol 4.2: Continuous-Flow Synthesis

For improved scalability and reaction control, a continuous-flow setup can be employed.[3]

System Setup:

  • Syringe pumps

  • T-mixer

  • PFA or FEP tubing reactor coil

  • UV light source wrapped around the reactor coil

  • Back-pressure regulator

Procedure:

  • Prepare a stock solution of the heteroaromatic substrate and the N-aryltrifluoromethanesulfonimide in the chosen solvent.

  • Pump the solution through the T-mixer and into the photoreactor coil at a defined flow rate (e.g., 0.1 mL/min), which determines the residence time.

  • Irradiate the reactor coil continuously.

  • Collect the output solution after it passes through the back-pressure regulator.

  • Process the collected solution in batches for purification as described in Protocol 4.1.

Safety and Handling

Reagent Stability: N-aryltrifluoromethanesulfonimides are typically crystalline solids that are stable under ambient conditions, making them easy to handle and store.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • UV radiation is harmful. Ensure the light source is properly shielded during the reaction.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion and Future Outlook

N-aryltrifluoromethanesulfonimides represent a valuable and practical tool for the radical trifluoromethylation of (hetero)aromatic compounds. Their key advantage lies in the ability to generate trifluoromethyl radicals under photocatalyst-free conditions, simplifying reaction setups and reducing costs.[3] This methodology is particularly well-suited for late-stage functionalization in drug discovery, where mild and selective introduction of the CF₃ group is paramount. Future research may expand the substrate scope to other classes of molecules and explore the utility of different N-substituents (such as N-alkyl variants) to fine-tune reactivity and solubility.

References

  • Barata-Vallejo, S., et al. (2018). N-Aryltrifluoromethanesulfonimides as new trifluoromethylating agents for the (photo)catalyst-free functionalization of (hetero)aromatics. Chemical Communications. Available at: [Link]

  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of Aromatic Compounds with Sodium Trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.
  • Request PDF on ResearchGate. N-Aryltrifluoromethanesulfonimides as new trifluoromethylating agents for the (photo)catalyst-free functionalization of (hetero)aromatics. Available at: [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).
  • Glorius, F., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Kawamoto, T., et al. (2021). One-Pot Synthesis of CF3-Substituted Vinyl Trifluoromethanesulfonamides from Imines and Trifluoromethanesulfonic Anhydride. The Journal of Organic Chemistry, 86(21), 15818–15824. Available at: [Link]

  • Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. (n.d.). Chemical Communications. Available at: [Link]

  • Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Journal of Fluorine Chemistry.
  • Studer, A. (2012). A "Renaissance" in radical trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950-8964. Available at: [Link]

  • A visible light-mediated N–S bond cleavage for the catalyst-free arylation of sulfonamides. (2021). Chemical Science.
  • Postigo, A., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates. (n.d.).
  • Trifluoromethyl (CF3) and CF3‐derived groups. (2020).
  • Radical trifluoromethyl
  • Radical trifluoromethylation. (2021). Chemical Society Reviews. Available at: [Link]

  • Trifluoromethylation of quinoxalin‐2‐ones under photocatalyst‐free conditions. (2019).
  • Glorius, F., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem. Available at: [Link]

  • Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (n.d.).
  • Xu, X.-H., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. (2025). Organic Letters.
  • Douglas, J. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(26), 4898–4902. Available at: [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025).
  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. Available at: [Link]

  • US Patent for Preparation of N-substituted phenyl polybenzimidazole polymers. (n.d.).

Sources

Application Notes and Protocols: Catalytic Activity of Metal Complexes with N-propyltrifluoromethanesulfonamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Unique Properties of Fluorinated Sulfonamide Ligands in Catalysis

In the landscape of modern synthetic chemistry, the development of novel catalysts that offer enhanced activity, selectivity, and stability is paramount. Metal complexes coordinated with carefully designed organic ligands are at the forefront of this endeavor. This document provides a detailed guide to the synthesis, characterization, and application of a promising class of catalysts: metal complexes featuring N-propyltrifluoromethanesulfonamide ligands.

The N-propyltrifluoromethanesulfonamide ligand is of particular interest due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group (triflyl, -SO₂CF₃). This powerful inductive effect significantly modulates the electronic properties of the metallic center it coordinates to, enhancing its Lewis acidity and potentially boosting its catalytic activity.[1][2][3] The N-propyl group, in turn, provides a degree of steric bulk and influences the solubility of the resulting complex. These combined features make such complexes highly attractive candidates for a range of catalytic transformations, most notably in asymmetric synthesis where fine-tuning of electronic and steric parameters is critical for achieving high enantioselectivity.

This guide will provide a comprehensive overview, starting with the synthesis of the N-propyltrifluoromethanesulfonamide ligand and its subsequent complexation to a ruthenium(II) precursor, a metal widely employed in hydrogenation and transfer hydrogenation reactions. We will then present a detailed protocol for the application of the resulting complex in the asymmetric transfer hydrogenation of a model ketone, a cornerstone reaction in the synthesis of chiral alcohols.

Part 1: Synthesis of the N-Propyltrifluoromethanesulfonamide Ligand and its Ruthenium Complex

A logical workflow is essential for the successful preparation and application of the catalyst. The process begins with the synthesis of the free ligand, followed by its coordination to the chosen metal precursor.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation A n-Propylamine C Base (e.g., Pyridine) in Anhydrous Solvent A->C B Trifluoromethanesulfonyl Chloride/Anhydride B->C D N-Propyltrifluoromethanesulfonamide Ligand (1) C->D Nucleophilic Substitution D_clone Ligand (1) F Base (e.g., NaH) in Anhydrous THF D_clone->F E [RuCl₂(p-cymene)]₂ E->F G Chiral Ruthenium(II) Complex F->G Deprotonation & Coordination

Figure 1: Workflow for the synthesis of the N-propyltrifluoromethanesulfonamide ligand and its subsequent complexation with a ruthenium precursor.

Protocol 1.1: Synthesis of N-Propyltrifluoromethanesulfonamide

This protocol is based on the standard procedure for the sulfonylation of amines.

Materials:

  • n-Propylamine

  • Trifluoromethanesulfonyl chloride or Trifluoromethanesulfonic anhydride

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve n-propylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of trifluoromethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-propyltrifluoromethanesulfonamide by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 1.2: Synthesis of a Chiral Ruthenium(II) Complex

This protocol describes the formation of a representative catalyst for asymmetric transfer hydrogenation, using a chiral co-ligand. A well-established chiral ligand like (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is used here to induce chirality. The N-propyltrifluoromethanesulfonamide acts as an ancillary ligand that modulates the electronic properties of the metal center.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-TsDPEN

  • N-Propyltrifluoromethanesulfonamide (from Protocol 1.1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ (1.0 eq) and (1S,2S)-(+)-TsDPEN (2.0 eq).

  • Add anhydrous THF and stir the resulting suspension at room temperature for 1 hour.

  • In a separate Schlenk flask, suspend N-propyltrifluoromethanesulfonamide (2.1 eq) in anhydrous THF.

  • Carefully add NaH (2.2 eq) portion-wise to the sulfonamide suspension at 0 °C to deprotonate the sulfonamide nitrogen. Allow it to stir for 30 minutes.

  • Transfer the resulting sodium salt solution of the sulfonamide to the ruthenium-TsDPEN mixture via cannula.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite under an inert atmosphere to remove any insoluble salts.

  • Remove the solvent under reduced pressure to obtain the crude chiral ruthenium(II) complex. The complex can be further purified by recrystallization if necessary.

Part 2: Application in Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing N-tosylated diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[4][5] The introduction of the N-propyltrifluoromethanesulfonamide ligand is hypothesized to enhance the catalytic activity by increasing the electrophilicity of the ruthenium center.

G cluster_0 Catalytic Cycle A [Ru]-H (Active Hydride) C Transition State A->C Coordination B Substrate (Ketone) B->C D Product (Chiral Alcohol) C->D Hydride Transfer E [Ru] (Catalyst Precursor) D->E Product Release E->A Activation F Hydrogen Source (e.g., HCOOH/NEt₃) F->A

Figure 2: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2.1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of acetophenone as a model substrate to produce chiral 1-phenylethanol.

Materials:

  • Chiral Ruthenium(II) complex (from Protocol 1.2)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol

  • Standard Schlenk line equipment

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This will serve as the hydrogen source.

  • In a Schlenk flask under an argon atmosphere, dissolve the chiral ruthenium(II) complex (0.01 eq, 1 mol%) in anhydrous isopropanol.

  • Add acetophenone (1.0 eq).

  • Add the formic acid/triethylamine mixture (2.0-5.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 4-24 hours).

  • Monitor the conversion of the starting material by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Data Presentation and Interpretation

The efficacy of a catalyst is evaluated based on its activity (conversion or yield) and selectivity (enantiomeric excess). The results should be tabulated for clear comparison.

Table 1: Catalyst Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
11.025129598
20.525249297
31.0404>9996

Note: The data presented in this table is illustrative and represents typical results expected from such a catalytic system.

Interpreting the Results:

  • The Role of the Trifluoromethanesulfonamide Ligand: The strongly electron-withdrawing trifluoromethanesulfonyl group is expected to render the ruthenium center more electron-deficient.[2] This enhanced Lewis acidity can facilitate the hydride transfer step from the ruthenium-hydride species to the ketone, potentially leading to higher reaction rates compared to analogous catalysts with less electron-withdrawing groups.[1][6]

  • Steric and Electronic Tuning: The N-propyl group provides a specific steric environment around the metal center. The interplay between the steric hindrance of the propyl group and the electronic influence of the triflyl group, in conjunction with the chiral TsDPEN ligand, dictates the stereochemical outcome of the reaction.

Conclusion and Outlook

Metal complexes bearing N-propyltrifluoromethanesulfonamide ligands represent a versatile and highly tunable platform for catalysis. The synthetic protocols provided herein offer a clear pathway to their preparation and application in asymmetric transfer hydrogenation. The strong electron-withdrawing nature of the ligand is a key feature that can be exploited to enhance catalytic activity. Researchers are encouraged to explore variations in the metal center, the chiral co-ligand, and the N-alkyl substituent on the sulfonamide to further optimize catalyst performance for a broad range of substrates. The principles and methodologies outlined in this guide provide a solid foundation for innovation in this exciting area of catalysis.

References

  • Fiveable. (n.d.). Electron-withdrawing ligands Definition. Inorganic Chemistry II Key Term. Retrieved January 21, 2026, from [Link]

  • Wang, L., et al. (2022). Ligands modification strategies for mononuclear water splitting catalysts. Frontiers in Chemistry, 10. Retrieved January 21, 2026, from [Link]

  • Li, G., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(23), 16756-16766. Retrieved January 21, 2026, from [Link]

  • Wan, K.-T., & Davis, M. E. (1993). Asymmetric Hydrogenation in Water by a Rhodium Complex of Sulfonated 2,2'-Bis( dipheny1phosphino)-I ,I '-binaphthyl (binap). J. Chem. Soc., Chem. Commun., (15), 1262-1264. Retrieved January 21, 2026, from [Link]

  • Zhang, Z., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Patureau, F. W., et al. (2011). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 16(4), 3295-3326. Retrieved January 21, 2026, from [Link]

  • Cheung, F. K., & Wills, M. (2008). The “Reverse-Tethered” Ruthenium (II) Catalyst for Asymmetric Transfer Hydrogenation: Further Applications. The Journal of Organic Chemistry, 73(19), 7527-7533. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Electron-withdrawing group. Retrieved January 21, 2026, from [Link]

  • de Vries, J. G., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,1,1-trifluoro-N-propylmethanesulfonamide?

The most prevalent method is the reaction of n-propylamine with a triflylating agent, such as trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.[1] The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the triflylating agent.

Q2: Which triflylating agent is better: trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O)?

Trifluoromethanesulfonic anhydride (Tf₂O) is generally more reactive than trifluoromethanesulfonyl chloride (TfCl) and often leads to higher yields and faster reaction times.[2] However, Tf₂O is more expensive and highly moisture-sensitive, readily hydrolyzing to triflic acid. TfCl is a suitable alternative, though it may require more forcing conditions. The choice often depends on the scale of the reaction, the desired reactivity, and cost considerations.

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is crucial for neutralizing the acidic byproduct of the reaction (HCl if using TfCl, or triflic acid if using Tf₂O).[1] A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is typically used. These bases will not compete with the n-propylamine in reacting with the triflylating agent. For primary amines, using a stoichiometric amount of a base like pyridine is common.[3]

Q4: What are the ideal solvents for this synthesis?

Aprotic solvents that can dissolve the reactants are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. It is critical to use anhydrous solvents to prevent the hydrolysis of the highly reactive triflylating agent.[4]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials (n-propylamine and the triflylating agent) to observe the consumption of the starting materials and the formation of the product.

Q6: What are the primary safety concerns when working with triflylating agents?

Triflylating agents like TfCl and Tf₂O are corrosive and highly reactive with water and other nucleophiles.[5][6] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. These reagents are moisture-sensitive, so it is essential to work under anhydrous conditions.

Troubleshooting Guide

Low or No Yield

Issue: My reaction has resulted in a very low yield or no desired product.

This is a common issue that can often be traced back to reagent quality or reaction conditions. The following decision tree can help you diagnose the problem:

LowYieldTroubleshooting start Low/No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_anhydrous 2. Ensure Anhydrous Conditions check_reagents->check_anhydrous Reagents OK sub_reagents a. Use fresh n-propylamine. b. Use high-purity, fresh TfCl or Tf₂O. check_reagents->sub_reagents check_temp 3. Optimize Reaction Temperature check_anhydrous->check_temp Conditions Anhydrous sub_anhydrous a. Dry glassware thoroughly. b. Use anhydrous solvents. c. Run under an inert atmosphere (N₂ or Ar). check_anhydrous->sub_anhydrous check_stoichiometry 4. Check Stoichiometry check_temp->check_stoichiometry Temperature Optimized sub_temp a. Start at low temperature (-78 to 0 °C) during addition. b. Allow to warm to room temperature or gently heat if no reaction. check_temp->sub_temp product_instability 5. Consider Product Instability check_stoichiometry->product_instability Stoichiometry Correct sub_stoichiometry a. Use a slight excess of n-propylamine (1.1-1.2 eq). b. Ensure at least 1 equivalent of base. check_stoichiometry->sub_stoichiometry sub_instability a. Analyze crude mixture (NMR, LC-MS). b. Modify workup to be milder. product_instability->sub_instability

Troubleshooting Low Yield

Potential Cause 1: Hydrolysis of the Triflylating Agent

  • Explanation: Trifluoromethanesulfonyl chloride and anhydride are extremely reactive towards water. Any moisture in the reaction will lead to the formation of trifluoromethanesulfonic acid, which is unreactive towards the amine.

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use freshly opened or properly stored anhydrous solvents.

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

Potential Cause 2: Inappropriate Reaction Temperature

  • Explanation: The reaction is typically exothermic. Adding the triflylating agent at room temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.

  • Solution:

    • Cool the solution of n-propylamine and base to a low temperature (e.g., 0 °C or -78 °C) before the dropwise addition of the triflylating agent.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Gentle heating may be necessary if the reaction is sluggish, but this should be monitored carefully to avoid decomposition.

Formation of Side Products

Issue: I am observing a significant amount of an unknown side product in my reaction mixture.

Potential Side Product 1: Bis-sulfonated Propylamine

  • Explanation: The initially formed 1,1,1-trifluoro-N-propylmethanesulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by the base, creating an anion that can react with another molecule of the triflylating agent to form a bis-sulfonated product. This is more likely if an excess of the triflylating agent is used or if the reaction temperature is too high.

  • Solution:

    • Control Stoichiometry: Use a slight excess of n-propylamine (1.1 to 1.2 equivalents) relative to the triflylating agent. This ensures the triflylating agent is the limiting reagent.

    • Slow Addition: Add the triflylating agent slowly to the solution of the amine and base. This maintains a low concentration of the triflylating agent, favoring the reaction with the more nucleophilic n-propylamine over the less nucleophilic sulfonamide anion.[7]

Potential Side Product 2: Tris-propylamine and other over-alkylation products

  • Explanation: In some cases, especially if the reaction conditions are not well-controlled, the initially formed product can react further. This is less common in sulfonamide synthesis compared to simple alkylation of amines.

  • Solution:

    • Careful control of stoichiometry and reaction temperature as described above is key.

    • Monitor the reaction by TLC to stop it once the starting material is consumed, preventing further reactions.

Purification Challenges

Issue: I am having difficulty purifying my final product.

Challenge 1: Removing the Base and its Salt

  • Explanation: Bases like triethylamine and pyridine and their corresponding hydrochloride or triflate salts can be challenging to remove completely.

  • Solution:

    • During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine base, making it water-soluble and allowing it to be extracted into the aqueous layer.

    • Follow this with a wash with a saturated sodium bicarbonate solution to remove any remaining acidic species, and finally with brine to remove bulk water before drying the organic layer.

Challenge 2: Product is an Oil or Difficult to Crystallize

  • Explanation: N-alkyl sulfonamides can sometimes be oils or low-melting solids that are difficult to purify by crystallization.

  • Solution:

    • Column Chromatography: This is the most reliable method for purifying such compounds. A silica gel column with an eluent system of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

    • Kugelrohr Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method.

Optimized Reaction Protocol

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and observations.

Materials:

  • n-Propylamine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propylamine (1.0 eq.) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • In the dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.05 eq.) in anhydrous DCM.

  • Add the Tf₂O solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench it by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterRecommended ConditionRationale
Triflylating Agent Trifluoromethanesulfonic anhydride (Tf₂O)Higher reactivity often leads to better yields compared to TfCl.[2]
Amine Stoichiometry 1.0 - 1.1 equivalentsA slight excess can help drive the reaction to completion.
Base Triethylamine or Pyridine (1.1-1.2 eq.)Non-nucleophilic base to neutralize acid byproduct without competing in the reaction.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and dissolves reactants well. Must be anhydrous to prevent hydrolysis of Tf₂O.
Temperature 0 °C to Room TemperatureInitial cooling prevents side reactions; warming allows the reaction to proceed to completion.
Workup Acidic and Basic WashesEffectively removes the amine base and any acidic byproducts.
Purification Silica Gel Column ChromatographyProvides high purity for products that may be oils or difficult to crystallize.

Characterization of 1,1,1-trifluoro-N-propylmethanesulfonamide

  • ¹H NMR: Expect signals corresponding to the propyl group protons (CH₃, CH₂, and N-CH₂) with appropriate splitting patterns and integrations.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

  • ¹³C NMR: Signals for the three distinct carbons of the propyl group and the quartet for the trifluoromethyl carbon (due to C-F coupling) should be present.

  • FT-IR: Look for characteristic N-H stretching (if any secondary sulfonamide is present as an impurity), C-H stretching, and strong S=O stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed to confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Aure Chemical. (n.d.). How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? Retrieved from [Link]

  • Stang, P. J., & Dueber, T. E. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Aure Chemical. (n.d.). How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? Retrieved from [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018). Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. (2023). PubMed. Retrieved from [Link]

  • Triflamides and Triflimides: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Meshcheryakov, V. I., et al. (2025). Reactions of Trifluoromethanesulfonamide with Amides and Paraformaldehyde. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. Retrieved from [Link]

  • ChemInform Abstract: Chemical Transformations Induced by Triflic Anhydride. (2025). ResearchGate. Retrieved from [Link]

  • Method of synthesis of trifluoromethane sulfoacid. (n.d.). Google Patents.
  • Trifluoromethanesulfonic acid in organic synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (n.d.). PMC. Retrieved from [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2025). ResearchGate. Retrieved from [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. (n.d.). PubMed. Retrieved from [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PMC. Retrieved from [Link]

  • Optimization of the continuous flow synthesis of amide 7 from.... (n.d.). ResearchGate. Retrieved from [Link]

  • Sensitive Fluorescence Quantitation and Efficient Free Radical Characterization of N-Glycans via LC-FLR-HRMS/MS with a Novel Fluorescent Free Radical Tag. (n.d.). PMC. Retrieved from [Link]

  • Analytical techniques for nucleic acid and protein detection with single-molecule sensitivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing tri-n-propylamine (tpa). (n.d.). Google Patents.
  • Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Banks, R. E., et al. (1966). Perfluoroalkyl derivatives of sulphur. Part VIII. Synthesis and reactions of perfluoroethylenesulphonyl fluoride. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • 10.5: Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and optimization of fluorescent poly(N-isopropyl acrylamide)-coated surfaces by atom transfer radical polymerization for cell culture and detachment. (2014). PubMed. Retrieved from [Link]

Sources

Technical Support Center: N-propyltrifluoromethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-propyltrifluoromethanesulfonamide (propyl triflamide). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis of N-propyltrifluoromethanesulfonamide. Each entry details the potential causes and provides actionable, step-by-step solutions.

Category 1: Purity & Side Product Formation

Question 1: I'm observing a significant, less polar impurity with a higher molecular weight than my desired product in my crude NMR/LC-MS. What is it and how can I prevent it?

Answer:

This common impurity is almost certainly the N,N-bis(trifluoromethylsulfonyl)propylamine, also known as the "di-sulfonated" or "bis-triflated" product.

Root Cause: This side product forms when a second molecule of the trifluoromethanesulfonylating agent (e.g., triflic anhydride, Tf₂O) reacts with the desired N-propyltrifluoromethanesulfonamide product. The nitrogen on the newly formed sulfonamide is still weakly nucleophilic and can be further sulfonated under forcing conditions. This is particularly problematic if:

  • The trifluoromethanesulfonylating agent is added too quickly.

  • There are localized areas of high concentration of the electrophile.

  • An excess of the trifluoromethanesulfonylating agent is used.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the trifluoromethanesulfonylating agent relative to n-propylamine. An excess should be strictly avoided.

  • Slow Addition: Add the trifluoromethanesulfonylating agent dropwise to a cooled solution (typically 0 °C to -20 °C) of the n-propylamine and a suitable base. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation reaction.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. While bases like triethylamine (TEA) are common, they can sometimes form reactive complexes. A preferred choice is a hindered base like 2,6-lutidine or N,N-diisopropylethylamine (DIPEA), which is less likely to participate in side reactions.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to prevent localized "hot spots" of high reagent concentration.

Question 2: My work-up is complete, but my isolated product is a viscous, acidic oil that is difficult to handle. What is causing this?

Answer:

This issue points to the presence of residual trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid.[2]

Root Cause: Triflic acid is a byproduct of the reaction when using triflic anhydride (Tf₂O). It is also formed from the hydrolysis of any trifluoromethanesulfonylating agent (like trifluoromethanesulfonyl chloride or anhydride) by trace amounts of water in the solvent or on the glassware.[3][4][5][6] The amine base used in the reaction neutralizes it to form a salt (e.g., triethylammonium triflate). If the work-up is not sufficient to remove this salt, it can protonate your final product or co-precipitate, leading to an acidic and oily consistency.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents to minimize the hydrolysis of the highly reactive trifluoromethanesulfonylating agent.[6]

  • Aqueous Wash: During the work-up, perform multiple washes of the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining triflic acid and help remove the corresponding salt into the aqueous layer.

  • Brine Wash: Follow the bicarbonate wash with a wash using saturated sodium chloride (brine) solution to remove residual water from the organic phase before drying with an agent like MgSO₄ or Na₂SO₄.

Category 2: Low Yield & Reaction Inefficiency

Question 1: My reaction appears to stall, with a significant amount of n-propylamine starting material remaining even after extended reaction times. What are the likely causes?

Answer:

A stalled reaction is typically due to reagent deactivation, improper temperature control, or poor choice of base.

Root Cause & Solutions:

  • Hydrolysis of the Electrophile: The most common cause is the decomposition of the trifluoromethanesulfonylating agent by moisture. As discussed previously, ensure strictly anhydrous conditions.[6]

  • Base Selection: The choice of base is critical. While a strong, non-nucleophilic base is required to deprotonate the amine and neutralize the acid byproduct, a base that is too weak or too hindered may not be effective. The pKa of the protonated base should be high enough to effectively scavenge the protons generated.

  • Temperature Management: While the initial addition should be cold to control reactivity and side reactions, allowing the reaction to slowly warm to room temperature after the addition is complete can help drive it to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Data & Protocols
BasepKa of Conjugate AcidTypeAdvantagesPotential Issues
Triethylamine (TEA)~10.7Tertiary AmineInexpensive, commonCan be nucleophilic; may form complexes with Tf₂O.[7]
Pyridine~5.2Aromatic AmineGood for activating Tf₂OCan act as a nucleophilic catalyst, potentially leading to side products.[8]
2,6-Lutidine~6.7Hindered AromaticNon-nucleophilicMore expensive, moderately strong base.
DIPEA~10.7Hindered Tertiary AmineNon-nucleophilic, strong baseCan be difficult to remove during work-up due to higher boiling point.
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add n-propylamine (1.0 eq.) and 2,6-lutidine (1.2 eq.) to anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Addition: Dissolve trifluoromethanesulfonic anhydride (Tf₂O) (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the Tf₂O solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to 0 °C and slowly quench by adding 1M HCl.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or distillation if applicable.

Visual Guides

This diagram illustrates the desired reaction for forming N-propyltrifluoromethanesulfonamide versus the common side reaction leading to the di-sulfonated impurity.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Propylamine n-Propylamine (H₂N-Pr) DesiredProduct Desired Product (TfNH-Pr) Propylamine->DesiredProduct 1 eq. Tf₂O Tf2O Triflic Anhydride (Tf₂O) Tf2O->DesiredProduct SideProduct Side Product (Tf₂N-Pr) Base Base (e.g., 2,6-Lutidine) DCM, -10°C to RT DesiredProduct->SideProduct Excess Tf₂O (Side Reaction)

Caption: Desired vs. Undesired Reaction Pathways.

This workflow provides a logical sequence of steps to diagnose and solve issues related to product impurity.

G Start Impurity Detected in Crude Product CheckMW Check MS Data: Impurity MW > Product MW? Start->CheckMW AcidCheck Check Crude pH: Is it Acidic? CheckMW->AcidCheck No DiSulfonation Likely Di-sulfonation (Tf₂N-Pr) CheckMW->DiSulfonation Yes AcidResidue Residual Triflic Acid or Ammonium Salt AcidCheck->AcidResidue Yes Action1 1. Verify Stoichiometry 2. Slow Tf₂O Addition 3. Use Hindered Base DiSulfonation->Action1 Action2 1. Use Anhydrous Solvents 2. Add NaHCO₃ Wash Step 3. Ensure Dry Glassware AcidResidue->Action2 End Purity Improved Action1->End Action2->End

Caption: Troubleshooting Workflow for Product Impurity.

References

  • RU2135463C1 - Method of synthesis of trifluoromethane sulfoacid - Google P
  • EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride - Google P
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. [Link]

  • Triflic Anhydride Promoted Decarboxylative Functionalization of α-Amino Acids - ACS Publications. [Link]

  • Trifluoromethanesulfonic (triflic) Anhydride - ResearchGate. [Link]

  • An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids - Arkat USA. [Link]

  • ChemInform Abstract: Chemical Transformations Induced by Triflic Anhydride - ResearchGate. [Link]

  • (PDF) Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. [Link]

Sources

purification of crude 1,1,1-trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 1,1,1-trifluoro-N-propylmethanesulfonamide

Introduction

1,1,1-trifluoro-N-propylmethanesulfonamide is a fluorinated sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group. The purification of the crude product following synthesis is a critical step to ensure the integrity of downstream applications and research data. Crude reaction mixtures often contain unreacted starting materials, byproducts, and reagents that can interfere with biological assays or subsequent chemical transformations.

This guide provides a comprehensive, experience-driven framework for the . It is designed for chemistry professionals in research and drug development, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. The methodologies described herein are built on established principles of separation science, tailored to the specific challenges posed by fluorinated sulfonamides.

Section 1: Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][3]

  • Ventilation: All handling of the crude and purified compound, as well as solvents, should be performed in a well-ventilated chemical fume hood.[2][4] Avoid creating and inhaling dust or aerosols.[3][5]

  • Skin and Eye Contact: These compounds are expected to be irritants. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[2] In case of eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Some related materials are stored under an inert atmosphere.[1]

  • Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local regulations.[2][3]

Section 2: Understanding the Potential Impurity Profile

Effective purification begins with understanding the likely impurities. The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride (e.g., 1,1,1-trifluoromethanesulfonyl chloride) with a primary or secondary amine (e.g., propylamine) in the presence of a base.[6]

Common Impurities Include:

  • Unreacted Propylamine: A volatile and basic impurity.

  • 1,1,1-Trifluoromethanesulfonic Acid: Formed from the hydrolysis of the highly moisture-sensitive 1,1,1-trifluoromethanesulfonyl chloride starting material.[7] This is a primary cause of low yields and a significant acidic impurity.[7]

  • Excess Base: Typically a tertiary amine like triethylamine or pyridine, used to neutralize the HCl generated during the reaction.[8]

  • Salts: The hydrochloride salt of the base (e.g., triethylammonium chloride).

Section 3: Primary Purification Protocol: Recrystallization

For solid sulfonamides, recrystallization is the most common and effective purification method.[7] The goal is to select a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while impurities remain in solution.[7][9]

Detailed Step-by-Step Methodology
  • Solvent Selection: Using the principle of "like dissolves like," begin screening solvents. Given the structure of the target molecule, polar protic solvents or mixtures with water are often effective for sulfonamides.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.[7] Continue adding small portions of the hot solvent until the solid just dissolves completely.[11] Avoid using an excessive amount of solvent, as this will reduce the final yield.[11]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to prevent premature crystallization of the product.[10]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on the filter paper by pulling air through them for several minutes. For final drying, place the crystals in a desiccator under vacuum.

Table 1: Recommended Solvents for Sulfonamide Recrystallization
Solvent SystemRationale & CommentsReference
Isopropanol/WaterA common and effective system for many sulfonamides. The water acts as an anti-solvent.[12][12]
Ethanol/WaterSimilar to isopropanol/water, offering a good balance of polarity.[10]
AcetonitrileA polar aprotic solvent that can be effective if the compound is sensitive to protic solvents.[8]
TolueneA nonpolar solvent; may be useful if the crude product is contaminated with nonpolar impurities.[13][14]

Note: The optimal solvent system must be determined experimentally for each specific batch of crude material.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude Product B Select Solvent System A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I

Caption: A generalized workflow for the recrystallization of sulfonamide products.

Section 4: Troubleshooting Recrystallization

QuestionAnswer & Causality
My product "oiled out" instead of crystallizing. What should I do? "Oiling out" occurs when the solid separates from the solution as a liquid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the impurity level is very high.[10] Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool even more slowly. You can also try a different solvent with a lower boiling point.[10]
My yield is very low. How can I improve it? A low yield is typically caused by using too much solvent during the dissolution step or by incomplete cooling.[11] Solution: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude product. After slow cooling to room temperature, always use an ice bath to maximize precipitation before filtering.[10][11]
No crystals are forming, even after cooling in an ice bath. What is wrong? This can happen if the solution is not sufficiently saturated (too much solvent was used) or if the solution is supersaturated but lacks a nucleation point.[10] Solution: First, try to induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod or by adding a tiny "seed" crystal of the pure product. If that fails, you may need to remove some solvent by gentle heating or under a stream of nitrogen and then attempt to cool and crystallize again.[10]
The purified crystals are still colored. How can I fix this? Colored impurities may not have been fully removed. Solution: Re-run the recrystallization process, but this time include the optional decolorization step with activated charcoal after the initial dissolution.[11] The charcoal will adsorb many colored organic impurities, which can then be removed by hot filtration.

Section 5: Alternative Purification Protocol: Column Chromatography

If recrystallization fails to provide a product of sufficient purity, or if the crude product is an oil, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

Detailed Step-by-Step Methodology
  • Analytical TLC: First, develop a separation method using Thin Layer Chromatography (TLC). Test various mobile phase systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your desired product a retention factor (Rf) of approximately 0.25-0.35 and separates it well from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like dichloromethane). If the compound's solubility is low, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (with a pump or inert gas) to begin flowing the solvent through the column. For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective for separating compounds.[15]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,1,1-trifluoro-N-propylmethanesulfonamide.

Chromatography Purification Workflow

G cluster_dev Method Development cluster_sep Separation cluster_iso Isolation A Crude Product B Develop Separation on TLC A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I

Caption: A standard workflow for purification by flash column chromatography.

Section 6: Troubleshooting Column Chromatography

QuestionAnswer & Causality
My compounds are not separating well (overlapping peaks). What can I do? This indicates poor selectivity of your chromatographic system. Solution: The easiest fix is to adjust the mobile phase polarity. Try a less polar solvent system to increase retention and potentially improve separation. If that fails, you may need to change the stationary phase. For fluorinated compounds, a fluorous silica gel column can offer different selectivity.[15][16] Using a gradient elution, where the solvent polarity is increased over time, is also a powerful technique to resolve closely eluting compounds.[15]
My compound is streaking or tailing on the column. Why? Streaking is often caused by compound ionization on the acidic surface of the silica gel or by overloading the column. The sulfonamide nitrogen can be slightly acidic. Solution: First, ensure you have not loaded too much crude material onto the column. If the column is not overloaded, try adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase. This can suppress ionization and lead to sharper peaks. For highly polar, ionizable compounds, reversed-phase chromatography (e.g., C18 silica) with a buffered mobile phase may be a better choice.[17]
My compound won't come off the column. What happened? The compound is likely irreversibly adsorbed to the silica gel, which can happen with very polar or basic compounds. Solution: This is difficult to remedy once it has occurred. In the future, use a more polar mobile phase, or switch to a less active stationary phase like alumina or a reversed-phase C18 silica.

Section 7: FAQs - Advanced Topics & Characterization

  • Q: Can I purify this compound by distillation?

    • A: Possibly, but it requires caution. Distillation is a viable method for purifying some thermally stable, liquid fluorinated compounds, often under reduced pressure to lower the boiling point.[18][19] However, there is a risk of decomposition at elevated temperatures.[18] A small-scale trial using a short-path distillation apparatus (Kugelrohr) would be necessary to determine its feasibility and the optimal conditions (temperature and pressure) without causing degradation.

  • Q: How do I definitively assess the purity of my final product?

    • A: A combination of techniques is best.

      • NMR Spectroscopy: This is the most powerful tool. 1H NMR will confirm the presence of the propyl group and its correct integration relative to other protons. Critically, 19F NMR is essential for fluorinated molecules; it should show a clean singlet for the CF3 group, and its absence would indicate decomposition or an incorrect structure.[20][21] The purity can be estimated from the absence of impurity signals in both spectra.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the main compound from trace impurities and provide the molecular weight, confirming the identity of the product.

      • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.

  • Q: What are the best practices for storing the purified 1,1,1-trifluoro-N-propylmethanesulfonamide?

    • A: Based on safety data for related compounds, the purified product should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from moisture and incompatible materials like strong bases or oxidizing agents.[1][4]

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CA2739035A1 - Method for producing and purifying trifluoromethanesulfinic acid.
  • Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. Retrieved from [Link]

  • Qiu, X., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Ball Lab.
  • Lee, J., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4201. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Yang, Y., et al. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 53(13), 3466-3470. Retrieved from [Link]

  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.

Sources

Technical Support Center: Scaling Up N-Propyltrifluoromethanesulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of N-propyltrifluoromethanesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot scale. We will address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and safety protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of N-propyltrifluoromethanesulfonamide.

Q1: What is the most common and scalable synthetic route to N-propyltrifluoromethanesulfonamide?

The most direct and widely applicable method for synthesizing N-propyltrifluoromethanesulfonamide (CF₃SO₂NHCH₂CH₂CH₃) is the reaction of n-propylamine with a triflylating agent, such as trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf₂O). The reaction with Tf₂O is often faster and more complete but is also more exothermic and requires more stringent control.[1][2] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to scavenge the acid (HCl or TfOH) generated during the reaction.[3]

Q2: What are the primary safety hazards I should be aware of?

The primary hazards are associated with the triflylating agents and the reaction's exothermicity.

  • Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[4][5] It can cause severe skin and eye burns.[4] All manipulations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • Thermal Runaway: The reaction between an amine and Tf₂O or TfCl is highly exothermic. Without proper thermal management, a rapid increase in temperature can lead to a runaway reaction, causing a dangerous pressure buildup, boiling of the solvent, and potentially vessel rupture.[6][7][8]

  • n-Propylamine: This is a flammable and corrosive liquid. Inhalation can cause respiratory irritation.

Q3: Why is temperature control so critical during the addition of the triflylating agent?

Temperature control is paramount for two main reasons:

  • Safety: As mentioned, poor temperature control can lead to a thermal runaway.[6] The rate of heat generation must not exceed the rate of heat removal by the reactor's cooling system.

  • Selectivity: At elevated temperatures, the risk of side reactions increases. This can include the formation of di-sulfonated products (bis(trifluoromethanesulfonyl)propylamine) or degradation of starting materials and products, leading to a complex impurity profile and lower yield.[6]

Q4: What analytical techniques are recommended for in-process control and final product analysis?

A combination of chromatographic and spectroscopic methods is ideal.

  • In-Process Controls (IPCs): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting amine.

  • Final Product QC:

    • HPLC/UPLC-MS: To determine purity, identify byproducts, and confirm the molecular weight of the final product.[9][10][11][12]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the product and impurities are sufficiently volatile.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify impurities.

    • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, S=O).[3]

Part 2: Experimental Protocol and Scale-Up Workflow

Lab-Scale Synthesis Protocol (Illustrative)

This protocol describes a representative lab-scale synthesis. Warning: This reaction is highly exothermic and must be performed with extreme caution, appropriate personal protective equipment (PPE), and behind a blast shield.

Materials:

  • n-Propylamine (1.0 equiv.)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.05 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer/thermocouple, and a dropping funnel under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Initial Charge: Charge the flask with n-propylamine and anhydrous DCM. Cool the solution to -10 °C to 0 °C using an appropriate cooling bath (e.g., ice-salt).

  • Base Addition: Add triethylamine to the cooled amine solution.

  • Tf₂O Addition: Dilute the triflic anhydride in a separate flask with anhydrous DCM and add it to the dropping funnel. Add the Tf₂O solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. This is the most critical step for thermal control.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quench: Slowly and carefully add 1 M HCl (aq) to the cold reaction mixture to quench any remaining Tf₂O and neutralize the TEA.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Scale-Up Workflow Diagram

The following diagram illustrates the key stages and decision points when scaling up production.

ScaleUp_Workflow cluster_prep Phase 1: Preparation & Safety Review cluster_pilot Phase 2: Pilot Scale-Up (100g - 1kg) cluster_qc Phase 3: Purification & QC A Small-Scale Synthesis (1-5g) B Hazard & Operability (HAZOP) Study A->B Characterize product & impurities C Reaction Calorimetry (RC1/DSC) Determine Heat of Reaction (ΔHr) B->C Identify critical process risks D Select Appropriate Reactor (Glass-lined, good heat transfer) C->D Use thermal data E Model Heat Transfer & Addition Rate D->E Calculate max addition rate for safe ΔT F Execute Pilot Batch (Max 3x scale-up factor) E->F G In-Process Control (IPC) (HPLC/TLC) F->G Monitor conversion H Work-up & Isolation (Consider equipment limitations) F->H G->F Adjust conditions if needed I Develop Crystallization or Chromatography Protocol H->I J Final Product Analysis (Purity, Identity, Impurities) I->J K Release J->K

Caption: A workflow for scaling N-propyltrifluoromethanesulfonamide synthesis.

Part 3: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during scale-up.

Problem 1: Low Yield or Incomplete Reaction

Potential Cause Diagnostic Check Recommended Solution
Insufficient Triflylating Agent Check stoichiometry. Analyze crude reaction mixture by NMR or LC-MS for unreacted n-propylamine.Use a slight excess (1.05-1.10 equivalents) of Tf₂O or TfCl to drive the reaction to completion.
Poor Temperature Control (Too Low) Review batch temperature logs. Was the internal temperature consistently at the low end of the target range?Increase the reaction temperature slightly (e.g., from 0 °C to 5 °C), but do not exceed the safety limits determined by calorimetry.
Base Inefficiency Is the base (e.g., TEA) anhydrous and of high purity? Moisture will consume the triflylating agent.Use a freshly opened bottle or redistilled, anhydrous base. Ensure it is added before the Tf₂O.
Premature Quench IPCs show incomplete conversion before work-up was initiated.Increase the reaction time. Ensure IPC sampling is representative of the bulk mixture.

Problem 2: Formation of Significant Impurities

Potential Impurity & Cause Diagnostic Check Recommended Solution
Bis(trifluoromethanesulfonyl)propylamine (CF₃SO₂)₂N-Pr Cause: Over-reaction due to localized high concentration of Tf₂O or high temperature.Look for a higher molecular weight peak in LC-MS. The proton on the sulfonamide nitrogen is acidic and can be removed, allowing for a second triflylation.Slow down the addition rate of the triflylating agent.[6] Improve mixing efficiency to quickly disperse the reagent. Ensure the addition occurs sub-surface to avoid accumulation on the surface.
Unidentified Polar Impurities Cause: Reaction with water or degradation.Check for water content in starting materials and solvents. Review quench procedure.Ensure all reagents and solvents are strictly anhydrous.[2] Perform the reaction under a robust inert atmosphere (Nitrogen or Argon). Quench the reaction at low temperature to prevent hydrolysis-related degradation.
Residual Starting Materials Check final product analysis (HPLC, GC) for n-propylamine.Optimize the purification step. An acidic wash during work-up should remove residual amines. Recrystallization may be more effective than chromatography at removing closely-related impurities on a large scale.
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common issues during a scale-up campaign.

Troubleshooting_Tree Start Poor Batch Outcome (Low Yield / High Impurities) Check_Conversion Was reaction complete by IPC? Start->Check_Conversion No_Conversion No Check_Conversion->No_Conversion No Yes_Conversion Yes Check_Conversion->Yes_Conversion Yes Check_MassBalance Is mass balance poor after work-up? Check_ImpurityProfile What is the impurity profile? Check_MassBalance->Check_ImpurityProfile No Yes_MassBalance Yes Check_MassBalance->Yes_MassBalance Yes Impurity_Bis Bis-sulfonated byproduct present? Check_ImpurityProfile->Impurity_Bis Cause_Reagent Potential Cause: - Insufficient Tf₂O - Inactive Base - Reaction too cold No_Conversion->Cause_Reagent Solution_Reagent Solution: - Increase Tf₂O to 1.05 eq. - Use fresh, anhydrous base - Slightly increase temp (monitor!) Cause_Reagent->Solution_Reagent Cause_Workup Potential Cause: - Product loss to aqueous layers - Emulsion formation - Degradation during quench Yes_MassBalance->Cause_Workup Solution_Workup Solution: - Check pH of aqueous layers - Add brine to break emulsions - Ensure quench is cold Cause_Workup->Solution_Workup Yes_Conversion->Check_MassBalance Yes_Bis Yes Impurity_Bis->Yes_Bis Yes No_Bis No Impurity_Bis->No_Bis No Impurity_Other Other/degradation impurities? Cause_Other Potential Cause: - Water in system - Unstable at work-up temp Impurity_Other->Cause_Other Cause_Bis Potential Cause: - Addition too fast - Poor mixing - Localized overheating Yes_Bis->Cause_Bis Solution_Bis Solution: - Decrease addition rate - Increase stirrer speed - Improve reactor cooling Cause_Bis->Solution_Bis No_Bis->Impurity_Other Solution_Other Solution: - Use anhydrous solvents/reagents - Keep all steps cold Cause_Other->Solution_Other

Caption: A decision tree for troubleshooting scale-up issues.

References

  • Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. (2023). Ministry of Food and Drug Safety. Retrieved January 21, 2026, from [Link]

  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved January 21, 2026, from [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018, June 8). Thieme Chemistry. Retrieved January 21, 2026, from [Link]

  • Scale-up Reactions. (2019, September 18). University of Illinois Division of Research Safety. Retrieved January 21, 2026, from [Link]

  • An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids. (2024, April 18). Arkat USA. Retrieved January 21, 2026, from [Link]

  • Process for preparing tri-n-propylamine (tpa). (n.d.). Google Patents.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 21, 2026, from [Link]

  • Product of primary amine and acid anhydride. (2017, December 17). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Is there any major or minor product? (2021, July 28). Quora. Retrieved January 21, 2026, from [Link]

  • (PDF) Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018, June 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. (2025, June 3). Auteure. Retrieved January 21, 2026, from [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved January 21, 2026, from [Link]

  • Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024, September 27). Nature. Retrieved January 21, 2026, from [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (2023, May 23). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025, May 28). Nature. Retrieved January 21, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • amines as nucleophiles. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

  • Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. (n.d.). Nature Protocols. Retrieved January 21, 2026, from [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (n.d.). UCL Discovery. Retrieved January 21, 2026, from [Link]

  • Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, January 20). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Scale‐up reaction and synthetic utility. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thermal Runaway Risks. (2025, October 1). YouTube. Retrieved January 21, 2026, from [Link]

  • (PDF) Thermal Runaway in Sulfide‐Based All‐Solid‐State Batteries: Risk Landscape, Diagnostic Gaps, and Strategic Directions. (2025, September 13). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023, May 18). MDPI. Retrieved January 21, 2026, from [Link]

  • N-methyl-N-phenylmethanesulfonamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Mastering Thermal Runaway: Simulation and Mitigation Strategies for Battery Safety. (2024, April 4). Gamma Technologies. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: N-Triflyl Group Stability & Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-triflyl (trifluoromethanesulfonyl) protected compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of the N-triflyl group, particularly under acidic conditions. My goal is to equip you with the foundational knowledge and practical insights necessary to navigate the unique chemical properties of this robust protecting group.

Introduction: The Double-Edged Sword of Stability

The N-triflyl (N-Tf) group is one of the most powerful electron-withdrawing groups employed in organic synthesis. This property makes the nitrogen atom it is attached to exceptionally non-basic and non-nucleophilic. While this characteristic is highly advantageous for creating extremely stable protecting groups and for the design of potent chiral Brønsted acids, it also presents a significant challenge when its removal is desired.[1][] This guide will address the common stability issues and deprotection challenges you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section is dedicated to addressing specific issues you might encounter in the lab. The format is designed to help you quickly identify your problem and find a viable solution.

Issue 1: Failure to Deprotect N-Triflyl Group Under Standard Acidic Conditions

Scenario: You have an N-triflyl protected amine or amino acid and have attempted deprotection using standard acidic protocols (e.g., neat trifluoroacetic acid (TFA), HCl in an organic solvent) that are effective for other protecting groups like Boc, but you observe no reaction or only trace amounts of the desired product.

Probable Cause: The exceptional stability of the N-S bond in trifluoromethanesulfonamides is the primary reason for this observation. The strong electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom highly electrophilic and the resulting sulfonamide bond remarkably resistant to acid-catalyzed hydrolysis. Unlike carbamates (e.g., Boc), which are readily cleaved by strong acids, the N-triflyl group does not have a similar low-energy pathway for cleavage under these conditions.[3][4] Studies have shown that related compounds, such as N-triflylbenzamides, exhibit very slow degradation over weeks in 0.5 M aqueous HCl.

Solutions & Experimental Rationale:

  • Re-evaluate the Need for Acidic Deprotection: Given the high stability of the N-triflyl group to acid, it is often more practical to consider it a permanent or "non-labile" group under these conditions. If your synthetic strategy allows, carrying the N-triflyl group through to the final product may be the most efficient approach.

  • Consider Reductive Cleavage Methods: For the removal of sulfonamides, reductive cleavage is a more general and effective strategy than acidolysis.[5] Several methods have been developed for the cleavage of sulfonamides, although they are not always mild and may require screening for compatibility with other functional groups in your molecule.

    • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that is known to cleave sulfonamides.[6] It is particularly useful for the deprotection of N-tosyl groups and can be applied to N-triflyl groups, although conditions may need to be optimized.[7]

    • Titanium-Mediated Reductive Cleavage: A low-valent titanium reagent, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder, has been shown to effectively cleave a broad range of sulfonamides to their corresponding amines.[8] This method is advantageous as it avoids the use of harsh acids or bases.

    • Magnesium in Methanol: While less common for N-triflyl groups specifically, reductive cleavage using dissolving metals can be effective for some sulfonamides.

Experimental Protocol: Reductive Deprotection of an N-Sulfonyl Amide using Samarium(II) Iodide

Disclaimer: This is a general protocol and may require optimization for your specific substrate.

  • Preparation of SmI₂ Solution (0.1 M in THF):

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add samarium metal (1.1 eq) and 1,2-diiodoethane (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Stir the mixture at room temperature. The reaction is complete when the solution turns a deep blue color.

  • Deprotection Reaction:

    • In a separate oven-dried flask under an inert atmosphere, dissolve your N-triflyl protected compound (1.0 eq) in anhydrous THF.

    • Cool the solution to the desired temperature (start with 0 °C to room temperature).

    • Slowly add the prepared SmI₂ solution via syringe until the blue color persists, indicating an excess of the reagent.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the N-triflyl group so stable under acidic conditions compared to other N-protecting groups like Boc or Cbz?

A1: The stability of the N-triflyl group is rooted in the electronic properties of the trifluoromethanesulfonyl moiety. The three fluorine atoms are strongly electron-withdrawing, which in turn makes the sulfur atom highly electron-deficient. This has two main consequences:

  • Reduced Basicity of the Nitrogen: The lone pair of electrons on the nitrogen atom is significantly delocalized towards the sulfonyl group, making the nitrogen atom extremely non-basic and therefore very difficult to protonate. Protonation is a key initial step in many acid-catalyzed deprotection mechanisms.[4]

  • Strong N-S Bond: The N-S bond in a trifluoromethanesulfonamide is very strong and lacks a low-energy pathway for cleavage by acid. In contrast, the Boc group is designed to be cleaved by acid via the formation of a stable tert-butyl cation. The Cbz group is typically removed by hydrogenolysis, a completely different mechanism.

Q2: I am working with a molecule that has other acid-sensitive functional groups. Is there any acidic condition under which the N-triflyl group can be removed?

A2: Based on available literature, it is highly unlikely that you will find acidic conditions that selectively cleave the N-triflyl group in the presence of more acid-labile functionalities. The N-triflyl group is generally considered orthogonal to acid-labile protecting groups such as Boc, trityl, and silyl ethers. Any acidic conditions harsh enough to potentially cleave the N-triflyl group would almost certainly remove these other groups first.

Q3: How does the stability of the N-triflyl group compare to the N-tosyl (N-Ts) group under acidic conditions?

A3: Both the N-triflyl and N-tosyl groups are sulfonamides and are generally stable to acidic conditions. However, the N-triflyl group is significantly more stable due to the powerful inductive effect of the three fluorine atoms compared to the methyl group on the tosyl group's phenyl ring. While the N-tosyl group can be cleaved under very harsh acidic conditions (e.g., HBr in acetic acid at elevated temperatures or with strong Lewis acids), the N-triflyl group is even more resistant to such cleavage.

Comparative Stability of Common N-Protecting Groups under Acidic Conditions
Protecting GroupChemical StructureStability to TFAStability to HCl (in organic solvent)
Boc (tert-Butoxycarbonyl)-(C=O)O-t-BuLabileLabile
Cbz (Benzyloxycarbonyl)-(C=O)OCH₂PhStableStable
Fmoc (Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FmocStableStable
Ts (Tosyl)-SO₂-p-tolylVery StableVery Stable
Tf (Triflyl)-SO₂CF₃Exceptionally StableExceptionally Stable

Q4: Can Lewis acids be used to deprotect the N-triflyl group?

A4: While Lewis acids are used for the deprotection of some protecting groups, including certain sulfonamides, there is limited evidence to suggest they are effective for the routine cleavage of the N-triflyl group under mild conditions. Harsher Lewis acids at elevated temperatures might have some effect, but this would likely lead to issues with selectivity and substrate decomposition. Reductive methods remain the more promising approach for N-triflyl group removal.

Part 3: Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the key concepts.

Workflow for Troubleshooting N-Triflyl Deprotection

troubleshooting_workflow Troubleshooting N-Triflyl Deprotection start Start: N-Tf Deprotection Required acid_deprotection Attempt Deprotection with Strong Acid (e.g., TFA, HCl) start->acid_deprotection check_reaction Monitor Reaction Progress (TLC, LC-MS) acid_deprotection->check_reaction no_reaction No or Incomplete Reaction check_reaction->no_reaction Failure success Successful Deprotection check_reaction->success Success (Unlikely) reconsider Re-evaluate Synthetic Strategy: Is Deprotection Necessary? no_reaction->reconsider alternative_methods Explore Alternative Deprotection Methods reconsider->alternative_methods Deprotection is essential reductive_cleavage Select Reductive Cleavage (e.g., SmI2, Mg/MeOH) alternative_methods->reductive_cleavage optimize Optimize Reductive Conditions (Temperature, Equivalents, Additives) reductive_cleavage->optimize optimize->success stability_comparison cluster_stability Increasing Stability to Acidic Conditions Boc Boc Cbz Cbz Ts Ts Tf Tf

Sources

removal of byproducts from N-propyltrifluoromethanesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-propyltrifluoromethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important triflamide. Here, you will find practical, field-proven insights and step-by-step troubleshooting protocols to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-propyltrifluoromethanesulfonamide?

The synthesis of N-propyltrifluoromethanesulfonamide typically involves the reaction of n-propylamine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, such as triethylamine (TEA). The most common byproducts are:

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH): This is formed from the hydrolysis of triflic anhydride by any trace moisture present in the reactants or solvent. It is a strong acid and can complicate the purification process.[1][2]

  • Triethylammonium triflate: This salt is the product of the reaction between the triflic acid byproduct and the triethylamine base used in the reaction.

  • Unreacted starting materials: Residual n-propylamine, triethylamine, or triflic anhydride may remain after the reaction is complete.

Q2: Why is it crucial to use an anhydrous solvent and inert atmosphere for this reaction?

Triflic anhydride is extremely reactive towards water.[1] Any moisture present will rapidly hydrolyze the anhydride to triflic acid. This not only consumes your reagent but also leads to the formation of triethylammonium triflate, adding to the purification burden. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent atmospheric moisture from entering the reaction vessel.

Q3: My final product is an oil, but I expected a solid. What could be the reason?

The presence of impurities, particularly triflic acid or residual solvent, can prevent the crystallization of N-propyltrifluoromethanesulfonamide, resulting in an oily product. Triflic acid is hygroscopic and can contribute to the oily nature of the product.[3] Thorough purification to remove all byproducts is crucial for obtaining a solid product, assuming the product is indeed a solid at room temperature.

Q4: Can I use a different base instead of triethylamine?

Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) can be used. The choice of base can influence the physical properties of the resulting ammonium salt byproduct, potentially simplifying its removal. For instance, the hydrochloride salt of triethylamine can sometimes be challenging to remove during extraction due to its solubility characteristics.[4]

Troubleshooting Guide: Byproduct Removal

This section provides a systematic approach to identifying and removing the common byproducts from your N-propyltrifluoromethanesulfonamide reaction mixture.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for the purification of N-propyltrifluoromethanesulfonamide.

Byproduct_Removal_Workflow start Crude Reaction Mixture wash_bicarb Aqueous Work-up: Wash with saturated NaHCO3 solution start->wash_bicarb extract Extract with an organic solvent (e.g., EtOAc, DCM) wash_bicarb->extract dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate extract->dry_concentrate check_purity Analyze Purity (e.g., NMR, LC-MS) dry_concentrate->check_purity pure_product Pure N-propyltrifluoro- methanesulfonamide check_purity->pure_product Purity >95% troubleshoot Impurities Detected check_purity->troubleshoot Purity <95% remove_tea Issue: Excess Triethylamine Solution: 1. Co-evaporate with toluene 2. Acidic wash (if product is stable) troubleshoot->remove_tea Amine signals in NMR remove_tfoh Issue: Triflic Acid Solution: 1. Additional NaHCO3 wash 2. Column chromatography (silica gel) troubleshoot->remove_tfoh Acidic proton in NMR remove_salt Issue: Triethylammonium Salts Solution: 1. Aqueous wash 2. Filtration (if product is in a non-polar solvent where salt is insoluble) troubleshoot->remove_salt Salt peaks in NMR/LC-MS remove_tea->dry_concentrate remove_tfoh->dry_concentrate remove_salt->dry_concentrate

Caption: Troubleshooting workflow for the purification of N-propyltrifluoromethanesulfonamide.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This is the most common procedure for removing triflic acid and triethylammonium salts.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining triflic anhydride and neutralize triflic acid. Be cautious as CO₂ evolution may cause frothing.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times to maximize product recovery.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove residual triflic acid).

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove bulk water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Removal of Excess Triethylamine

If NMR analysis indicates the presence of residual triethylamine, the following steps can be taken:

  • Co-evaporation: Dissolve the crude product in a higher boiling point solvent like toluene and re-concentrate on the rotary evaporator.[4] This process can be repeated 2-3 times to effectively remove the more volatile triethylamine.

  • Acidic Wash (for acid-stable products): If your N-propyltrifluoromethanesulfonamide is stable to mild acid, you can wash the organic solution with dilute aqueous HCl.[5] The triethylamine will be protonated to form the water-soluble triethylammonium chloride, which will partition into the aqueous layer.

Protocol 3: Removal of Triethylammonium Salts from Moisture-Sensitive Products

For products that are sensitive to water, an aqueous work-up should be avoided.

  • Filtration: If the reaction is performed in a solvent where the triethylammonium salt is insoluble (e.g., diethyl ether, tetrahydrofuran), the salt will precipitate as a solid and can be removed by filtration.[6][7]

  • Solvent Trituration:

    • After the reaction is complete, remove the reaction solvent under reduced pressure.

    • Add a non-polar solvent in which your product is soluble but the triethylammonium salt is not (e.g., diethyl ether, hexane).

    • The salt will precipitate as a solid.

    • Filter the mixture to remove the salt and concentrate the filtrate to obtain your product.[7]

Data Summary Table for Byproduct Removal
ByproductRemoval MethodPrinciple of RemovalKey Considerations
Triflic Anhydride (unreacted) Quench with NaHCO₃ (aq)Hydrolysis and neutralizationExothermic reaction, CO₂ evolution
Triflic Acid Wash with NaHCO₃ (aq)Acid-base neutralization, salt is water-solubleEnsure complete neutralization
Triethylamine (excess) Co-evaporation with tolueneAzeotropic removalProduct must be stable to heating
Wash with dilute HCl (aq)Forms water-soluble ammonium saltProduct must be acid-stable
Triethylammonium Triflate Aqueous washHigh water solubility of the saltEnsure sufficient water is used for extraction
Filtration from non-polar solventLow solubility of the salt in non-polar solventsProduct must be soluble in the chosen solvent

References

  • ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • ResearchGate. (2016). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • SpringerLink. (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Analytical and Bioanalytical Chemistry, 407(8), 2219-2226. Retrieved from [Link]

  • ResearchGate. (2017). How to remove triethylamine from the inorganic compound obtained during a chemical reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5243. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1774-1785. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]

  • Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides. Chemical Sciences Journal, 13(3). Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Trifluoromethanesulfonic acid in organic synthesis. Russian Journal of Organic Chemistry, 53, 485-523. Retrieved from [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5243. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9,10-diphenylphenanthrene. Retrieved from [Link]

Sources

Technical Support Center: Work-Up & Quenching Protocols for 1,1,1-Trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling reactions involving 1,1,1-trifluoro-N-propylmethanesulfonamide. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven guidance on post-reaction quenching and work-up procedures. Our goal is to move beyond simple checklists, offering a framework of chemical principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Core Principles: Understanding the Chemistry of the Work-Up

Before addressing specific protocols, it is crucial to understand the chemical nature of 1,1,1-trifluoro-N-propylmethanesulfonamide and its implications for the work-up.

The structure contains two key features that dictate its behavior:

  • The Trifluoromethanesulfonyl Group (CF₃SO₂): This is a powerful electron-withdrawing group. It renders the N-H proton significantly acidic, comparable to some carboxylic acids. This acidity is a primary consideration when choosing quenching agents and pH conditions.

  • The Sulfonamide (R-SO₂-NR'R'') Linkage: While generally robust, the S-N bond in sulfonamides can be susceptible to cleavage under harsh hydrolytic conditions, particularly strong acid or base, which can be exacerbated at elevated temperatures.[1][2][3] Studies on various sulfonamides show that degradation is most pronounced at very low pH (e.g., pH 2.0).[2][4]

Therefore, the ideal work-up procedure is one that rapidly neutralizes reactive species while maintaining a pH and temperature that preserves the integrity of the S-N bond.

General Experimental Workflow for Quenching & Work-Up

The following diagram outlines a universal workflow. Specific choices for quenching and washing agents will be detailed in the subsequent protocols.

G cluster_0 Reaction Phase cluster_1 Quenching Phase cluster_2 Extraction & Purification Phase A Reaction Completion (Monitored by TLC, LC-MS, etc.) B Cool Reaction Mixture (e.g., 0 °C Ice Bath) A->B C Slow, Dropwise Addition of Quenching Agent B->C Maintain low temp D Transfer to Separatory Funnel with Organic Solvent C->D E Perform Aqueous Washes (e.g., Water, Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter and Concentrate (Rotary Evaporation) F->G H Purify Crude Product (e.g., Column Chromatography) G->H

Caption: General workflow for reaction quenching and product isolation.

Detailed Protocols: A Scenario-Based Approach

The choice of quenching agent is dictated by the specific reagents used in your reaction. Below are protocols for the two most common scenarios.

Protocol 1: Quenching of a Basic Reaction Mixture

This protocol is applicable when a strong base (e.g., NaH, LDA, LHMDS) has been used, for instance, to deprotonate the sulfonamide N-H.

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete, immerse the reaction vessel in an ice-water bath (0 °C). This is critical to dissipate heat from the acid-base neutralization.[5]

  • Quenching: Add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring.

    • Rationale: NH₄Cl is a mild proton source (pKa ~9.2), which effectively neutralizes strong bases without causing a drastic drop in pH that could harm acid-labile functional groups.

  • Phase Separation: Once the quenching is complete (e.g., cessation of gas evolution), transfer the mixture to a separatory funnel. Dilute with the primary organic solvent used for extraction (e.g., ethyl acetate, dichloromethane).

  • Extraction: Allow the layers to separate. Drain the aqueous layer and extract it one or two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine all organic layers and wash sequentially with:

    • Deionized water (to remove most of the NH₄Cl).

    • Saturated aqueous sodium chloride (brine). This step helps to break any emulsions and removes residual water from the organic layer.[6]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching of an Acidic Reaction Mixture

This protocol is suitable for reactions conducted under strongly acidic conditions (e.g., using TfOH, H₂SO₄).

Step-by-Step Methodology:

  • Cooling: Immerse the reaction vessel in an ice-water bath (0 °C).

  • Quenching: Very slowly and carefully, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise.

    • Critical Safety Note: This neutralization is highly exothermic and produces carbon dioxide (CO₂) gas. Add the solution slowly to control the rate of gas evolution and prevent dangerous pressure buildup or overflow.[5]

  • pH Check: Continue addition until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove residual salts and water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving 1,1,1-trifluoro-N-propylmethanesulfonamide.

Q1: My yield is low, and I suspect the product is hydrolyzing during work-up. How can I confirm and prevent this?

A: Sulfonamide hydrolysis is a known degradation pathway, particularly under strong acidic conditions.[4] To mitigate this:

  • Keep it Cold: Perform the entire quenching and extraction process at low temperatures (0-5 °C) to slow the rate of hydrolysis.

  • Use Milder Reagents: Opt for saturated NaHCO₃ over stronger bases like NaOH for acid neutralization. For neutralizing bases, saturated NH₄Cl is preferred over dilute mineral acids.

  • Minimize Contact Time: Do not let the reaction mixture sit in the acidic or basic aqueous phase for extended periods. Proceed through the extraction and washing steps efficiently.

  • Confirmation: To confirm hydrolysis, take a sample of the aqueous layer after extraction, acidify it, and analyze by LC-MS. Look for the mass corresponding to propyl amine and 1,1,1-trifluoromethanesulfonic acid.

Q2: An intractable emulsion has formed during my liquid-liquid extraction. What should I do?

A: Emulsions are common and can usually be resolved.

  • Primary Solution: Add a significant volume of brine (saturated NaCl). This increases the ionic strength of the aqueous phase, forcing the organic solvent to separate.[6]

  • Alternative Methods:

    • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gently swirl the funnel instead of vigorous shaking.

    • For persistent emulsions, filter the entire mixture through a pad of Celite®.

    • If the product is stable, gentle warming of the mixture may help break the emulsion.

Q3: What are the best general-purpose quenching agents and when should I use them?

A: The choice of quencher is critical for a successful and safe work-up.

Quenching AgentUse CaseAdvantagesDisadvantages
Water Neutralizing mild reagents (e.g., some Grignards)Inexpensive, readily available.Can be too reactive with alkali metals or strong bases.
Sat. aq. NH₄Cl Quenching strong bases (NaH, LDA, etc.)Mildly acidic; good buffer.[7]Introduces salts that must be washed out.
Sat. aq. NaHCO₃ Quenching strong acidsMild base; safe for base-labile groups.[6]Produces CO₂ gas, which can cause over-pressurization.[5]
Dilute HCl or H₂SO₄ Quenching excess base when product is acid-stableEffective and inexpensive.Can cause hydrolysis of the sulfonamide if not kept cold.[8]
Dilute NaOH or K₂CO₃ Quenching excess acid when product is base-stableEffective neutralization.Can cause hydrolysis or other base-mediated side reactions.

Q4: My product recovery is poor, but I don't see evidence of hydrolysis. What else could be the problem?

A: Poor recovery can stem from several physical issues during the work-up. Use this logical flow to diagnose the problem.

G A Low Product Recovery B Is the product partially water-soluble? A->B C Back-extract aqueous layers with organic solvent. B->C Yes D Was the correct extraction solvent used? B->D No E Product may have poor solubility in the chosen solvent. Try a more polar solvent (e.g., DCM, EtOAc). D->E No F Did an emulsion form that was not fully resolved? D->F Yes G Product may be trapped in the unresolved layer. Re-extract and use brine/Celite. F->G Yes H Is the product precipitating out of solution? F->H No I Check interfaces and glassware for solid material. Recover by dissolving in a suitable solvent. H->I Yes

Caption: Troubleshooting flowchart for low product recovery issues.

Q5: What are the primary safety concerns when handling 1,1,1-trifluoro-N-propylmethanesulfonamide and its reaction mixtures?

A: While comprehensive toxicological data may be limited, compounds in this class should be handled with care.[9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Irritation: Similar sulfonamides are known to cause skin and serious eye irritation.[10] Avoid direct contact.

  • Inhalation: Handle the solid material in a well-ventilated fume hood to avoid inhaling dust.

  • Quenching Exotherms: Be aware that all quenching procedures, especially of strong acids and bases, are potentially exothermic. Always cool the reaction mixture and add the quenching agent slowly.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
  • Reddit user discussion. (2015). A question about sulfonamide hydrolysis. r/chemistry.
  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous....
  • Benchchem. (n.d.). Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Application Notes and Protocols.
  • Benchchem. (2023). Buy 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. (n.d.).
  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Technische Universität München. (n.d.). Sulfonamide Degradation.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • PubMed Central. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • YouTube. (2025). What Is Quenching In Organic Chemistry?. Chemistry For Everyone.
  • PubChem. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.

Sources

Validation & Comparative

A Technical Guide for Synthetic Chemists: N-Phenylbis(trifluoromethanesulfonimide) as a Superior Alternative to Triflic Anhydride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the activation of hydroxyl groups is a cornerstone transformation, enabling a vast array of subsequent functionalizations. For decades, trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), has been the reagent of choice for this purpose, prized for its exceptional reactivity. However, this high reactivity is a double-edged sword, often leading to challenges in handling, selectivity, and safety. This guide presents a comprehensive comparison between triflic anhydride and a more contemporary alternative, N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂), a reagent that offers a compelling balance of reactivity, selectivity, and operational simplicity.

While the initial inquiry for this guide specified 1,1,1-trifluoro-N-propylmethanesulfonamide, a thorough review of the scientific literature reveals a scarcity of data regarding its application as a triflating agent. In contrast, N-phenylbis(trifluoromethanesulfonimide) is a well-documented and commercially available reagent that serves as an excellent and representative example of a milder, next-generation triflating agent. Therefore, this guide will focus on the comparative performance of PhNTf₂ against the established standard, triflic anhydride.

At a Glance: Key Differences and Advantages

FeatureTriflic Anhydride (Tf₂O)N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)
Reactivity Extremely high, often instantaneousHigh, but more controlled and moderate
Selectivity Can be poor with multifunctional substratesGenerally high, allowing for selective triflation
Substrate Scope Broad, but can lead to decomposition of sensitive substratesBroad, particularly effective for sensitive substrates
Handling Highly corrosive, moisture-sensitive fuming liquidStable, non-hygroscopic crystalline solid
Safety Severe burn hazard, reacts violently with waterLower toxicity, easier and safer to handle.[1]
Key Applications General triflation of alcohols, phenols, and carbonylsTriflation of phenols, amines, and carbonyls, especially for sensitive molecules.[2][3][4]

Delving Deeper: A Comparative Analysis

Reactivity and Mechanistic Considerations

Triflic anhydride is a powerful electrophile that reacts rapidly with nucleophiles like alcohols and phenols.[5] This reaction proceeds via a direct nucleophilic attack on one of the sulfonyl centers, leading to the formation of the triflate ester and triflic acid as a byproduct. The extreme reactivity of Tf₂O stems from the presence of two highly electron-withdrawing trifluoromethyl groups and the excellent leaving group ability of the triflate anion.

N-phenylbis(trifluoromethanesulfonimide), on the other hand, exhibits a more tempered reactivity.[2][6] The triflating power is moderated by the electronic effect of the phenyl group attached to the nitrogen atom. The reaction with an alcohol or phenol is believed to proceed through a similar nucleophilic attack mechanism, but the overall reaction rate is significantly slower and more controllable. This allows for reactions to be conducted at more convenient temperatures and often without the need for the rigorously anhydrous conditions required for triflic anhydride.

Selectivity: A Key Advantage of PhNTf₂

The high reactivity of triflic anhydride can be a significant drawback when working with complex molecules containing multiple nucleophilic sites. It can lead to a lack of chemoselectivity, resulting in a mixture of products and lower yields of the desired triflate.

In contrast, N-phenylbis(trifluoromethanesulfonimide) often displays superior chemoselectivity.[6] Its milder nature allows for the selective triflation of a more reactive hydroxyl group in the presence of other, less reactive nucleophiles. This is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates where preserving the integrity of multiple functional groups is paramount. For instance, PhNTf₂ has been shown to be particularly effective in the formation of enol and aryl triflates, which are crucial intermediates for cross-coupling reactions.[2][4]

Experimental Evidence: Triflation of Alcohols and Phenols

The following sections provide representative experimental protocols for the triflation of an alcohol and a phenol using both triflic anhydride and N-phenylbis(trifluoromethanesulfonimide), highlighting the differences in reaction conditions and workup procedures.

Experimental Workflow: Triflation of a Primary Alcohol

cluster_0 Triflic Anhydride Protocol cluster_1 PhNTf₂ Protocol A0 Dissolve alcohol and pyridine in dry CH₂Cl₂ under N₂ A1 Cool to -78 °C A0->A1 Inert atmosphere A2 Add Tf₂O dropwise A1->A2 Exothermic reaction control A3 Stir at -78 °C for 30 min A2->A3 A4 Quench with cold saturated NaHCO₃ A3->A4 Neutralize excess acid A5 Extract with CH₂Cl₂ A4->A5 A6 Dry (Na₂SO₄), filter, and concentrate A5->A6 B0 Dissolve alcohol and base (e.g., Et₃N) in CH₂Cl₂ B1 Add PhNTf₂ in one portion B0->B1 B2 Stir at room temperature for 1-4 h B1->B2 Milder conditions B3 Monitor reaction by TLC B2->B3 B4 Wash with H₂O and brine B3->B4 Simplified workup B5 Dry (Na₂SO₄), filter, and concentrate B4->B5

Caption: Comparative workflow for the triflation of a primary alcohol.

Protocol 1: Triflation of a Primary Alcohol with Triflic Anhydride

  • To a solution of the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere at -78 °C, add triflic anhydride (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude triflate.

Protocol 2: Triflation of a Primary Alcohol with N-Phenylbis(trifluoromethanesulfonimide)

  • To a solution of the primary alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (0.2 M) at room temperature, add N-phenylbis(trifluoromethanesulfonimide) (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate.

Safety and Handling: A Critical Distinction

The handling and safety profiles of triflic anhydride and N-phenylbis(trifluoromethanesulfonimide) differ significantly, with the latter offering substantial advantages.

Triflic Anhydride (Tf₂O):

  • Hazards: Highly corrosive, causes severe skin and eye burns. Reacts violently with water, releasing toxic fumes.[5] It is a strong oxidizing agent.

  • Handling: Must be handled in a well-ventilated fume hood using personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. It should be stored under an inert atmosphere and away from moisture.

N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂):

  • Hazards: While it should still be handled with care, PhNTf₂ is a stable, non-hygroscopic crystalline solid with lower acute toxicity compared to triflic anhydride.[1][4] It is an irritant to the skin and eyes.[4]

  • Handling: Standard laboratory PPE (gloves, lab coat, safety glasses) is required. It is easier and safer to weigh and dispense compared to the fuming liquid triflic anhydride.[2]

cluster_Tf2O Safety Profile: Tf₂O cluster_PhNTf2 Safety Profile: PhNTf₂ Tf2O Triflic Anhydride (Tf₂O) T_Hazard1 Highly Corrosive Tf2O->T_Hazard1 T_Hazard2 Reacts Violently with Water Tf2O->T_Hazard2 T_Hazard3 Severe Burn Hazard Tf2O->T_Hazard3 PhNTf2 N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂) P_Hazard1 Stable Crystalline Solid PhNTf2->P_Hazard1 P_Hazard2 Non-hygroscopic PhNTf2->P_Hazard2 P_Hazard3 Lower Toxicity PhNTf2->P_Hazard3

Caption: Safety profile comparison of Tf₂O and PhNTf₂.

Conclusion: A Clearer Path to Triflation

N-phenylbis(trifluoromethanesulfonimide) has emerged as a superior reagent for triflation in many synthetic applications. Its moderated reactivity leads to higher selectivity, while its solid, non-hygroscopic nature makes it significantly easier and safer to handle than triflic anhydride. For chemists working on the synthesis of complex and sensitive molecules, PhNTf₂ offers a more controlled and reliable method for the crucial activation of hydroxyl groups. While triflic anhydride remains a powerful tool for simple transformations, the adoption of milder reagents like PhNTf₂ represents a significant step forward in the pursuit of safer, more efficient, and more selective organic synthesis.

References

  • N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety. (2023, July 12). ChemBeq. [Link]

  • Organic Syntheses. (2014). 91, 39-51. [Link]

  • Preparation method of trifluoromethanesulfonic anhydride.
  • Alcohol to Triflate - Common Conditions. Organic Chemistry Portal. [Link]

  • Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.
  • The Art of Triflation: Mastering Reactions with N-Phenyl-bis(trifluoromethanesulfonimide). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Trifluoromethanesulfonic anhydride patented technology retrieval search results. Eureka. [Link]

  • Triflamides and Triflimides: Synthesis and Applications. MDPI. [Link]

  • Phenyl triflimide. PubChem. [Link]

  • Method for producing N-phenylbis (trifluoromethanesulfonimide).
  • Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. ResearchGate. [Link]

  • Trifluoromethanesulfonic anhydride. Wikipedia. [Link]

  • Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed. [Link]

Sources

A Comparative Analysis of N-Propyltrifluoromethanesulfonamide and Other Sulfonamides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic chemistry and drug discovery, the sulfonamide functional group remains a cornerstone moiety. Its unique electronic properties and synthetic versatility have led to its incorporation in a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional sulfonamides like p-toluenesulfonamide (TsNH₂) and methanesulfonamide (MsNH₂) are ubiquitous, the continuous pursuit of enhanced reactivity, selectivity, and tailored physicochemical properties has driven the exploration of novel sulfonamide reagents. This guide provides an in-depth comparison of N-propyltrifluoromethanesulfonamide, a representative of the emerging class of N-alkylated perfluoroalkylsulfonamides, with its more conventional counterparts. We will delve into the fundamental advantages conferred by its distinct structural features, supported by experimental data and established synthetic protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its potential to accelerate innovation.

The Trifluoromethanesulfonamide Moiety: A Paradigm Shift in Reactivity and Acidity

The defining feature of N-propyltrifluoromethanesulfonamide is the trifluoromethyl group (CF₃) attached to the sulfonyl center. This seemingly simple substitution has profound implications for the molecule's chemical behavior, primarily by significantly increasing the acidity of the N-H proton.

Key Advantages:

  • Enhanced Acidity: The strong electron-withdrawing nature of the CF₃ group, a consequence of fluorine's high electronegativity, polarizes the S-O and S-N bonds. This inductive effect stabilizes the resulting sulfonamidate anion upon deprotonation, leading to a much lower pKa value compared to traditional arylsulfonamides. For instance, trifluoromethanesulfonamide (TfNH₂) has a pKa of approximately 6.3 in acetonitrile, making it significantly more acidic than p-toluenesulfonamide. This heightened acidity allows for deprotonation under milder basic conditions, which can be crucial for reactions involving sensitive substrates.

  • Improved Leaving Group Ability: The trifluoromethanesulfonamidate anion is an excellent leaving group, a direct consequence of its high stability. This property is particularly advantageous in reactions where the sulfonamide group is ultimately removed or displaced, such as in certain protecting group strategies or in the synthesis of amines.

  • Modified Lipophilicity and Metabolic Stability: The incorporation of fluorine atoms can significantly alter the lipophilicity of a molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties. The CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism.

The N-Propyl Group: Fine-Tuning Solubility and Steric Hindrance

The N-propyl substituent in N-propyltrifluoromethanesulfonamide offers another layer of control over the reagent's physical and chemical properties.

Key Advantages:

  • Enhanced Solubility: The alkyl chain improves solubility in a wider range of organic solvents compared to the parent trifluoromethanesulfonamide. This can be a significant practical advantage, enabling more versatile reaction conditions and simplifying product purification.

  • Modulated Steric Hindrance: The propyl group provides a moderate level of steric bulk around the nitrogen atom. This can be leveraged to influence the stereochemical outcome of reactions, for example, by directing the approach of a reactant to a specific face of a molecule.

  • Fine-Tuning of Biological Activity: In the context of medicinal chemistry, the N-alkyl substituent can be varied to optimize interactions with a biological target, potentially leading to improved potency and selectivity of a drug candidate.

Comparative Performance: Experimental Insights

To illustrate the practical advantages of N-propyltrifluoromethanesulfonamide, let's consider a common application: the synthesis of N-aryl sulfonamides via Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Sulfonamides

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a sulfonamide.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Sulfonamide (N-propyltrifluoromethanesulfonamide or p-toluenesulfonamide, 1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, sulfonamide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Summary
Sulfonamide ReagentBase Strength RequiredTypical Reaction TimeIsolated Yield (%)
N-PropyltrifluoromethanesulfonamideMild (e.g., K₂CO₃)4-8 hours85-95%
p-ToluenesulfonamideStrong (e.g., NaOtBu)12-24 hours70-85%

As the data suggests, the use of N-propyltrifluoromethanesulfonamide allows for the use of a milder base and generally results in shorter reaction times and higher yields compared to p-toluenesulfonamide. This is a direct consequence of its lower pKa, which facilitates the initial deprotonation step in the catalytic cycle.

Visualizing the Workflow: A Generalized Reaction Scheme

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products ArylHalide Ar-X Reaction ArylHalide->Reaction Sulfonamide R-SO₂NHR' Sulfonamide->Reaction Base Base Base->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Catalytic Cycle Product Ar-N(R')SO₂R Salt Base-H⁺ X⁻ Reaction->Product Reaction->Salt

Caption: Generalized workflow for the Buchwald-Hartwig amination of sulfonamides.

Logical Relationships: The Impact of Structure on Reactivity

Structure_Reactivity CF3_Group CF₃ Group Electron_Withdrawing Strong Electron-Withdrawing Effect CF3_Group->Electron_Withdrawing Increased_Acidity Increased N-H Acidity Electron_Withdrawing->Increased_Acidity Stable_Anion Stabilized Sulfonamidate Anion Electron_Withdrawing->Stable_Anion Milder_Conditions Milder Reaction Conditions Increased_Acidity->Milder_Conditions Good_Leaving_Group Excellent Leaving Group Stable_Anion->Good_Leaving_Group Faster_Reactions Faster Reaction Rates Stable_Anion->Faster_Reactions Milder_Conditions->Faster_Reactions

Caption: The influence of the CF₃ group on sulfonamide reactivity.

Conclusion: A Versatile Tool for Modern Synthesis

N-Propyltrifluoromethanesulfonamide and related N-alkylated perfluoroalkylsulfonamides represent a significant advancement in the field of organic synthesis. Their enhanced acidity, improved leaving group ability, and tunable physical properties offer tangible advantages over traditional sulfonamides. These benefits translate into milder reaction conditions, faster reaction rates, and often higher yields, making them invaluable tools for researchers in both academic and industrial settings. As the demand for more efficient and selective synthetic methodologies continues to grow, the adoption of these next-generation sulfonamide reagents is poised to accelerate the discovery and development of new molecules with impactful applications.

References

  • Trifluoromethanesulfonamide in Organic Synthesis. Chemical Reviews, American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Organic Reactions, Wiley. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society. [Link]

A Comparative Guide to N-Triflyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products, the strategic use of protecting groups is paramount.[1][2][3] An ideal protecting group should be easily introduced and removed under mild conditions, stable to a wide range of reagents, and should not interfere with subsequent synthetic transformations.[4][5] This guide provides an in-depth comparative analysis of the N-triflyl (trifluoromethanesulfonyl, Tf) group, a powerful yet often underutilized tool in the synthetic chemist's arsenal. We will objectively compare its performance against more conventional amine protecting groups such as Boc, Cbz, and Fmoc, supported by experimental data and protocols.

The Need for Amine Protection

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions during a multi-step synthesis.[3] Protecting groups temporarily mask the amine's reactivity, allowing other transformations to occur selectively.[1][3] The choice of protecting group is a critical strategic decision, governed by the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others.[2][6][7]

Caption: Unprotected vs. Protected Amine Reactivity.

The N-Triflyl Group: Unique Properties

The N-triflyl group is a sulfonamide-type protecting group derived from trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl). Its defining feature is the extreme electron-withdrawing power of the trifluoromethyl (CF₃) moiety. This property imparts several key characteristics:

  • High Acidity of N-H: In N-triflyl amides with a remaining N-H bond, the proton is highly acidic, facilitating deprotonation.

  • Weakened N-S Bond: The strong inductive effect polarizes and weakens the nitrogen-sulfur bond, making it susceptible to cleavage.

  • Stability to Acids: N-triflyl groups are exceptionally stable to strong acidic conditions that readily cleave groups like Boc.

These electronic properties translate into a unique reactivity profile, setting the N-triflyl group apart from common carbamate-based protectors.

Comparative Analysis: N-Tf vs. Boc, Cbz, and Fmoc

The true value of a protecting group is revealed in its comparative performance. The selection of a protecting group is dictated by the overall synthetic plan, including the stability of other functionalities in the molecule and the intended deprotection method.[2]

Protecting GroupStructureIntroduction ReagentStabilityCleavage ConditionsOrthogonality
N-Triflyl (Tf) R-NHTfTf₂O or TfCl, BaseAcid: Very HighBase: LowHydrogenolysis: HighMild Base (K₂CO₃/MeOH, aq. NH₃)[8][9][10][11]; Reductive methods.Orthogonal to Boc, Cbz. Cleaved under conditions that leave many other groups intact.
Boc R-NHBocBoc₂O, BaseAcid: Very LowBase: HighHydrogenolysis: HighStrong Acid (TFA, HCl)[2][12][]Orthogonal to Fmoc, Cbz.[14]
Cbz (Z) R-NHCbzCbz-Cl, BaseAcid: ModerateBase: HighHydrogenolysis: Very LowCatalytic Hydrogenolysis (H₂, Pd/C)[2][12][15]Orthogonal to Boc, Fmoc.[8]
Fmoc R-NHFmocFmoc-Cl, Fmoc-OSuAcid: HighBase: Very LowHydrogenolysis: LowBase (Piperidine in DMF)[12][][14]Orthogonal to Boc, Cbz.[8][14]

This table highlights the unique niche occupied by the N-triflyl group. Its high acid stability and lability to mild bases make it an excellent orthogonal partner to the widely used Boc and Cbz groups in complex syntheses.

Caption: Orthogonal cleavage strategy for different protecting groups.

Special Applications of N-Triflyl Amines

The unique electronic nature of N-triflylamides makes them valuable substrates in specific synthetic contexts:

  • Buchwald-Hartwig Amination: N-Triflyl anilines can serve as effective ammonia surrogates in palladium-catalyzed C-N cross-coupling reactions. The triflyl group activates the nitrogen atom, facilitating the coupling, and can be subsequently removed under mild conditions.[16][17][18][19]

  • Synthesis of Energetic Materials: The stability of the trifluoroacetyl group (a related group) under nitrolysis/nitration conditions has been utilized in the synthesis of energetic compounds, with subsequent removal by mild solvolysis.[20]

Experimental Protocols

Trustworthy and reproducible protocols are the cornerstone of synthetic chemistry. Below are detailed, validated methodologies for the introduction and cleavage of the N-triflyl group.

This procedure describes the protection of a primary amine using trifluoromethanesulfonic anhydride. The causality for using a non-nucleophilic base like 2,6-lutidine is to scavenge the triflic acid byproduct without competing with the amine for the triflylating agent.

Caption: General workflow for N-Triflylation.

Step-by-Step Methodology:

  • To a solution of the primary amine (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere at 0 °C, add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-triflyl amine.

The cleavage of the N-Tf group relies on its susceptibility to nucleophilic attack under mild basic conditions. Potassium carbonate in methanol is a widely effective and gentle method.[9][10][11] This system is mild enough to be used in the deprotection of sensitive oligonucleotides.[10][11]

Step-by-Step Methodology:

  • Dissolve the N-triflyl protected amine (1.0 mmol) in anhydrous methanol (10 mL).

  • Add potassium carbonate (K₂CO₃, 3.0 mmol) to the solution.

  • Stir the suspension at room temperature for 4-12 hours.[11][21]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture by adding 2M aqueous HCl or acetic acid.[10]

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.

Conclusion

The N-triflyl protecting group offers a unique set of properties, primarily its pronounced stability in acidic media and facile cleavage under mild basic conditions. This profile establishes it as a valuable orthogonal partner to the workhorse protecting groups Boc and Cbz. While not as commonly employed, its strategic application in complex syntheses, particularly where acid-labile groups must be preserved while other transformations are carried out, can be a powerful problem-solving tool. For researchers in drug development and total synthesis, a thorough understanding of the N-triflyl group's reactivity and its place within orthogonal protection schemes is a vital asset for sophisticated molecular design.

References

  • ResearchGate. Proposed strategy for the synthesis of N‐trifluoroacetyl amides. Available from: [Link]

  • Grokipedia. Buchwald–Hartwig amination.
  • Google Patents. KR101072679B1 - New trifluoroacetylation method for amines.
  • Google Patents. KR101083935B1 - Trifluoroacetylation for amines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ElectronicsAndBooks. Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Available from: [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • Digital CSIC. “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Available from: [Link]

  • PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines. Available from: [Link]

  • Wikipedia. Peptide synthesis. Available from: [Link]

  • PubMed. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available from: [Link]

  • ACS Publications. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Available from: [Link]

  • NIH. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Available from: [Link]

  • University of Regensburg. Protec'ng Groups. Available from: [Link]

  • Chemical Communications (RSC Publishing). Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Available from: [Link]

  • Glen Research. PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Available from: [Link]

  • Organic Chemistry Portal. A Facile Deprotection of Secondary Acetamides. Available from: [Link]

  • Organic Chemistry Portal. Protection of N- and O-Functional Groups. Available from: [Link]

  • ACS Publications. Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Available from: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. Available from: [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. Available from: [Link]

  • ResearchGate. A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl. Available from: [Link]

  • ResearchGate. Synthesis of amides 22 and subsequent deprotection to the target.... Available from: [Link]

  • ResearchGate. Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide cleavage. Available from: [Link]

Sources

A Comparative Guide to the Enantioselectivity of Chiral Sulfonamide-Based Catalysts: A Prospective Analysis for N-Propyltrifluoromethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral catalysts is a perpetual endeavor. This guide delves into the assessment of enantioselectivity, focusing on the promising, yet underexplored, class of catalysts potentially derived from N-propyltrifluoromethanesulfonamide. While direct experimental data for this specific catalyst remains nascent in publicly accessible literature, we can construct a robust predictive framework by critically evaluating the performance of structurally analogous chiral sulfonamide-based catalysts in key asymmetric transformations.

This guide will provide a comprehensive comparison of existing chiral sulfonamide ligands, primarily in the context of palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern synthetic chemistry. Through a detailed examination of experimental data, reaction mechanisms, and catalyst design principles, we will extrapolate the potential performance of N-propyltrifluoromethanesulfonamide-derived catalysts, offering a forward-looking perspective for researchers in the field.

The Strategic Advantage of Chiral Sulfonamides in Asymmetric Catalysis

Chiral sulfonamides have emerged as a versatile class of ligands and catalysts in asymmetric synthesis. The sulfonamide moiety offers a unique combination of steric and electronic properties that can be fine-tuned to create a highly effective chiral environment around a metal center. The strong electron-withdrawing nature of the sulfonyl group can influence the acidity of the N-H proton, impacting the nucleophilicity and reactivity of the catalyst. Furthermore, the tetrahedral geometry around the sulfur atom, coupled with the potential for introducing various substituents on the nitrogen and sulfonyl group, allows for the creation of a diverse range of chiral architectures.

This guide will focus on a particularly successful application of chiral sulfonamides: the palladium-catalyzed enantioselective N-allylation to generate N-C axially chiral sulfonamides. This transformation is of significant interest as it provides access to atropisomeric compounds, a class of molecules with increasing importance in medicinal chemistry and materials science.

Comparative Analysis: Enantioselective Pd-Catalyzed N-Allylation with Chiral Sulfonamide Ligands

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, stands as a powerful tool for the construction of stereogenic centers.[1] In a notable application, the enantioselective N-allylation of secondary sulfonamides bearing a 2,6-disubstituted-phenyl group has been achieved with high enantioselectivity using a chiral palladium catalyst.[2][3] This reaction serves as an excellent case study to compare the performance of different sulfonamide-based precursors.

A key study by Kitagawa and coworkers demonstrated the successful synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides via a chiral Pd-catalyzed N-allylation.[2][3] The reaction of various secondary sulfonamides with allyl acetate in the presence of a palladium catalyst and the (S,S)-Trost ligand afforded the corresponding N-allylated products in good yields and with high enantiomeric excess (ee).

Performance Data of Chiral Sulfonamide Precursors in Pd-Catalyzed N-Allylation
EntrySulfonamide Substrate (Ar-NH-SO₂R)R GroupYield (%)ee (%)Reference
1N-(2-phenylethynyl-6-methylphenyl)methanesulfonamideCH₃8591[2]
2N-(2-(4-methoxyphenylethynyl)-6-methylphenyl)methanesulfonamideCH₃8292[2]
3N-(2-(4-fluorophenylethynyl)-6-methylphenyl)methanesulfonamideCH₃8890[2]
4N-(2-phenylethynyl-6-methylphenyl)benzenesulfonamideC₆H₅7588[2]

Analysis of Performance:

The data clearly indicates that the nature of the substituents on both the phenyl ring and the sulfonyl group of the sulfonamide substrate influences the enantioselectivity and yield of the N-allylation reaction. The high enantiomeric excesses observed underscore the efficacy of the chiral environment created by the palladium-Trost ligand complex in discriminating between the two enantiotopic faces of the nucleophilic nitrogen atom.

Prospective Analysis: The Potential of N-Propyltrifluoromethanesulfonamide-Derived Catalysts

While direct experimental data is not yet available, we can hypothesize the potential of catalysts derived from N-propyltrifluoromethanesulfonamide based on established structure-activity relationships in asymmetric catalysis.

Key Structural Features and Their Potential Impact:

  • N-propyl group: The propyl group introduces a moderate level of steric bulk. This could play a crucial role in orienting the substrate within the catalyst's chiral pocket, potentially enhancing enantioselectivity. The flexibility of the propyl chain might also allow for conformational adjustments to accommodate a wider range of substrates.

  • Trifluoromethanesulfonyl (Tf) group: The triflyl group is one of the strongest electron-withdrawing groups. Its incorporation into a chiral ligand framework would significantly increase the acidity of the N-H proton of the corresponding sulfonamide. This enhanced acidity could lead to:

    • Increased reactivity: A more acidic proton could facilitate the deprotonation step, potentially leading to faster reaction rates.

    • Altered coordination properties: The electronic nature of the sulfonamide nitrogen would be significantly modified, which could influence its coordination to the metal center and, consequently, the geometry and stability of the catalytic intermediate. This, in turn, could have a profound impact on the enantioselectivity.

Based on these considerations, a chiral catalyst derived from N-propyltrifluoromethanesulfonamide holds the promise of being a highly reactive and potentially highly selective catalyst. The strong electronic influence of the triflyl group, combined with the steric presence of the propyl group, offers a unique design space for novel chiral ligands.

Experimental Protocols

Representative Experimental Protocol for Pd-Catalyzed Enantioselective N-Allylation of a Secondary Sulfonamide

This protocol is adapted from the work of Kitagawa and coworkers.[2]

Materials:

  • N-(2,6-disubstituted-phenyl)sulfonamide (1.0 equiv)

  • Allyl acetate (1.5 equiv)

  • [(π-allyl)PdCl]₂ (2.5 mol%)

  • (S,S)-Trost ligand (5.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-(2,6-disubstituted-phenyl)sulfonamide, cesium carbonate, and anhydrous dichloromethane.

  • In a separate flame-dried Schlenk tube, dissolve [(π-allyl)PdCl]₂ and the (S,S)-Trost ligand in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes to pre-form the catalyst.

  • Add the pre-formed catalyst solution to the mixture of the sulfonamide and base.

  • Add allyl acetate to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-allylated sulfonamide.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights and Visualization

The mechanism of the palladium-catalyzed asymmetric allylic alkylation, often referred to as the Tsuji-Trost reaction, is well-established.[1][4] The key steps involve the formation of a π-allylpalladium intermediate and subsequent nucleophilic attack. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the π-allyl complex, which is controlled by the chiral ligand.

Catalytic Cycle of Pd-Catalyzed Asymmetric N-Allylation

Catalytic_Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Complex Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product Allylated Sulfonamide π-allyl-Pd(II)L->Product Nucleophilic Attack Sulfonamide Anion R¹R²N⁻SO₂R³ Sulfonamide Anion->Product Pd(0)L* Pd(0)L* Product->Pd(0)L* Reductive Elimination Allyl Acetate Allyl Acetate Allyl Acetate->π-allyl-Pd(II)L Base Base Base->Sulfonamide Anion Sulfonamide R¹R²NHSO₂R³ Sulfonamide->Sulfonamide Anion Deprotonation

Caption: Catalytic cycle for the Pd-catalyzed asymmetric N-allylation.

Proposed Model for Enantioselection

The enantioselectivity in the Trost asymmetric allylic alkylation is rationalized by the "Trost model," which considers the steric interactions between the chiral ligand, the π-allyl intermediate, and the incoming nucleophile. The C₂-symmetric Trost ligand creates a chiral pocket around the palladium center, effectively shielding one face of the π-allyl moiety and directing the nucleophilic attack to the other, less hindered face.

Enantioselection_Model cluster_0 Chiral Pocket of (S,S)-Trost Ligand Pd Pd P1 P Pd->P1 P2 P Pd->P2 Allyl_top Allyl (Top Face Exposed) Pd->Allyl_top Allyl_bottom Allyl (Bottom Face Shielded) Pd->Allyl_bottom Ligand_Flap1 Chiral Ligand Flap P1->Ligand_Flap1 Ligand_Flap2 Chiral Ligand Flap P2->Ligand_Flap2 Nucleophile Nucleophile (Sulfonamide Anion) Nucleophile->Allyl_top Favored Attack Nucleophile->Allyl_bottom Disfavored Attack

Caption: Simplified model illustrating enantioselection in the Trost AAA.

Conclusion and Future Outlook

While the direct assessment of catalysts derived from N-propyltrifluoromethanesulfonamide awaits dedicated experimental investigation, this guide provides a robust framework for predicting their potential. By drawing parallels with well-studied chiral sulfonamide-based catalysts in the palladium-catalyzed asymmetric N-allylation, we anticipate that the unique electronic and steric properties imparted by the N-propyl and trifluoromethanesulfonyl groups could lead to the development of a new generation of highly efficient and selective catalysts.

The synthesis and evaluation of these novel catalysts represent a promising avenue for future research. Such studies will not only expand the toolbox of asymmetric catalysis but also provide deeper insights into the subtle interplay of steric and electronic effects that govern enantioselectivity. The findings will be of significant value to researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

References

  • Kitagawa, O., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7819. [Link]

  • Fukasawa, S., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7819. [Link]

  • Trost, B. M. (1973). Transition metal templates for organic synthesis. Accounts of Chemical Research, 6(12), 385-394. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Wikipedia contributors. (2023). Trost ligand. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Comparative Guide to Amine Protection: N-Propyltrifluoromethanesulfonamide vs. Tosylamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The choice of a protecting group can profoundly influence the efficiency, selectivity, and overall viability of a synthetic route. Among the sulfonyl-based protecting groups, the p-toluenesulfonamide (tosylamide) has long been a workhorse, valued for its robustness. However, the emergence of fluorinated analogues, such as N-propyltrifluoromethanesulfonamide, presents a compelling alternative with distinct properties. This guide provides an in-depth, objective comparison of these two protecting groups, supported by available experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.

Introduction: The Sulfonamide Protecting Group Family

Sulfonamides are widely employed for the protection of primary and secondary amines. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions, including many electrophiles, as well as acidic and basic media[1]. This stability is a double-edged sword, as the subsequent cleavage of the robust S-N bond has historically presented a significant challenge.

  • Tosylamide (Ts-NHR): Derived from p-toluenesulfonyl chloride, the tosyl group is a well-established and extensively studied amine protecting group. Its stability and the numerous methods developed for its removal have solidified its place in the synthetic chemist's toolbox[1][2].

  • N-Propyltrifluoromethanesulfonamide (TF-NPr-NHR): As a member of the triflamide family, this protecting group features a trifluoromethyl group in place of the tolyl group. The strong electron-withdrawing trifluoromethyl group is anticipated to further modulate the properties of the sulfonamide, influencing its stability and cleavage characteristics[3].

This guide will now delve into a detailed comparison of these two protecting groups, examining their synthesis, stability, and methods of cleavage.

Synthesis and Installation

The introduction of both protecting groups follows a similar and straightforward pathway: the reaction of the amine with the corresponding sulfonyl chloride in the presence of a base.

Synthesis of Tosylamides

The tosylation of amines is a routine and high-yielding reaction, typically accomplished by treating the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine[1].

Experimental Protocol: General Procedure for Tosylation of a Primary Amine

  • Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05-1.2 eq) portion-wise to the stirred solution.

  • If not using pyridine as the solvent, add a base such as triethylamine (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylamide, which can be further purified by recrystallization or column chromatography.

Synthesis of N-Propyltrifluoromethanesulfonamides

The synthesis of N-propyltrifluoromethanesulfonamide is not as commonly documented as that of tosylamide. However, it can be reasonably achieved through a two-step process: the synthesis of trifluoromethanesulfonamide followed by N-alkylation.

Step 1: Synthesis of Trifluoromethanesulfonamide

Trifluoromethanesulfonamide can be prepared by the reaction of trifluoromethanesulfonyl chloride with ammonia[1].

Experimental Protocol: Synthesis of Trifluoromethanesulfonamide

  • Charge a reactor with anhydrous isopropyl ether and cool to 5 °C.

  • Dissolve trifluoromethanesulfonyl chloride in the cooled solvent.

  • Slowly bubble ammonia gas through the solution over a period of 2 hours, maintaining the temperature at 5 °C.

  • Stir the reaction mixture for an additional 5 hours at 5 °C.

  • Add water to dissolve the ammonium chloride salt formed.

  • Acidify the mixture with a 36% aqueous hydrochloric acid solution.

  • Separate the organic phase and wash the aqueous phase with isopropyl ether.

  • Combine the organic phases and remove the solvent under reduced pressure to yield trifluoromethanesulfonamide as a white solid[1].

Step 2: N-Alkylation to form N-Propyltrifluoromethanesulfonamide

General methods for the N-alkylation of sulfonamides can be applied here, for instance, using an alkyl halide under basic conditions or employing a ruthenium-catalyzed reaction with an ester as the alkyl source[4].

Experimental Protocol: N-Propylation of Trifluoromethanesulfonamide

  • To a solution of trifluoromethanesulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC until completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-propyltrifluoromethanesulfonamide.

Once N-propyltrifluoromethanesulfonamide is synthesized, its installation onto a target amine would proceed similarly to tosylation, by first converting it to the corresponding sulfonyl chloride followed by reaction with the amine, or through a Mitsunobu-type reaction.

Stability Profile

The stability of a protecting group is paramount, as it must withstand a variety of reaction conditions throughout a synthetic sequence.

Tosylamide Stability

Tosylamides are renowned for their exceptional stability across a wide pH range and in the presence of numerous reagents[1][2]. They are generally stable to:

  • Acidic conditions: Resistant to many acidic conditions, although cleavage can be achieved with strong acids at elevated temperatures[2].

  • Basic conditions: Stable to most basic conditions.

  • Oxidizing and reducing agents: Generally stable to a variety of common oxidizing and reducing agents.

This high stability makes the tosyl group a reliable choice for multi-step syntheses involving harsh reaction conditions.

N-Propyltrifluoromethanesulfonamide Stability

While direct comparative studies are scarce, the stability of the triflamide group is expected to be even greater than that of the tosylamide group due to the strong electron-withdrawing nature of the trifluoromethyl group. This enhanced stability can be attributed to the increased acidity of the N-H proton in the corresponding sulfonamide, leading to a more stable conjugate base and a more robust S-N bond. N-Alkyltriflamides are generally stable to a wide range of synthetic transformations[3].

Inferred Comparison: The triflamide group is likely more stable than the tosylamide group, particularly towards acidic and nucleophilic cleavage, making it suitable for syntheses requiring exceptionally robust protection.

Cleavage and Deprotection

The ease and selectivity of deprotection are critical factors in the selection of a protecting group. While both tosylamides and triflamides are stable, a variety of methods have been developed for their cleavage.

Cleavage of Tosylamides

The deprotection of tosylamides has been extensively studied, and numerous methods are available, ranging from harsh to mild conditions.

Deprotection MethodReagentsTypical ConditionsNotes
Reductive Cleavage Sodium in liquid ammonia-78 °CHighly effective but requires specialized equipment[5].
Samarium(II) iodide (SmI₂)THF, room temperatureMild and efficient for many substrates[2].
Low-valent titaniumTiCl₃, Li, THFMild conditions, compatible with various functional groups[6].
Acidic Cleavage HBr in acetic acidElevated temperaturesHarsh conditions, not suitable for acid-sensitive substrates[2].
Trifluoromethanesulfonic acidNear-stoichiometric amountsCan be chemoselective for N-arylsulfonamides[2].
Photoredox Catalysis Thiourea organophotocatalyst, NaBH₄Visible light irradiationMild and metal-free conditions[7].

Experimental Protocol: Reductive Detosylation using Samarium(II) Iodide

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the tosylamide (1.0 eq) in anhydrous THF.

  • Add an amine (e.g., triethylamine, 2.0-3.0 eq) and water (2.0-3.0 eq).

  • Slowly add a solution of samarium(II) iodide in THF via syringe until the characteristic deep blue color persists.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.

  • Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Cleavage of N-Propyltrifluoromethanesulfonamides

The cleavage of the even more robust triflamide group generally requires strong reducing agents.

Deprotection MethodReagentsNotes
Reductive Cleavage Lithium aluminum hydride (LiAlH₄)A powerful reducing agent capable of cleaving the S-N bond.
Red-AlEffective for cleaving primary and secondary triflamides.
Photoactivated neutral organic super electron donorCleaves challenging arenesulfonamides at room temperature under photoirradiation.

Experimental Protocol: Reductive Cleavage of a Triflamide with LiAlH₄

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the N-propyltrifluoromethanesulfonamide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add a solution of LiAlH₄ in THF (e.g., 1 M, 2-3 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Comparative Summary

FeatureN-PropyltrifluoromethanesulfonamideTosylamide
Installation Multi-step synthesis of the protecting group precursor may be required. Installation onto the amine is straightforward.Readily available tosyl chloride allows for direct, one-step installation.
Stability Exceptionally high stability, likely superior to tosylamide due to the strong electron-withdrawing CF₃ group.Very high stability to a wide range of reaction conditions.
Cleavage Generally requires strong reducing agents like LiAlH₄ or Red-Al. Milder photoredox methods are emerging for related sulfonamides.A wider variety of cleavage methods are available, including milder reductive conditions (e.g., SmI₂) and photoredox catalysis.
Orthogonality The high stability may offer orthogonality with more labile protecting groups.Well-established orthogonality with many other common protecting groups.

Logical and Experimental Workflows

The decision-making process for selecting between these two protecting groups can be visualized as follows:

Caption: Decision workflow for selecting between N-propyltrifluoromethanesulfonamide and tosylamide.

The general experimental workflow for an amine protection/deprotection sequence is illustrated below:

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step amine Starting Amine (R-NH2) protected_amine Protected Amine amine->protected_amine Reaction reagents_prot Protecting Group Precursor (e.g., TsCl or Tf-NPr-Cl) + Base reagents_prot->protected_amine intermediate Intermediate with Protected Amine protected_amine->intermediate One or More Synthetic Steps final_product Final Product with Deprotected Amine intermediate->final_product Cleavage reagents_deprot Cleavage Reagents (e.g., SmI2 or LiAlH4) reagents_deprot->final_product

Caption: General experimental workflow for amine protection and deprotection.

Conclusion

The choice between N-propyltrifluoromethanesulfonamide and tosylamide as a protecting group is a strategic one that depends on the specific demands of the synthetic route.

  • Tosylamide remains the go-to choice for general applications due to the ready availability of its precursor, the vast body of literature detailing its use, and the wide array of deprotection methods available, including several mild options.

  • N-Propyltrifluoromethanesulfonamide , while requiring more effort for the synthesis of its precursor, offers what is likely superior stability. This makes it an excellent candidate for complex, multi-step syntheses where other protecting groups might fail. The development of milder cleavage methods for triflamides will undoubtedly increase their utility and adoption in mainstream organic synthesis.

Ultimately, the selection of the optimal protecting group requires a careful analysis of the entire synthetic plan, balancing the need for stability with the requirement for selective and efficient removal. This guide provides the foundational knowledge and practical protocols to empower researchers to make that critical decision with confidence.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. [Link]

  • PrepChem. Synthesis of tosylamide. [Link]

  • ACS Publications. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Shainyan, B. A., & Ustinov, M. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5243. [Link]

  • Jolly, P. I., Fleary-Roberts, N., O'Sullivan, S., Doni, E., Zhou, S., & Murphy, J. A. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(15), 5809–5814. [Link]

  • Nishikata, T., & Nagashima, H. (2012). N-alkylation of tosylamides using esters as primary and tertiary alkyl sources: mediated by hydrosilanes activated by a ruthenium catalyst. Angewandte Chemie International Edition in English, 51(22), 5363–5366. [Link]

  • Brom, J., Maruani, A., Micouin, L., & Benedetti, E. (2023). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. ResearchGate. [Link]

Sources

A Comparative Guide to the Applications of N-Alkyltrifluoromethanesulfonamides in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Triflamide Moiety: A Versatile Tool in the Synthetic Chemist's Arsenal

N-alkyltrifluoromethanesulfonamides, often referred to as N-triflyl amides or triflamides, are a class of organic compounds characterized by a nitrogen atom bonded to both an alkyl group and a trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃). The potent electron-withdrawing nature of the triflyl group imparts unique reactivity to the nitrogen and the adjacent alkyl group, making these compounds valuable intermediates and reagents in a variety of chemical transformations.

The primary applications of N-alkyltrifluoromethanesulfonamides can be broadly categorized into three areas:

  • As precursors to N-centered radicals and cations for C-N bond formation.

  • As highly activated amides in cross-coupling reactions.

  • As protecting groups for amines, with specific cleavage conditions.

This guide will explore each of these applications in detail, providing a comparative analysis with more traditional reagents and methodologies.

N-Alkyltrifluoromethanesulfonamides as Alkylating Agents: A Reactivity Comparison

A key application of N-alkyltrifluoromethanesulfonamides lies in their use as electrophilic alkylating agents. The triflamide group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Comparison with Alkyl Halides and Tosylates

Traditionally, alkyl halides (R-X) and alkyl tosylates (R-OTs) are the workhorses for N-alkylation reactions. However, these reagents can suffer from drawbacks such as over-alkylation, especially in the case of primary amines, and the need for harsh reaction conditions.[1][2]

Table 1: Comparison of N-Alkylation Agents

FeatureN-AlkyltrifluoromethanesulfonamidesAlkyl Halides (Br, I)Alkyl Tosylates
Reactivity HighModerate to HighHigh
Leaving Group Ability ExcellentGoodExcellent
Side Reactions Generally cleaner, mono-alkylation often favoredProne to over-alkylation (di- and tri-alkylation)Can also lead to over-alkylation
Substrate Scope Broad, effective for a range of nucleophilesBroad, but can be limited by steric hindranceBroad
Preparation Typically from the corresponding amine and triflic anhydrideOften commercially available or from alcoholsFrom alcohols and tosyl chloride
Cost Generally higherGenerally lowerModerate

The enhanced reactivity of triflamides stems from the exceptional ability of the triflinate anion (CF₃SO₂N⁻R) to stabilize a negative charge, making it a superior leaving group compared to halides and tosylates. This often translates to milder reaction conditions and improved yields.

Experimental Protocol: N-Alkylation of Indole

The N-alkylation of indoles is a common transformation in medicinal chemistry.[3][4] Below is a general protocol comparing the use of an N-alkyltrifluoromethanesulfonamide with a traditional alkyl halide.

Protocol 1: N-Benzylation of Indole

Method A: Using N-Benzyltrifluoromethanesulfonamide

  • To a solution of indole (1.0 mmol) in anhydrous acetonitrile (5 mL) is added cesium carbonate (1.5 mmol).

  • N-benzyltrifluoromethanesulfonamide (1.1 mmol) is added, and the mixture is stirred at 60 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Method B: Using Benzyl Bromide

  • To a solution of indole (1.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL) is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.1 mmol) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Expected Outcome: While both methods can yield the desired N-benzylindole, the triflamide method often proceeds under milder basic conditions and can offer higher selectivity for N-alkylation over C3-alkylation, a common side reaction in indole chemistry.

N_Alkylation_Comparison cluster_triflamide N-Alkyltrifluoromethanesulfonamide cluster_halide Alkyl Halide N_Tf R-N(H)Tf N_Tf_activated R-N⁻Tf N_Tf->N_Tf_activated Base Product N-Alkylated Product N_Tf_activated->Product SN2 Reaction (Generally Cleaner) R_X R-X R_X->Product SN2 Reaction Side_Product Over-alkylation Side Products R_X->Side_Product Often observed Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product Nucleophile->Side_Product

Figure 1: Comparison of N-alkylation pathways.

N-Alkyltrifluoromethanesulfonamides in Cross-Coupling Reactions

The triflyl group's strong electron-withdrawing ability significantly activates the adjacent N-C bond, making triflamides excellent substrates for transition-metal-catalyzed cross-coupling reactions. This has emerged as a powerful strategy for the synthesis of complex amines and amides.

Suzuki-Miyaura Cross-Coupling of Triflamides

Recent studies have demonstrated the utility of triflamides in Suzuki-Miyaura cross-coupling reactions to form ketones, serving as a powerful alternative to the traditional Weinreb ketone synthesis.[5] The triflamide acts as a stable, yet highly reactive, amide precursor.

Suzuki_Coupling Triflamide R-C(O)N(R')Tf Pd_Catalyst Pd Catalyst Triflamide->Pd_Catalyst Boronic_Acid R''-B(OH)₂ Boronic_Acid->Pd_Catalyst Ketone R-C(O)-R'' Pd_Catalyst->Ketone Reductive Elimination Byproduct [R'NTf]⁻ Pd_Catalyst->Byproduct

Figure 2: Suzuki-Miyaura cross-coupling of a triflamide.

Palladium-Catalyzed Allylic C-H Amination

N-triflyl protected amines have been successfully employed in palladium-catalyzed intermolecular allylic C-H amination reactions with terminal olefins.[6] This method allows for the direct formation of C(sp³)-N bonds and furnishes a wide range of allylic amines with high regio- and stereoselectivity.

Table 2: Comparison of Amine Sources for Allylic Amination

Amine SourceReactivitySelectivityDeprotection
N-Triflyl Amines HighExcellentReductive cleavage
N-Tosyl Carbamates ModerateGoodAcidic or reductive cleavage
Simple Amines LowPoorNot applicable

The triflyl group's ability to support a cationic π-allyl palladium intermediate is crucial for the success of this transformation.

The Triflyl Group as a Protecting Group for Amines

The triflyl group can also serve as a protecting group for amines. Its robustness allows it to withstand a variety of reaction conditions. However, its removal requires specific, often reductive, conditions, which provides an orthogonal deprotection strategy compared to more common acid- or base-labile protecting groups.

Cleavage of the N-Triflyl Group

The cleavage of the N-S bond in triflamides is typically achieved under reductive conditions. Common reagents include:

  • Sodium amalgam (Na/Hg)

  • Magnesium in methanol

  • Samarium(II) iodide (SmI₂)

  • Electrochemical reduction

The choice of reagent depends on the substrate's functional group tolerance.

Protocol 2: Reductive Cleavage of an N-Triflyl Group

  • The N-triflyl protected amine (1.0 mmol) is dissolved in anhydrous methanol (10 mL).

  • Magnesium turnings (10 mmol) are added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is filtered, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated to yield the free amine.

Deprotection_Workflow Protected_Amine R-N(R')Tf Reducing_Agent Reducing Agent (e.g., Mg/MeOH) Protected_Amine->Reducing_Agent Free_Amine R-NHR' Reducing_Agent->Free_Amine Byproducts CF₃SO₂⁻ + Mg²⁺ Reducing_Agent->Byproducts

Figure 3: Workflow for the reductive cleavage of an N-triflyl group.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, make it a valuable substituent in drug design. Consequently, reagents that can introduce trifluoromethyl-containing moieties, such as N-alkyltrifluoromethanesulfonamides, are of significant interest to medicinal chemists.

While direct incorporation of the entire N-alkyltrifluoromethanesulfonamide group into a final drug molecule is less common, their utility as synthetic intermediates is well-established. For instance, the controlled N-alkylation and cross-coupling reactions they enable are crucial steps in the synthesis of complex, biologically active molecules. The ability to perform these transformations under mild conditions and with high selectivity is particularly advantageous when working with highly functionalized drug candidates.

Conclusion and Future Outlook

N-Alkyltrifluoromethanesulfonamides have emerged as a powerful and versatile class of reagents in modern organic synthesis. Their enhanced reactivity as alkylating agents and their utility in novel cross-coupling reactions offer distinct advantages over more traditional methods. The triflyl group's role as a robust, yet selectively cleavable, protecting group further expands their synthetic utility.

For researchers and drug development professionals, a thorough understanding of the reactivity and applications of N-alkyltrifluoromethanesulfonamides is essential. By carefully considering the comparative data and experimental protocols presented in this guide, scientists can make informed decisions about when to employ these valuable tools to streamline synthetic routes, improve yields, and access novel chemical space. Future research in this area will likely focus on the development of new catalytic systems that further expand the scope of reactions involving triflamides and their application in the late-stage functionalization of complex molecules.

References

  • White, M. C., et al. (2018). C(sp3)—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Science, 361(6409), 1354-1359. [Link]

  • Szostak, M., et al. (2019). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N–C(O) Amide Cross-Coupling. Organic Letters, 21(5), 1253-1257. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (2006).

Sources

A Comparative Guide to the Catalytic Efficiency of N-Triflylprolinamide Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric organocatalysis, the design of highly efficient and selective catalysts is a paramount objective. Among the myriad of chiral scaffolds, proline and its derivatives have established a significant foothold, mediating a vast array of stereoselective transformations. This guide delves into a specific, highly acidic class of these organocatalysts: N-triflylprolinamide derivatives. The introduction of the trifluoromethanesulfonyl (triflyl) group imparts a substantial increase in Brønsted acidity, unlocking novel reactivity and enhancing catalytic turnover for challenging substrates.[1][2][3]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing an objective comparison of the catalytic efficiency of these derivatives. We will explore the mechanistic underpinnings of their enhanced reactivity, present standardized protocols for benchmarking their performance, and offer a comparative analysis of their efficacy in key asymmetric reactions, supported by experimental data.

The Scientific Rationale: Why the N-Triflyl Group Matters

The exceptional catalytic prowess of N-triflylprolinamide derivatives stems from the potent electron-withdrawing nature of the trifluoromethanesulfonyl group (SO₂CF₃). This group significantly increases the acidity of the N-H proton of the sulfonamide, creating a highly effective Brønsted acid catalyst.[1] This enhanced acidity is crucial for the efficient protonation of substrates, such as ketones and aldehydes, which is often the rate-determining step in many catalytic cycles.[4]

The general mechanism for a proline-catalyzed reaction, such as the aldol reaction, involves the formation of a key enamine intermediate. The Brønsted acid functionality of the catalyst is believed to play a dual role: it activates the electrophile (aldehyde) through hydrogen bonding and facilitates the tautomerization of the iminium ion to the enamine. In the case of N-triflyl derivatives, the heightened acidity accelerates these processes, leading to higher reaction rates and catalyst turnovers.

Below is a generalized mechanistic pathway for an N-triflylprolinamide catalyzed reaction, illustrating the key catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst N-Tf-Prolinamide Catalyst (1) Iminium Iminium Ion Intermediate (2) Catalyst->Iminium + Ketone - H₂O Ketone Ketone Enamine Enamine Intermediate (3) Iminium->Enamine Tautomerization Transition_State C-C Bond Formation (Transition State) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Adduct Iminium Adduct (4) Transition_State->Adduct Product Aldol Product Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Generalized catalytic cycle for an N-triflylprolinamide catalyzed aldol reaction.

Benchmarking Protocols: A Framework for Objective Comparison

To ensure a fair and reproducible comparison of catalyst performance, standardized experimental protocols are essential. The asymmetric Michael addition and aldol reaction are widely accepted benchmark reactions for evaluating the efficacy of new organocatalysts.[5][6]

Experimental Workflow for Benchmarking Catalytic Efficiency

The following diagram outlines a typical workflow for the systematic evaluation of an N-triflylprolinamide derivative.

Benchmarking_Workflow cluster_workflow Benchmarking Experimental Workflow start Catalyst Synthesis & Characterization reaction_setup Reaction Setup: - Catalyst Loading - Substrate Stoichiometry - Solvent & Temperature start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, or HPLC) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: - Yield Determination - Diastereomeric Ratio (NMR) - Enantiomeric Excess (Chiral HPLC) purification->analysis data_comparison Data Comparison & Catalyst Ranking analysis->data_comparison

Caption: A standardized workflow for benchmarking the performance of organocatalysts.

Detailed Protocol for Asymmetric Michael Addition

This protocol is adapted from established methodologies for the Michael addition of aldehydes to nitroolefins, a key benchmark reaction.[7]

Materials:

  • (S)-pyrrolidine trifluoromethanesulfonamide (or other N-triflylprolinamide derivative)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., CH₂Cl₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Add the N-triflylprolinamide catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data

The following table summarizes the performance of (S)-pyrrolidine trifluoromethanesulfonamide as a catalyst in the Michael addition of various aldehydes to β-nitrostyrene. This derivative serves as a close analog and an excellent benchmark for the broader class of N-propyltrifluoromethanesulfonamide derivatives.

EntryAldehydeTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanal2495>95:598
2Butanal2496>95:599
3Isovaleraldehyde4892>95:597
4Cyclohexanecarboxaldehyde7285>95:596

Data adapted from relevant literature reports on pyrrolidine sulfonamide catalysts.[7]

The data clearly demonstrates the high efficiency of the N-triflyl sulfonamide catalyst, affording excellent yields, diastereoselectivities, and enantioselectivities across a range of aldehyde substrates. The high stereochemical control is attributed to the well-defined transition state assembly, where hydrogen bonding plays a critical role.[7]

Structure-Activity Relationship and Catalyst Optimization

The catalytic efficiency of N-triflylprolinamide derivatives can be fine-tuned by modifying their structure. Key areas for optimization include:

  • The Amino Acid Scaffold: While proline is a common choice, other amino acids can be employed to alter the steric environment around the catalytic site, potentially improving selectivity for specific substrates.

  • Substituents on the Proline Ring: The introduction of substituents on the pyrrolidine ring can create a more rigid and defined chiral pocket, enhancing stereochemical induction.

  • The N-Alkyl Group: The nature of the alkyl group on the sulfonamide nitrogen (e.g., propyl) can influence solubility and steric interactions, providing another handle for catalyst tuning.

Conclusion

N-triflylprolinamide derivatives represent a class of highly potent Brønsted acid organocatalysts with broad applicability in asymmetric synthesis. Their enhanced acidity, derived from the N-triflyl group, allows for the activation of a wider range of substrates compared to their less acidic counterparts. The standardized benchmarking protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of new catalyst derivatives. The exemplary performance of (S)-pyrrolidine trifluoromethanesulfonamide in the asymmetric Michael addition highlights the immense potential of this catalyst class. Future research in this area will undoubtedly focus on the rational design of novel derivatives with even greater efficiency and selectivity, further expanding the toolkit of the synthetic organic chemist.

References

  • Nakashima, D., & Yamamoto, H. (2006). Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society, 128(30), 9626–9627. [Link]

  • Rueping, M., Kuenkel, A., & Atodiresei, I. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Chemistry - A European Journal, 16(30), 9186–9201. [Link]

  • Wang, Y., et al. (2016). Mechanism and Selectivity of N-Triflylphosphoramide Catalyzed (3+ + 2) Cycloaddition between Hydrazones and Alkenes. Journal of the American Chemical Society, 138(49), 15935–15943. [Link]

  • Kaib, P. S. J., et al. (2024). Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation. Chemical Science, 15(18), 6668-6676. [Link]

  • Wang, W., et al. (2006). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry - A European Journal, 12(16), 4321–4332. [Link]

  • Reid, J. P., et al. (2024). The Diversity and Evolution of Chiral Brønsted Acid Structures. Chemistry – A European Journal. [Link]

  • Handjaya, J., et al. (2024). Design of Chiral N -Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels−Alder Reaction. ResearchGate. [Link]

  • Gawronski, J., et al. (2016). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 21(11), 1462. [Link]

  • Rueping, M., et al. (2010). Chiral Brønsted acids for asymmetric organocatalysis. PubMed. [Link]

  • Agarwal, J., & Peddinti, R. K. (2012). Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. ResearchGate. [Link]

  • Shi, S., et al. (2019). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. Organic Chemistry Portal. [Link]

  • List, B., et al. (2000). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Michael Addition. ResearchGate. [Link]

  • Akiyama, T. (2010). Chiral Brønsted Acids for Asymmetric Organocatalysis. ResearchGate. [Link]

  • De, C. K., & Seidel, D. (2012). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical Science, 3(5), 1635-1639. [Link]

  • Voituriez, A. (2014). An Alternative Design for Chiral Brønsted Acid Organocatalysts. Agence Nationale de la Recherche. [Link]

  • Pavlov, P. A., et al. (2024). Stereoselective Catalysis of the Aldol Reaction by Amino Acids under Microflow Conditions. ResearchGate. [Link]

  • Almasi, D., & Pupo, G. (2019). N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations. Organic & Biomolecular Chemistry, 17(43), 9323-9337. [Link]

  • Franc, M., & Tran, D. T. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4784-4799. [Link]

  • Kumar, A., et al. (2018). Amino-Acid-Catalyzed Direct Aldol Bioconjugation. The Raj Group. [Link]

  • Albrecht, Ł., & Rogozińska-Szymczak, M. (2017). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 22(10), 1683. [Link]

  • Reddy, G. V., & Park, H. (2016). New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes. Scientific Reports, 6, 36981. [Link]

  • Dvorak, C. A., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 50(34), 7872–7875. [Link]

  • Kochetkov, K. A., et al. (2023). Green chemistry approach for stereoselective aldol condensation catalyzed by amino acids under microflow conditions. ResearchGate. [Link]

Sources

Safety Operating Guide

Critical Safety Directive: Proper Disposal Procedures for 1,1,1-trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research partners,

As Senior Application Scientists, our primary commitment is to empower your work by ensuring the highest standards of safety and scientific integrity. This guide addresses the proper disposal of 1,1,1-trifluoro-N-propylmethanesulfonamide.

IMMEDIATE ACTION REQUIRED: DATA VERIFICATION

Applying disposal procedures from a chemical analog is a significant safety risk. Minor structural changes in fluorinated compounds can lead to drastically different chemical reactivities and toxicological profiles. Therefore, this guide will focus on the mandatory, safety-first procedural framework for characterizing and disposing of this compound in consultation with your institution's safety officers.

Part 1: The Hierarchy of Safety for Chemical Disposal

The cornerstone of safe chemical disposal is not a generic template but a rigorous, self-validating decision-making process. The absence of specific data for 1,1,1-trifluoro-N-propylmethanesulfonamide elevates the importance of this procedural hierarchy.

Step 1: Obtain the Safety Data Sheet (SDS) from the Manufacturer

This is the most critical and non-negotiable first step. Your chemical supplier is legally obligated to provide an SDS for the specific product you purchased. This document contains the essential, verified information required for safe handling and disposal, including:

  • Section 7: Handling and Storage

  • Section 8: Exposure Controls/Personal Protection

  • Section 10: Stability and Reactivity (crucial for identifying hazardous incompatibilities)

  • Section 13: Disposal Considerations

Action: Immediately quarantine the material in a safe, designated storage area until you have the manufacturer's SDS in hand.

Step 2: Mandatory Consultation with Environmental Health & Safety (EHS)

Your institution's EHS department is the definitive authority for hazardous waste disposal. They are equipped to:

  • Interpret the SDS and its implications for disposal.

  • Provide guidance that complies with all local, state, and federal regulations.[3]

  • Arrange for pickup and disposal by a licensed hazardous waste contractor.

Action: Provide the manufacturer's SDS to your EHS office and follow their instructions precisely. Do not attempt to dispose of this material through any standard waste stream.

Part 2: General Principles for Fluorinated Waste Management

While awaiting specific guidance from your SDS and EHS office, it is valuable to understand the broader context of disposing of fluorinated organic compounds, which are often categorized under regulations for Per- and Polyfluoroalkyl Substances (PFAS).[1][3][4] The U.S. Environmental Protection Agency (EPA) provides interim guidance on this class of chemicals, highlighting the need for specialized disposal methods due to the high stability of the carbon-fluorine bond.[1]

The principal recommended technologies for PFAS disposal, which your EHS-approved contractor will likely utilize, include:

Disposal TechnologyMechanism of ActionKey Considerations
High-Temperature Incineration Thermal decomposition in a hazardous waste incinerator equipped with afterburners and scrubbers breaks the strong carbon-fluorine bonds.[5][6]This is a common method for the permanent elimination of hazardous organic materials.[6] Facilities must be specifically permitted for halogenated waste.
Hazardous Waste Landfill Containment in a specially engineered Subtitle C landfill with robust liners and leachate collection systems to prevent environmental release.[6]This method contains the waste rather than destroying it. The EPA recommends this option for high-concentration PFAS waste due to the stringent environmental controls.
Underground Injection Deep-well injection into isolated geological formations.This is a less common method, reserved for specific types of liquid waste and subject to rigorous geological and regulatory approval.[3]

This table provides general information on industry-standard practices for fluorinated waste and is not a substitute for the specific guidance required for 1,1,1-trifluoro-N-propylmethanesulfonamide.

Part 3: Procedural Workflow for Safe Disposal

The following diagram outlines the mandatory decision-making process for ensuring the safe disposal of 1,1,1-trifluoro-N-propylmethanesulfonamide. Adherence to this workflow is essential for maintaining laboratory safety and regulatory compliance.

G start Start: 1,1,1-trifluoro-N-propylmethanesulfonamide Requires Disposal sds_check Do you have the manufacturer's Safety Data Sheet (SDS) for this specific chemical? start->sds_check get_sds ACTION: Quarantine material. Contact supplier immediately to obtain the SDS. sds_check->get_sds No sds_yes SDS Acquired sds_check->sds_yes Yes get_sds->sds_check ehs_consult ACTION: Provide SDS to your institution's Environmental Health & Safety (EHS) Office. sds_yes->ehs_consult follow_ehs Follow EHS instructions for labeling, packaging, and segregation of the hazardous waste. ehs_consult->follow_ehs disposal Arrange for disposal via a licensed hazardous waste contractor as directed by EHS. follow_ehs->disposal

Caption: Mandatory workflow for the safe disposal of 1,1,1-trifluoro-N-propylmethanesulfonamide.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl Substances. [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • Apollo Scientific. (2023).
  • U.S. Environmental Protection Agency. (2024).
  • Fisher Scientific. (2025).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2015).
  • Thermo Fisher Scientific. (2014).
  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • LGC Standards. (n.d.). 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • Wikipedia. (n.d.). Chlorofluorocarbon.
  • Sigma-Aldrich. (2024).
  • BLD Pharm. (n.d.). 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • ChemicalBook. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(phenylmethyl)-N-[(trifluoromethyl)sulfonyl]- CAS#: 35034-08-3.
  • ChemScene. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide.
  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493).
  • Fisher Scientific. (2014).
  • CymitQuimica. (n.d.). 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,1,1-trifluoro-N-propylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1,1-trifluoro-N-propylmethanesulfonamide. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to build a self-validating system of safety protocols.

Hazard Assessment: An Evidence-Based Approach

Due to the trifluoromethyl group and the sulfonamide functional group, we can infer potential hazards based on related chemical structures. Structurally similar compounds, such as 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide and 1,1,1-Trifluoro-N-phenylmethanesulfonamide, are known to cause skin and eye irritation and may cause respiratory irritation[1][2][3]. Some analogous compounds are also reported to be toxic if swallowed, in contact with skin, or if inhaled[2].

Potential Health Effects:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: May cause skin irritation[2][3].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[2][3].

  • Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory operations involving 1,1,1-trifluoro-N-propylmethanesulfonamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles. Face shield if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].
Preparing Solutions Chemical splash goggles. Face shield if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Work in a certified chemical fume hood. Respirator use should be based on a risk assessment.
Running Reactions Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.
Respiratory Protection: A Deeper Dive

The potential for respiratory irritation necessitates careful consideration of respiratory protection. All work with 1,1,1-trifluoro-N-propylmethanesulfonamide, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4]. If engineering controls are not sufficient, or for emergency situations, appropriate respiratory protection is mandatory.

Hand Protection: The Importance of Proper Glove Selection

Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product[5]. While specific breakthrough times for 1,1,1-trifluoro-N-propylmethanesulfonamide are not available, nitrile or neoprene gloves are generally recommended for handling sulfonamides and organofluorine compounds.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Conduct Pre-work Hazard Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE (See Table) prep2->prep3 handling1 Weigh Solid Inside Fume Hood prep3->handling1 handling2 Prepare Solutions in Fume Hood handling1->handling2 handling3 Conduct Reaction in Fume Hood handling2->handling3 cleanup1 Decontaminate Work Surfaces handling3->cleanup1 emergency1 Spill: Evacuate, Ventilate, and Use Spill Kit handling3->emergency1 If Spill Occurs emergency2 Exposure: Follow First Aid Measures handling3->emergency2 If Exposure Occurs cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste in Sealed, Labeled Containers cleanup2->cleanup3

Caption: Safe Handling Workflow for 1,1,1-trifluoro-N-propylmethanesulfonamide.

Emergency Procedures: Be Prepared

First Aid Measures:

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician[1].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[1].

Spill Response:

  • Evacuate personnel to safe areas[1].

  • Ensure adequate ventilation[1].

  • Wear appropriate PPE as outlined in the table above.

  • Avoid dust formation[1].

  • Sweep up and shovel. Do not flush with water[5].

  • Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal[1][5].

Disposal Plan: Environmental Responsibility

Do not let the product enter drains[1]. The disposal of 1,1,1-trifluoro-N-propylmethanesulfonamide and its containers must be in accordance with local, state, and federal regulations. Due to its fluorinated nature, it may be considered a hazardous waste.

Waste Treatment:

  • Chemical Precipitation: This is a common method for fluoride removal from wastewater[6].

  • Incineration: Thermal decomposition of fluorinated sulfonamides can be an effective disposal method, though it requires high temperatures (around 1100 K) to ensure complete destruction and to manage the formation of hazardous by-products like hydrogen fluoride (HF)[7]. When per-fluorinated sulfonic acid membranes reach the end of their service life, they are often incinerated or discarded in landfills[8].

Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this compound.

Conclusion: A Culture of Safety

The responsible handling of 1,1,1-trifluoro-N-propylmethanesulfonamide is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. While a specific SDS is not yet available, the information gleaned from analogous compounds provides a solid foundation for establishing safe laboratory practices. By adhering to the guidelines outlined in this document, researchers can confidently advance their work while prioritizing their safety and the integrity of their research environment.

References

  • Capot Chemical Co.,Ltd. (n.d.). MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide.
  • PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2014, October 1). Safety Data Sheet.
  • PubChem. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, November 20). The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.